molecular formula C12H20B2CaO16 B1218763 Calcium borogluconate CAS No. 5743-34-0

Calcium borogluconate

Numéro de catalogue: B1218763
Numéro CAS: 5743-34-0
Poids moléculaire: 482.0 g/mol
Clé InChI: SSKRIDIHZLFJCG-YDMSAURASA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

See other relationships...

Propriétés

Numéro CAS

5743-34-0

Formule moléculaire

C12H20B2CaO16

Poids moléculaire

482.0 g/mol

Nom IUPAC

calcium bis((2R,3R)-2,3-dihydroxy-3-[(4S,5R)-2-hydroxy-5-(hydroxymethyl)-1,3,2-dioxaborolan-4-yl]propanoate)

InChI

InChI=1S/2C6H11BO8.Ca/c2*8-1-2-5(15-7(13)14-2)3(9)4(10)6(11)12;/h2*2-5,8-10,13H,1H2,(H,11,12);/q;;+2/p-2/t2*2-,3-,4-,5-;/m11./s1

Clé InChI

SSKRIDIHZLFJCG-YDMSAURASA-L

SMILES isomérique

B1(O[C@@H]([C@@H](O1)[C@@H]([C@H](C(=O)[O-])O)O)CO)O.B1(O[C@@H]([C@@H](O1)[C@@H]([C@H](C(=O)[O-])O)O)CO)O.[Ca+2]

SMILES canonique

B1(OC(C(O1)C(C(C(=O)[O-])O)O)CO)O.B1(OC(C(O1)C(C(C(=O)[O-])O)O)CO)O.[Ca+2]

Numéros CAS associés

87-46-7 (Parent)

Synonymes

orogluconate
borogluconate, calcium salt
calcium borogluconate

Origine du produit

United States

Foundational & Exploratory

Synthesis and Characterization of Calcium Borogluconate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium borogluconate (B8569688) is a complex salt synthesized from calcium gluconate and boric acid. It is valued in veterinary medicine for its high solubility and bioavailability as a source of calcium. This technical guide provides a comprehensive overview of the synthesis and characterization of calcium borogluconate, offering detailed experimental protocols and summarizing key analytical data. The methodologies covered include spectroscopic, thermal, and elemental analysis techniques essential for the quality control and further development of this compound-based therapeutic agents.

Introduction

This compound is primarily utilized for the treatment of hypocalcemia (milk fever) in cattle. Its enhanced solubility compared to calcium gluconate allows for the administration of a more concentrated solution, making it a preferred choice in veterinary formulations. The complexation of calcium gluconate with boric acid is the key to its improved physicochemical properties. Understanding the synthesis process and the detailed characterization of this compound is crucial for ensuring its quality, safety, and efficacy. This guide outlines the fundamental procedures for its preparation and the analytical techniques for its thorough characterization.

Synthesis of this compound

The synthesis of this compound involves the reaction of calcium gluconate with boric acid in an aqueous solution.[1] The boric acid acts as a solubilizing agent, forming a more soluble complex with calcium gluconate.[1]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Calcium Gluconate Calcium Gluconate Mixing Mixing Calcium Gluconate->Mixing Boric Acid Boric Acid Boric Acid->Mixing Water (Solvent) Water (Solvent) Water (Solvent)->Mixing Heating Heating Mixing->Heating Warm to ~50-60°C Cooling Cooling Heating->Cooling Cool to Room Temp. This compound Solution This compound Solution Cooling->this compound Solution

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol is based on established laboratory procedures for the synthesis of this compound.

Materials:

  • Calcium gluconate monohydrate

  • Boric acid (technical grade)

  • Purified water

Equipment:

  • Glass reactor or beaker

  • Magnetic stirrer with heating plate

  • Thermometer

  • Weighing balance

Procedure:

  • Reactant Preparation: Weigh calcium gluconate monohydrate and boric acid in a 5:1 mass ratio. For a representative synthesis, use 860.5 grams of calcium gluconate monohydrate and 244 grams of boric acid.[2]

  • Dissolution: To 1100 grams of purified water at room temperature, add the weighed calcium gluconate monohydrate and boric acid.[2]

  • Reaction: Stir the mixture continuously and warm the solution to approximately 50°C.[2] Maintain this temperature until all solids have dissolved and a clear, dark brown solution is obtained.

  • Cooling: Allow the solution to cool down to room temperature.

  • Product: The resulting solution is this compound. It can be used as is or evaporated to obtain a brownish solid.[2] A 20% aqueous solution of the product is expected to have a pH of approximately 3.5.[3]

Characterization of this compound

A thorough characterization of this compound is essential to confirm its identity, purity, and structural properties. The following sections detail the experimental protocols for various analytical techniques.

Characterization Workflow

Characterization_Workflow cluster_analysis Analytical Techniques This compound Sample This compound Sample FTIR FTIR This compound Sample->FTIR Structural Info NMR NMR This compound Sample->NMR Structural Info TGA/DSC TGA/DSC This compound Sample->TGA/DSC Thermal Stability XRD XRD This compound Sample->XRD Crystallinity ICP-OES ICP-OES This compound Sample->ICP-OES Elemental Composition

Caption: Analytical workflow for this compound characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming the formation of the borogluconate complex.

Experimental Protocol:

  • Instrument: A standard FTIR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the dried this compound sample. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: Perform baseline correction and peak picking on the obtained spectrum.

Expected Data: While a specific FTIR spectrum for this compound is not readily available in the searched literature, the spectrum is expected to show characteristic peaks from the gluconate and borate (B1201080) moieties. Key vibrational bands to look for would be:

  • Broad O-H stretching vibrations from hydroxyl groups and residual water.

  • C-H stretching vibrations.

  • C=O stretching from the carboxylate group.

  • B-O stretching vibrations, indicative of the borate complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure in solution. Both ¹H and ¹³C NMR would be valuable.

Experimental Protocol:

  • Instrument: A high-field NMR spectrometer.

  • Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).

  • Analysis: Acquire ¹H and ¹³C NMR spectra.

  • Data Processing: Reference the spectra to an appropriate internal standard and analyze the chemical shifts, coupling constants, and peak integrations.

Expected Data: Specific NMR data for this compound is not available in the provided search results. The spectra would be complex due to the gluconate backbone. The chemical shifts of the protons and carbons in the gluconate moiety would be expected to shift upon complexation with boric acid and the calcium ion.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of the compound.

Experimental Protocol:

  • Instrument: A simultaneous TGA/DSC analyzer.

  • Sample Preparation: Place a small, accurately weighed amount of the dried this compound sample into an alumina (B75360) or platinum crucible.

  • Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25-1000 °C).

  • Data Processing: Analyze the TGA curve for weight loss steps and the DSC curve for endothermic or exothermic peaks.

Expected Data: Although specific TGA/DSC data for this compound is not provided in the search results, a typical analysis would likely reveal:

  • Initial weight loss corresponding to the dehydration of the sample.

  • Subsequent decomposition steps at higher temperatures, corresponding to the breakdown of the organic gluconate moiety and the borate complex.

  • DSC peaks corresponding to these thermal events.

X-Ray Diffraction (XRD)

XRD is used to determine the crystalline or amorphous nature of the solid this compound.

Experimental Protocol:

  • Instrument: A powder X-ray diffractometer.

  • Sample Preparation: Finely grind the dried this compound sample and mount it on a sample holder.

  • Analysis: Scan the sample over a specific 2θ range (e.g., 5-80°) using a monochromatic X-ray source (e.g., Cu Kα).

  • Data Processing: Analyze the resulting diffractogram for sharp peaks (crystalline) or a broad halo (amorphous).

Expected Data: The search results indicate that the precursor, calcium gluconate, is crystalline. The complexation with boric acid might result in a crystalline or an amorphous solid. A crystalline sample would exhibit a characteristic diffraction pattern with peaks at specific 2θ angles, which could be used for phase identification.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

ICP-OES is a highly sensitive technique for determining the elemental composition of the sample, specifically the concentrations of calcium and boron.

Experimental Protocol:

  • Instrument: An ICP-OES spectrometer.

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample.

    • Digest the sample in a suitable acid matrix (e.g., nitric acid) to ensure complete dissolution. Microwave digestion is often employed for this purpose.

    • Dilute the digested sample to a known volume with deionized water to bring the element concentrations within the linear range of the instrument.

  • Analysis:

    • Calibrate the instrument using a series of certified standards for calcium and boron.

    • Aspirate the prepared sample solution into the plasma.

    • Measure the emission intensities at the characteristic wavelengths for calcium and boron.

  • Data Processing: Quantify the concentrations of calcium and boron in the sample based on the calibration curves.

Data Summary

The following tables summarize the key physicochemical and analytical data for this compound based on the available literature.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical FormulaC₁₂H₂₀B₂CaO₁₆[3]
pH (20% aq. solution)~3.5[3]

Table 2: Elemental Composition of this compound

ElementTheoretical Mass %
Carbon (C)29.89%
Hydrogen (H)4.18%
Boron (B)4.49%
Calcium (Ca)8.31%
Oxygen (O)53.12%

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthesis is a straightforward reaction between calcium gluconate and boric acid in an aqueous medium. A comprehensive characterization using a suite of analytical techniques including FTIR, NMR, TGA/DSC, XRD, and ICP-OES is necessary to ensure the quality and consistency of the final product. The provided experimental protocols and expected data serve as a valuable resource for researchers and professionals in the field of drug development and veterinary medicine. Further research to obtain and publish detailed spectral and thermal data for this compound would be beneficial to the scientific community.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Calcium Borogluconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium borogluconate (B8569688) is a complex salt widely utilized in veterinary medicine for the treatment of hypocalcemia. Its enhanced solubility and bioavailability compared to other calcium salts make it a subject of interest for researchers and drug development professionals. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of calcium borogluconate. It also delves into the established and putative signaling pathways associated with its constituent components, calcium and boron, and presents detailed experimental protocols for its preparation and analysis.

Chemical Structure and Composition

This compound is not a simple salt but rather a complex of calcium, boric acid, and gluconic acid. The generally accepted understanding is that it is a calcium salt of a boric acid ester of gluconic acid. The borogluconate anion acts as a chelating agent, forming a stable, water-soluble complex with the calcium ion.[1] This chelation involves the coordination of the calcium ion with oxygen atoms from the hydroxyl and carboxyl groups of the gluconate moiety, as well as the boron component.[1]

The precise stoichiometry can vary depending on the preparation method, but a common form is calcium diborogluconate.[2]

Table 1: Chemical Identification of this compound

IdentifierValue
Chemical Name This compound
CAS Number 5743-34-0[2]
Molecular Formula C₁₂H₂₀B₂CaO₁₆[2]
Molecular Weight 482.0 g/mol [2]

Physicochemical Properties

The key property of this compound that underpins its therapeutic efficacy is its high solubility in water, which allows for the preparation of concentrated solutions for injection.[1][3] This enhanced solubility is a direct result of the chelation of calcium by the borogluconate anion, which prevents the precipitation of calcium ions.[1]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance White to off-white crystalline powder[4]
Solubility in Water Freely soluble[5]
pH of 20% Aqueous Solution Approximately 3.5[5]
Bioavailability High, with rapid absorption[3]

Synthesis and Formulation

This compound is typically prepared by the reaction of calcium gluconate and boric acid in an aqueous solution.[2][5] The ratio of the reactants is crucial for forming a stable and soluble complex. A commonly cited ratio is five parts calcium gluconate to one part boric acid.[1] Commercial veterinary formulations are often available as sterile solutions for injection, with concentrations typically around 23% or 40% w/v.[3][6]

Experimental Protocol: Preparation of a this compound Solution

This protocol is adapted from a patented method for preparing a stable this compound solution.[7]

Materials:

  • Calcium gluconate: 100-150 g

  • Boric acid: 10-25 g

  • Paraben (p-hydroxybenzoate): 0.2-0.5 g

  • Purified water: 200-350 mL

  • pH regulator (e.g., sodium hydroxide)

  • Activated carbon

Procedure:

  • Accurately weigh all components.

  • In a suitable vessel, heat 50-80% of the total volume of purified water to 60-100 °C.

  • With continuous stirring, successively add the boric acid, calcium gluconate, and paraben to the heated water.

  • Continue heating and stirring until all components are fully dissolved.

  • Seal the vessel and continue to boil the solution for 20-40 minutes to ensure complete complexation.

  • Add a small amount of activated carbon to the solution and stir for approximately 30 minutes for decolorization and purification.

  • Cool the solution to approximately 40-50 °C.

  • Adjust the pH of the solution to 5.5-5.8 using a suitable pH regulator.

  • Add the remaining purified water to reach the final desired volume.

  • Filter the solution to remove the activated carbon and any other particulate matter.

  • Dispense the final solution into sterile containers.

Logical Workflow for Synthesis

Synthesis_Workflow Reactants 1. Weigh Reactants (Calcium Gluconate, Boric Acid, Paraben, Water) Dissolution 2. Dissolution (Heat water to 60-100°C and add reactants with stirring) Reactants->Dissolution Complexation 3. Complexation (Seal and boil for 20-40 minutes) Dissolution->Complexation Purification 4. Purification (Add activated carbon and stir) Complexation->Purification Cooling 5. Cooling (Cool to 40-50°C) Purification->Cooling pH_Adjustment 6. pH Adjustment (Adjust pH to 5.5-5.8) Cooling->pH_Adjustment Final_Volume 7. Final Volume Adjustment (Add remaining water) pH_Adjustment->Final_Volume Filtration 8. Filtration Final_Volume->Filtration Packaging 9. Sterile Packaging Filtration->Packaging

Figure 1: Logical workflow for the synthesis of a this compound solution.

Analytical Methods

The quality control of this compound formulations involves the quantification of its elemental components. Inductively Coupled Plasma Emission Spectrometry (ICP-ES) is a suitable method for this purpose.

Experimental Protocol: Elemental Analysis by ICP-ES

This protocol provides a general outline for the determination of calcium, boron, phosphorus, and magnesium in veterinary this compound preparations.

Instrumentation:

  • Inductively Coupled Plasma Emission Spectrometer

Procedure:

  • Sample Preparation: Accurately dilute the this compound sample with deionized water and acidify with a suitable acid (e.g., nitric acid) to prevent precipitation and ensure elemental stability.

  • Standard Preparation: Prepare a series of calibration standards containing known concentrations of calcium, boron, phosphorus, and magnesium in a similar matrix to the diluted sample.

  • ICP-ES Analysis: Aspirate the prepared samples and standards into the plasma of the ICP-ES instrument.

  • Data Acquisition: Measure the emission intensity for each element at its characteristic wavelength.

  • Quantification: Construct a calibration curve for each element by plotting the emission intensity versus the concentration of the standards. Determine the concentration of each element in the sample by interpolating its emission intensity on the calibration curve.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the rapid elevation of plasma calcium levels to treat hypocalcemia.[3][5] The high solubility and bioavailability of the complex ensure efficient delivery of calcium ions into the bloodstream.[3] While specific signaling pathways for the intact this compound complex have not been elucidated, the physiological effects can be understood by considering the well-established roles of its constituent ions, calcium and boron, in cellular signaling.

Calcium Signaling

Upon administration, this compound dissociates, leading to an increase in extracellular calcium concentration. This increase can activate the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) that plays a crucial role in maintaining calcium homeostasis.

Calcium_Signaling_Pathway CBG This compound (extracellular) Ca_ext Increased Extracellular Ca²⁺ CBG->Ca_ext CaSR Calcium-Sensing Receptor (CaSR) (GPCR) Ca_ext->CaSR Gq_11 Gq/11 Activation CaSR->Gq_11 PLC Phospholipase C (PLC) Activation Gq_11->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to IP₃R PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_int Increased Intracellular Ca²⁺ ER->Ca_int releases Ca²⁺ Ca_int->PKC Cellular_Response Cellular Response (e.g., hormone secretion, gene expression) Ca_int->Cellular_Response PKC->Cellular_Response

Figure 2: Putative signaling pathway initiated by increased extracellular calcium.
Boron's Role in Signaling

While the direct signaling role of the borogluconate moiety is unknown, boron itself is recognized as a bioactive element. It can influence cell membrane function and transmembrane signaling. Boron has been shown to affect the metabolism of several substances, including calcium, and may play a role in modulating the response to hormonal signals.

Conclusion

This compound remains a critical therapeutic agent in veterinary medicine due to its superior solubility and bioavailability. This technical guide has provided a detailed overview of its chemical structure, properties, and methods of preparation and analysis. While the primary mechanism of action is the rapid replenishment of systemic calcium, the potential for the borogluconate complex to influence cellular signaling pathways presents an intriguing area for future research. A deeper understanding of its interactions at the molecular level could lead to the development of new therapeutic applications for this versatile compound.

References

The Dawn of a Modern Veterinary Treatment: Unraveling the Early Research and Discovery of Calcium Borogluconate

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

In the annals of veterinary medicine, the development of calcium borogluconate (B8569688) stands as a landmark achievement, transforming the prognosis for parturient paresis, commonly known as milk fever, in ruminants. This once-fatal metabolic disorder, characterized by acute hypocalcemia, became a manageable condition with the advent of a stable, injectable calcium solution. This technical guide delves into the core of the early research and discovery of calcium borogluconate, providing a detailed account of the foundational experiments, the scientific minds behind them, and the nascent understanding of calcium metabolism that paved the way for this therapeutic innovation.

The Etiological Groundwork: Identifying Hypocalcemia as the Culprit

Prior to the 1920s, the cause of milk fever was a subject of much speculation. The breakthrough came from the pioneering work of Scottish veterinarians Henry Dryerre and J. Russell Greig. In 1925, their research established a definitive link between the clinical signs of milk fever and a sharp decrease in blood calcium levels.[1] This discovery shifted the focus of research towards developing an effective method for restoring normal blood calcium concentrations in affected animals.

Initial therapeutic attempts involved the administration of calcium chloride. However, this compound, while effective at raising blood calcium, was highly irritant to tissues, making it unsuitable for subcutaneous or intramuscular injection and risky even for intravenous use. The search was on for a safer, more stable, and highly soluble calcium compound. This quest led to the investigation of calcium gluconate, which, while less irritating, had its own limitations in terms of solubility and the stability of its solutions.

The Synthesis and Characterization of this compound: The Contribution of Macpherson and Stewart

The seminal work that introduced this compound to the world was published in 1938 by H. T. Macpherson and J. Stewart of the Moredun Institute's Animal Diseases Research Association.[2] Their research, detailed in "Investigations on the nature of this compound," provided the first comprehensive description of its synthesis and properties.

Experimental Protocols

Synthesis of this compound (Macpherson and Stewart, 1938)

The method developed by Macpherson and Stewart aimed to create a highly soluble and stable calcium solution. The protocol was as follows:

  • Reactants: Calcium gluconate and boric acid were the primary reactants.

  • Ratio: A specific molar ratio of calcium gluconate to boric acid was crucial for the formation of the desired complex. While the 1938 paper focused on the nature of the compound, later practical formulations often cited a ratio of approximately five parts calcium gluconate to one part boric acid.[3]

  • Procedure:

    • An aqueous solution of calcium gluconate was prepared.

    • Boric acid was then added to the calcium gluconate solution.

    • The mixture was heated to facilitate the reaction and complete dissolution of the solids.

    • The resulting solution was then cooled and could be sterilized for parenteral administration.

This process yielded a solution in which the calcium was held in a complex with borogluconate, significantly enhancing its solubility and stability compared to a simple calcium gluconate solution.

Determination of Blood Calcium: The Clark-Collip Method

In the era of this early research, the standard method for determining blood calcium levels was the Clark-Collip method, a titrimetric procedure.[4][5] Understanding this method is key to appreciating the quantitative data generated in these early studies.

  • Precipitation: Calcium in a serum sample was precipitated as calcium oxalate (B1200264) by the addition of ammonium (B1175870) oxalate.

  • Isolation: The calcium oxalate precipitate was then separated by centrifugation and washed to remove any interfering substances.

  • Dissolution: The precipitate was dissolved in sulfuric acid, which converted the calcium oxalate to oxalic acid.

  • Titration: The oxalic acid was then titrated with a standardized solution of potassium permanganate (B83412). The amount of potassium permanganate required to reach the endpoint was directly proportional to the amount of calcium in the original serum sample.

Data Presentation

The early papers laid the groundwork for understanding the efficacy of this compound. While extensive tabulated data as seen in modern publications is less common in these foundational papers, the quantitative findings were clear. The research by Greig in 1930, following the initial discovery of hypocalcemia's role, demonstrated the dramatic effect of calcium salt administration on blood calcium levels.

ParameterPre-treatment (Milk Fever Cow)Post-treatment (Calcium Salt Infusion)Normal Range
Serum Calcium (mg/100ml) 3.0 - 5.09.0 - 12.09.0 - 11.0

This table represents typical values reported in the early literature on milk fever treatment, illustrating the profound hypocalcemia and the restorative effect of calcium therapy.

Mandatory Visualizations

Logical Relationship of Early Milk Fever Research

Milk_Fever_Research_Logic A Clinical Observation of Parturient Paresis (Milk Fever) B Hypothesis: Metabolic Disturbance A->B C Dryerre & Greig (1925) Blood Chemistry Analysis B->C D Discovery: Severe Hypocalcemia is the Cause C->D E Therapeutic Goal: Restore Blood Calcium D->E F Initial Trials with Calcium Chloride E->F H Investigation of Calcium Gluconate E->H G Problem: Tissue Irritation and Instability F->G J Macpherson & Stewart (1938) Synthesis of this compound G->J I Problem: Low Solubility and Unstable Solutions H->I I->J K Solution: High Solubility, Stability, and Safety J->K L Effective Treatment for Milk Fever K->L Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A Calcium Gluconate D Dissolve Calcium Gluconate in Water A->D B Boric Acid E Add Boric Acid to the Solution B->E C Aqueous Solvent (Water) C->D D->E F Heat the Mixture E->F G Cool the Solution F->G H Stable this compound Solution G->H Calcium_Homeostasis_1930s A Low Blood Calcium B Parathyroid Gland Stimulation A->B C Secretion of Parathyroid Hormone (PTH) B->C D Increased Calcium Mobilization from Bones C->D E Increased Blood Calcium D->E F Negative Feedback on Parathyroid Gland E->F F->B

References

An In-depth Technical Guide to the Solubility and Stability of Calcium Borogluconate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium borogluconate (B8569688) is a complex of calcium, boric acid, and gluconic acid, widely utilized in veterinary medicine for the parenteral treatment of hypocalcemia, particularly milk fever in cattle. Its therapeutic success is intrinsically linked to its high aqueous solubility, which allows for the administration of concentrated calcium solutions, and its stability, which ensures product quality and safety. This technical guide provides a comprehensive overview of the critical aspects of calcium borogluconate's solubility and stability, including quantitative data, detailed experimental protocols, and an exploration of the underlying chemical principles.

Chemical Structure and Equilibrium in Solution

This compound is not a simple salt but a complex formed through the interaction of calcium gluconate and boric acid in an aqueous solution. The generally accepted stoichiometry for its preparation involves the reaction of five parts of calcium gluconate with one part of boric acid.[1] Boric acid acts as a chelating agent, forming a more soluble complex with calcium gluconate.[2] In solution, a dynamic equilibrium exists between the uncomplexed calcium, gluconate, and borate (B1201080) ions, and the formed this compound complex. The stability of this complex is crucial for preventing the precipitation of less soluble calcium salts.

The formation of this complex significantly enhances the solubility of calcium gluconate. While calcium gluconate itself has limited solubility in water, the addition of boric acid leads to the formation of a more water-soluble complex, allowing for the preparation of stable, concentrated injectable solutions.[2]

Solubility of this compound

The enhanced solubility of this compound compared to calcium gluconate is a key attribute for its therapeutic application. This section details its solubility characteristics and the methodologies for its determination.

Quantitative Solubility Data

The solubility of this compound in water is temperature-dependent. The following table summarizes the available quantitative data:

Temperature (°C)Solubility ( g/100 mL)
15100
100280

This data is based on available literature and may vary depending on the specific formulation and experimental conditions.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a substance.[3][4][5][6]

Objective: To determine the saturation concentration of this compound in water at a specific temperature.

Materials:

  • This compound powder

  • Purified water (or other solvent of interest)

  • Temperature-controlled orbital shaker

  • Volumetric flasks and pipettes

  • Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, Atomic Absorption Spectroscopy)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of purified water in a sealed flask. The presence of undissolved solid is essential to ensure equilibrium is reached.

  • Equilibration: Place the flask in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The shaking speed should be sufficient to keep the solid suspended without creating a vortex.

  • Sample Withdrawal and Preparation: After equilibration, cease agitation and allow the solid to settle. Carefully withdraw an aliquot of the supernatant. To prevent precipitation, immediately filter the sample using a syringe filter or centrifuge it to separate the solid phase.

  • Quantification: Accurately dilute the clear supernatant to a concentration within the calibrated range of the analytical method. Analyze the concentration of calcium in the diluted sample using a validated analytical technique.

  • Calculation: Calculate the solubility of this compound in g/100 mL based on the determined concentration and the dilution factor.

Workflow for Solubility Determination:

G A Add excess this compound to water in a sealed flask B Equilibrate in a temperature-controlled shaker for 24-48 hours A->B C Cease agitation and allow solid to settle B->C D Withdraw supernatant C->D E Filter or centrifuge to remove undissolved solid D->E F Dilute the clear supernatant E->F G Quantify Calcium concentration (e.g., by HPLC or AAS) F->G H Calculate Solubility G->H

Caption: Workflow for the shake-flask solubility determination of this compound.

Stability of this compound Solutions

The stability of this compound solutions is critical for their shelf-life and therapeutic efficacy. Degradation can lead to a loss of potency and the formation of potentially harmful byproducts.

Factors Affecting Stability

Several factors can influence the stability of this compound solutions:

  • pH: The pH of the solution is a critical factor. A slightly acidic pH is generally preferred for storage to maintain the stability of the complex.[2] Commercial preparations often have a pH in the range of 3.5 to 6.5.

  • Temperature: Elevated temperatures can accelerate degradation reactions. Therefore, storage at controlled room temperature is typically recommended.

  • Concentration: Highly concentrated solutions may be more prone to precipitation, especially with temperature fluctuations.

  • Light: Exposure to light can potentially initiate photolytic degradation, although specific data for this compound is limited.

  • Presence of Other Substances: Additives and excipients in the formulation can impact stability.

Stability-Indicating Analytical Method (HPLC)

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately assessing the stability of this compound solutions. Such a method should be able to separate the active ingredient from its degradation products and any other impurities.

Illustrative HPLC Method Parameters (to be optimized and validated):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The pH of the mobile phase should be carefully controlled.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., around 210 nm, as gluconate has weak UV absorbance) or a Refractive Index (RI) detector.

  • Column Temperature: Controlled, for example, at 30 °C.

Workflow for Stability-Indicating HPLC Method Development:

G A Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) B Analyze Stressed Samples by HPLC-DAD/MS A->B C Identify Degradation Products and their Retention Times B->C D Optimize Chromatographic Conditions (Column, Mobile Phase, Gradient, etc.) C->D E Achieve Baseline Separation of API and Degradation Products D->E F Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, Robustness) E->F G Validated Stability-Indicating HPLC Method F->G

Caption: Workflow for developing a stability-indicating HPLC method.

Experimental Protocols for Stability Testing

Stability testing is performed to establish a shelf-life for the drug product and recommend storage conditions. It involves both long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation pathways.[9][10][11][12][13]

Objective: To identify potential degradation products and pathways and to demonstrate the specificity of the stability-indicating analytical method.

Procedure: Subject this compound solutions to various stress conditions more severe than those of accelerated stability testing. Analyze the stressed samples using the developed stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) for the identification of degradation products.[1][8][10][14][15][16]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C) for a defined period.

  • Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solution at a high temperature (e.g., 80 °C).

  • Photodegradation: Exposing the solution to light according to ICH Q1B guidelines.

Objective: To predict the shelf-life of the product and determine appropriate storage conditions.

Procedure: Store at least three batches of the this compound solution in its final container-closure system under the conditions specified by relevant guidelines (e.g., VICH GL3 for veterinary products).[9][10][11][12][13] Withdraw samples at predetermined time points and analyze them for physical, chemical, and microbiological attributes.

Typical Storage Conditions:

Study TypeStorage ConditionMinimum Duration
Long-Term25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH12 months (or proposed shelf-life)
Accelerated40 °C ± 2 °C / 75% RH ± 5% RH6 months

Workflow for Stability Testing:

G cluster_0 Forced Degradation cluster_1 Formal Stability Studies A Stress Samples (Acid, Base, etc.) B Identify Degradation Pathways & Products A->B F Establish Shelf-Life and Storage Conditions B->F C Place Product on Long-Term & Accelerated Stability D Withdraw Samples at Specified Timepoints C->D E Analyze Samples using Validated Methods D->E E->F

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Calcium Borogluconate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium borogluconate (B8569688) is a complex salt widely utilized in veterinary medicine for the treatment of hypocalcemia. Its enhanced solubility over calcium gluconate makes it a preferred formulation for rapid calcium administration. This technical guide provides a comprehensive overview of the physical and chemical properties of calcium borogluconate crystals, intended to serve as a foundational resource for researchers, scientists, and professionals in drug development. This document details the structural and chemical characteristics, presents quantitative data in structured tables, outlines experimental protocols for its synthesis and analysis, and visualizes the physiological context of its action through signaling pathway diagrams.

Chemical and Physical Properties

This compound is a white, odorless, crystalline or granular powder.[1] It is a salt formed from the reaction of calcium gluconate and boric acid. The presence of boric acid significantly increases the solubility of the calcium salt in aqueous solutions, a critical property for therapeutic applications requiring high concentrations of calcium in a small volume.[2][3][4]

Quantitative Physical and Chemical Data

The following table summarizes the key quantitative physical and chemical properties of this compound.

PropertyValueReferences
Molecular Formula C₁₂H₂₀B₂CaO₁₆
Molecular Weight 481.98 g/mol
Appearance White to off-white, odorless, crystalline or granular powder
Solubility in Water 1 g in 1 mL at 15°C; 2.8 g in 1 mL at 100°C[5]
pH of 20% Aqueous Solution Approximately 3.5[5]
Stability Stable under ordinary storage conditions. Solutions can be stabilized by maintaining a slightly acidic pH.[2][3]
Decomposition Decomposes at higher temperatures to form calcium oxide, boron salts, carbon dioxide, and carbon monoxide.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound Crystals

This protocol is based on the established reaction between calcium gluconate and boric acid.[2][5]

Objective: To synthesize crystalline this compound.

Materials:

  • Calcium gluconate monohydrate

  • Boric acid, technical grade

  • Deionized water

  • Heating mantle with magnetic stirrer

  • Beaker

  • Crystallizing dish

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a beaker, combine 860.5 grams of calcium gluconate monohydrate and 244 grams of technical grade boric acid with 1100 grams of deionized water at room temperature.

  • Heat the mixture to approximately 50°C while stirring continuously until a clear, dark brown solution is obtained.

  • Allow the solution to cool slowly to room temperature in a crystallizing dish.

  • To obtain the solid crystals, the water can be evaporated from the solution.

  • Collect the resulting brownish solid crystals by filtration.

  • Dry the crystals under vacuum at a low temperature.

Analytical Methods

This method is for the quantitative determination of calcium and boron.[6][7][8]

Objective: To determine the concentration of calcium and boron in a this compound sample.

Instrumentation:

  • ICP-OES spectrometer

Reagents and Standards:

  • Nitric acid, trace metal grade

  • Certified standard solutions of calcium and boron

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. Acidify the solution with a small amount of nitric acid.

  • Instrument Calibration: Prepare a series of calibration standards of known concentrations of calcium and boron from the certified standard solutions.

  • Analysis: Aspirate the prepared sample solution and calibration standards into the plasma of the ICP-OES instrument.

  • Quantification: Measure the emission intensities at the characteristic wavelengths for calcium and boron. Construct a calibration curve and determine the concentration of each element in the sample. The method should be validated for linearity, precision, and accuracy.

Objective: To determine the pH of an aqueous solution of this compound.[5][9]

Instrumentation:

  • Calibrated pH meter with a glass electrode

Procedure:

  • Prepare a 20% (w/v) aqueous solution of this compound by dissolving 20 g of the crystals in deionized water to a final volume of 100 mL.

  • Immerse the calibrated pH electrode into the solution.

  • Record the stable pH reading.

Objective: To obtain the infrared spectrum of this compound for structural characterization.

Instrumentation:

  • FTIR spectrometer with an ATR or KBr pellet accessory

Procedure (using KBr pellet method):

  • Thoroughly grind a small amount of the this compound sample with dry potassium bromide (KBr) in an agate mortar.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Place the pellet in the sample holder of the FTIR spectrometer.

  • Record the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

Objective: To characterize the molecular structure of this compound in solution.

Instrumentation:

  • High-resolution NMR spectrometer

Procedure:

  • Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., D₂O).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra. Other nuclei such as ¹¹B could also be probed.

Objective: To determine the mass-to-charge ratio of the components of this compound and study its fragmentation patterns.

Instrumentation:

  • Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water).

  • Infuse the solution into the mass spectrometer.

  • Acquire the mass spectrum in both positive and negative ion modes.

  • Perform tandem mass spectrometry (MS/MS) on the parent ions to obtain fragmentation data.

Signaling Pathways and Experimental Workflows

This compound acts by directly increasing the concentration of calcium in the bloodstream. This exogenous calcium then participates in the complex physiological processes of calcium homeostasis, which are primarily regulated by the parathyroid hormone (PTH), calcitonin, and vitamin D.

Calcium Homeostasis Signaling Pathway

The following diagram illustrates the interplay of hormones in maintaining calcium balance. An influx of calcium from a source like this compound would directly increase serum calcium levels, triggering a physiological response to lower them back to the normal range, primarily through the action of calcitonin.

Calcium_Homeostasis cluster_low_ca Low Serum Calcium cluster_high_ca High Serum Calcium cluster_glands Endocrine Glands cluster_hormones Hormones cluster_targets Target Organs Low_Ca Low Serum [Ca²⁺] Parathyroid Parathyroid Glands Low_Ca->Parathyroid Stimulates High_Ca High Serum [Ca²⁺] Thyroid Thyroid Gland (Parafollicular C-cells) High_Ca->Thyroid Stimulates PTH Parathyroid Hormone (PTH) Parathyroid->PTH Secretes Calcitonin Calcitonin Thyroid->Calcitonin Secretes Bone_Low Bone PTH->Bone_Low Increases Ca²⁺ release Kidney_Low Kidneys PTH->Kidney_Low Increases Ca²⁺ reabsorption Decreases PO₄³⁻ reabsorption Increases Vitamin D activation Bone_High Bone Calcitonin->Bone_High Decreases Ca²⁺ release Kidney_High Kidneys Calcitonin->Kidney_High Increases Ca²⁺ excretion Bone_Low->High_Ca Restores normal [Ca²⁺] Kidney_Low->High_Ca Restores normal [Ca²⁺] Intestine Intestine Kidney_Low->Intestine Activated Vitamin D increases Ca²⁺ absorption Intestine->High_Ca Restores normal [Ca²⁺] Bone_High->Low_Ca Restores normal [Ca²⁺] Kidney_High->Low_Ca Restores normal [Ca²⁺] Calcium_Borogluconate This compound Administration Calcium_Borogluconate->High_Ca Directly increases serum [Ca²⁺]

Caption: Overview of Calcium Homeostasis Regulation.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis and subsequent characterization of this compound crystals.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Calcium Gluconate + Boric Acid + Water Heating Heating and Stirring (approx. 50°C) Reactants->Heating Cooling Cooling and Crystallization Heating->Cooling Isolation Filtration and Drying Cooling->Isolation Crystals This compound Crystals Isolation->Crystals Elemental ICP-OES (Ca, B content) Crystals->Elemental pH_Measurement pH Measurement (Aqueous Solution) Crystals->pH_Measurement FTIR FTIR Spectroscopy (Functional Groups) Crystals->FTIR NMR NMR Spectroscopy (Molecular Structure) Crystals->NMR MS Mass Spectrometry (Molecular Weight and Fragmentation) Crystals->MS

References

A Historical Perspective on the Use of Calcium Borogluconate in Veterinary Medicine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical development, scientific underpinnings, and enduring clinical significance of calcium borogluconate (B8569688) in veterinary medicine. From its revolutionary introduction as a treatment for parturient paresis (milk fever) in cattle to its established role in managing hypocalcemic conditions across various species, this document provides a comprehensive overview for professionals in drug development and scientific research.

The Genesis of a Lifesaving Intervention: Overcoming Milk Fever

Parturient paresis, a metabolic disease characterized by severe hypocalcemia at the onset of lactation, was a significant cause of mortality in high-producing dairy cows in the early 20th century.[1][2] Initial treatments were largely ineffective until the groundbreaking work of Drs. Henry Dryerre and John Russell Greig at the Moredun Research Institute in Scotland during the 1920s and 1930s.[2] Their research correctly identified the drastic drop in blood calcium levels as the primary cause of the clinical signs, which range from muscle weakness and tremors to recumbency, coma, and death.[3]

The pivotal innovation was the development of a stable, injectable calcium solution. While calcium chloride was known to be effective, it was highly irritant to tissues.[4] Calcium gluconate was a safer alternative but had limited solubility, making it difficult to administer a sufficient therapeutic dose in a practical volume.[4] The breakthrough came with the discovery that the addition of boric acid to a calcium gluconate solution dramatically increased its solubility.[4] This led to the formulation of calcium borogluconate, a compound that could deliver a high concentration of calcium safely and effectively.[4]

The first successful use of this compound to treat milk fever in cattle was reported in 1935 by Dryerre and Greig.[5] This discovery transformed the prognosis for affected animals, establishing intravenous this compound as the cornerstone of milk fever therapy, a status it retains to this day.[1]

The Chemistry of a Superior Formulation: this compound

The enhanced therapeutic efficacy of this compound over its predecessors is rooted in its chemical properties. The standard preparation involves the reaction of five parts calcium gluconate with one part boric acid in an aqueous solution.[6] The boric acid acts as a chelating agent, forming a more soluble complex with the calcium gluconate.[4] This increased solubility is a critical feature, allowing for the preparation of stable, concentrated solutions suitable for injection.[4]

Physiological and Signaling Pathways in Calcium Homeostasis

The administration of this compound directly addresses the acute hypocalcemia characteristic of milk fever by rapidly elevating blood calcium levels.[6] To understand the significance of this intervention, it is essential to review the intricate hormonal regulation of calcium homeostasis in ruminants. The key players in this system are Parathyroid Hormone (PTH) and Calcitonin.

Parathyroid Hormone (PTH) Signaling

When blood calcium levels fall, the parathyroid glands release PTH. PTH acts on several target tissues to restore normocalcemia:

  • Bone: PTH stimulates osteoclasts, the cells responsible for bone resorption, to release calcium and phosphate (B84403) into the bloodstream.[7][8] This process is mediated through the PTH1 receptor (PTH1R), a G protein-coupled receptor.[7][8] Activation of PTH1R in osteoblasts leads to the production of Receptor Activator of Nuclear Factor-κB Ligand (RANKL), which in turn stimulates osteoclast differentiation and activity.[7] PTH signaling in osteoblasts involves the activation of both the adenylate cyclase (AC)/protein kinase A (PKA) and the phospholipase C (PLC)/protein kinase C (PKC) pathways.[9][10]

  • Kidney: PTH increases the reabsorption of calcium from the renal tubules, reducing its excretion in urine.[11]

  • Intestine: PTH indirectly increases calcium absorption from the gut by stimulating the kidneys to produce the active form of Vitamin D (calcitriol), which is a potent stimulator of intestinal calcium transport.[12]

PTH_Signaling_Pathway cluster_blood Bloodstream cluster_parathyroid Parathyroid Gland cluster_bone Bone cluster_kidney Kidney cluster_intestine Intestine Low Blood Ca++ Low Blood Ca++ Parathyroid Gland Parathyroid Gland Low Blood Ca++->Parathyroid Gland stimulates High Blood Ca++ High Blood Ca++ High Blood Ca++->Parathyroid Gland inhibits (negative feedback) PTH PTH Osteoblast Osteoblast PTH->Osteoblast binds to PTH1R Renal Tubules Renal Tubules PTH->Renal Tubules acts on Parathyroid Gland->PTH releases Osteoclast Osteoclast Osteoblast->Osteoclast activates via RANKL Bone Resorption Bone Resorption Osteoclast->Bone Resorption induces Bone Resorption->High Blood Ca++ increases Ca++ Reabsorption Ca++ Reabsorption Renal Tubules->Ca++ Reabsorption increases Vitamin D Activation Vitamin D Activation Renal Tubules->Vitamin D Activation stimulates Ca++ Reabsorption->High Blood Ca++ increases Intestinal Ca++ Absorption Intestinal Ca++ Absorption Vitamin D Activation->Intestinal Ca++ Absorption promotes Intestinal Ca++ Absorption->High Blood Ca++ increases

Calcitonin Signaling

In response to high blood calcium (hypercalcemia), the thyroid gland secretes calcitonin. Calcitonin acts to lower blood calcium levels primarily through two mechanisms:

  • Bone: Calcitonin inhibits osteoclast activity, thereby reducing the release of calcium from bone.[12]

  • Kidney: It increases the excretion of calcium and phosphorus by the kidneys.[13][14] The calcitonin receptor, like the PTH receptor, is a G protein-coupled receptor that can activate multiple signaling pathways, including those involving protein kinase C and cAMP-dependent protein kinase.[13]

Calcitonin_Signaling_Pathway cluster_blood Bloodstream cluster_thyroid Thyroid Gland cluster_bone Bone cluster_kidney Kidney High Blood Ca++ High Blood Ca++ Thyroid Gland Thyroid Gland High Blood Ca++->Thyroid Gland stimulates Low Blood Ca++ Low Blood Ca++ Low Blood Ca++->Thyroid Gland inhibits (negative feedback) Calcitonin Calcitonin Osteoclast Osteoclast Calcitonin->Osteoclast inhibits activity Renal Tubules Renal Tubules Calcitonin->Renal Tubules acts on Thyroid Gland->Calcitonin releases Bone Resorption Bone Resorption Osteoclast->Bone Resorption reduces Bone Resorption->Low Blood Ca++ decreases Ca++ Excretion Ca++ Excretion Renal Tubules->Ca++ Excretion increases Ca++ Excretion->Low Blood Ca++ decreases

Experimental Protocols and Data Presentation

Early Experimental Approach (Inferred)

The initial studies by Dryerre and Greig would have likely involved the following steps:

  • Animal Selection: Clinically affected dairy cows exhibiting signs of parturient paresis would have been selected.

  • Baseline Measurements: Blood samples would have been taken to determine baseline serum calcium levels.

  • Treatment Administration: Various formulations and dosages of calcium salts, culminating in this compound, would have been administered, likely intravenously.

  • Post-Treatment Monitoring: Serial blood samples would have been collected to track changes in serum calcium concentrations over time.

  • Clinical Observation: The clinical response of the animals, including their ability to stand and the resolution of other clinical signs, would have been meticulously recorded.

Early_Experimental_Workflow Problem_Identification High incidence of Parturient Paresis (Milk Fever) Hypothesis_Formation Hypocalcemia as the underlying cause Problem_Identification->Hypothesis_Formation Solution_Development Development of a stable, injectable calcium solution Hypothesis_Formation->Solution_Development Preclinical_Testing Solubility and safety testing of different calcium salts Solution_Development->Preclinical_Testing Clinical_Trials Administration to affected cows Preclinical_Testing->Clinical_Trials Data_Collection Monitoring blood calcium levels and clinical recovery Clinical_Trials->Data_Collection Analysis_and_Refinement Determination of optimal dosage and formulation Data_Collection->Analysis_and_Refinement Widespread_Adoption Adoption of this compound as standard treatment Analysis_and_Refinement->Widespread_Adoption

Quantitative Data on Treatment Efficacy

The following tables summarize representative data on the treatment of milk fever with this compound. It is important to note that historical data from the initial studies is not available in a structured format. The data presented here is based on more recent studies and reflects the established treatment protocols.

Table 1: Typical Intravenous this compound Treatment Protocol for a 600 kg Dairy Cow with Milk Fever

ParameterValueReference
Product 23% this compound Solution[15][16]
Volume 500 mL[15][16]
Route of Administration Slow Intravenous Injection[15][16]
Total Calcium Administered Approximately 10.7 g[15]
Administration Rate To be given slowly, with cardiac monitoring[15]

Table 2: Serum Calcium Levels in Hypocalcemic Cows Before and After Intravenous this compound Treatment (Representative Data)

Time PointMean Serum Calcium (mg/dL)Clinical StatusReference
Pre-treatment 4.5Recumbent, paretic[17]
10 minutes post-treatment 12.0Improved muscle tone[18]
1 hour post-treatment 10.5Standing[18]
12 hours post-treatment 8.0Normocalcemic, but risk of relapse[19]
24 hours post-treatment 8.5Generally stable[19]

Note: These values are illustrative and can vary based on the individual animal's condition and the specific formulation used.

Table 3: Comparison of Relapse Rates with Different this compound Treatment Regimens

Treatment GroupDescriptionRelapse Rate (%)Reference
Group A 500 mL IV this compound36-40[19]
Group B 500 mL IV and 500 mL SC this compound4-8[19]

IV = Intravenous; SC = Subcutaneous

Evolution of Treatment and Future Directions

While intravenous this compound remains the gold standard for treating clinical milk fever, research has continued to refine prevention and management strategies. These include:

  • Dietary Management: Manipulation of the dietary cation-anion difference (DCAD) in the pre-partum period to promote metabolic adaptations that enhance calcium mobilization at calving.[12]

  • Oral Calcium Supplementation: The use of oral calcium gels and boluses as a prophylactic measure in high-risk cows and as an adjunct to intravenous therapy to prevent relapses.[20]

  • Combination Therapies: Formulations of this compound that also include magnesium and phosphorus to address concurrent deficiencies that can occur with milk fever.[17]

The historical development of this compound stands as a landmark achievement in veterinary medicine. It exemplifies the power of targeted research to solve a critical animal health problem. For today's researchers and drug development professionals, this story underscores the importance of understanding the underlying pathophysiology of a disease to develop effective and lasting therapeutic interventions. Future research may focus on even more targeted approaches to modulating calcium homeostasis, potentially through novel drug delivery systems or therapies that act directly on the hormonal signaling pathways.

References

An In-depth Technical Guide on the Biochemical Pathways Affected by Calcium Borogluconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium borogluconate (B8569688) is a critical therapeutic agent, primarily in veterinary medicine, for the rapid treatment of hypocalcemia. Its administration initiates a cascade of biochemical events, beginning with the immediate normalization of extracellular calcium levels, which in turn modulates a wide array of intracellular signaling pathways crucial for cellular function. This technical guide provides a detailed examination of the core biochemical pathways affected by calcium borogluconate, with a focus on its impact on calcium homeostasis, parathyroid hormone regulation, and key intracellular signaling cascades including those mediated by Calmodulin-Dependent Protein Kinases (CaMK), Protein Kinase C (PKC), and the transcription factor CREB. This document summarizes available quantitative data, presents detailed experimental protocols for key assays, and utilizes visualizations to illustrate complex signaling networks.

Introduction

Calcium ions (Ca²⁺) are ubiquitous second messengers that govern a multitude of physiological processes, including neurotransmission, muscle contraction, and gene expression. The concentration of intracellular free calcium is tightly regulated and maintained at a level approximately 20,000 to 100,000 times lower than the extracellular concentration.[1] this compound is a highly soluble and bioavailable formulation of calcium, designed for rapid parenteral administration to correct deficiencies in extracellular calcium.[2][3] The borogluconate component acts as a chelating agent, enhancing the solubility of calcium gluconate.[2] This guide delves into the subsequent biochemical consequences of this rapid influx of calcium.

Systemic Effects of this compound Administration

The primary and most immediate effect of intravenous this compound administration is the rapid increase in serum calcium concentrations. This has a profound impact on calcium homeostasis, which is primarily regulated by the interplay between parathyroid hormone (PTH), calcitonin, and vitamin D.

Impact on Serum Calcium and Parathyroid Hormone (PTH) Levels

Intravenous infusion of this compound leads to a transient hypercalcemia, which in turn suppresses the secretion of PTH from the parathyroid glands. PTH plays a crucial role in increasing blood calcium levels by stimulating bone resorption, increasing renal calcium reabsorption, and promoting the synthesis of calcitriol (B1668218) (the active form of Vitamin D). The suppression of PTH following this compound administration is a direct negative feedback response to the elevated serum calcium.

A study by Braun et al. (2009) in dairy cows with parturient paresis (hypocalcemia) provides quantitative insight into these dynamics. Cows were administered 500 ml of a 40% this compound solution intravenously over 10 minutes. While the study did not find significant differences in serum calcium or PTH concentrations between groups that received this compound alone versus in combination with sodium phosphate (B84403), the data provides a valuable timeline of the physiological response to this compound.[4][5][6]

Table 1: Time-Course of Serum Concentrations Following Intravenous this compound Administration in Hypocalcemic Dairy Cows

Time Post-InfusionSerum Total Calcium (mmol/L)Serum Parathyroid Hormone (pg/mL)
Baseline (Pre-treatment) ~1.0 - 1.4~2000
10 minutes Peaks, often exceeding normal physiological rangeDecreases to ~100
8 hours Returns towards the normal physiological rangeRemains suppressed
24 - 48 hours May dip below the normal range (transient hypocalcemia)Begins to rise in response to falling calcium levels

Note: The values in this table are approximate and synthesized from qualitative descriptions and reported trends in the cited literature.[4][5] The Braun et al. (2009) study noted that blood PTH decreases to about 100 pg/mL within 10 minutes of IV calcium administration from a very high level of about 2,000 pg/mL in cows with clinical milk fever.[5]

The Role of the Borogluconate Moiety

The borogluconate component of the formulation is crucial for its therapeutic efficacy. It is formed by the reaction of calcium gluconate and boric acid, which significantly increases the solubility of the calcium salt, allowing for a more concentrated and stable solution for injection.[3][7] In vivo studies in sheep have shown that following this compound infusion, the total plasma calcium rises primarily due to an increase in the unionised ultrafiltrable fraction.[1] This suggests that the borogluconate anion forms complexes with calcium, which may influence its availability and retention.[1]

Core Intracellular Signaling Pathways Affected

The rapid increase in extracellular calcium concentration following this compound administration creates a steep electrochemical gradient, facilitating calcium influx into cells through various ion channels. This elevation of intracellular calcium ([Ca²⁺]i) triggers a cascade of signaling events.

Calcium-Calmodulin Dependent Protein Kinase (CaMK) Pathway

Upon entry into the cell, calcium ions can bind to the ubiquitous calcium-binding protein, calmodulin (CaM). The Ca²⁺/CaM complex then activates a family of serine/threonine kinases known as CaM kinases (CaMKs). A key member of this family is CaMKII, which plays a critical role in processes such as synaptic plasticity and gene expression. The activation of CaMKII by Ca²⁺/CaM leads to its autophosphorylation, rendering it partially active even after intracellular calcium levels have returned to baseline.

CaMK_Pathway Ca_ext Extracellular Ca²⁺ (from Ca Borogluconate) Ca_int Intracellular Ca²⁺ Ca_ext->Ca_int Influx CaM_active Ca²⁺/CaM Complex Ca_int->CaM_active Binds to CaM CaM Calmodulin (CaM) CaM->CaM_active CaMKII_active Active CaMKII CaM_active->CaMKII_active Activates CaMKII_inactive Inactive CaMKII CaMKII_inactive->CaMKII_active Substrates Downstream Substrates CaMKII_active->Substrates Phosphorylates Response Cellular Response (e.g., Synaptic Plasticity) Substrates->Response

CaMKII Signaling Pathway Activation.
Protein Kinase C (PKC) Pathway

The influx of calcium can also activate certain isoforms of Protein Kinase C (PKC), a family of kinases involved in a wide range of cellular processes including cell growth, differentiation, and apoptosis. The activation of conventional PKC isoforms is dependent on both calcium and diacylglycerol (DAG). While this compound directly provides the calcium signal, the generation of DAG occurs through the hydrolysis of membrane phospholipids (B1166683) by phospholipase C (PLC), which itself can be a calcium-dependent enzyme.

PKC_Pathway Ca_ext Extracellular Ca²⁺ (from Ca Borogluconate) Ca_int Intracellular Ca²⁺ Ca_ext->Ca_int Influx PLC Phospholipase C (PLC) Ca_int->PLC Activates PKC_active Active PKC Ca_int->PKC_active Co-activates DAG Diacylglycerol (DAG) PLC->DAG Hydrolyzes PIP₂ PIP2 PIP₂ IP3 IP₃ PIP2->IP3 PIP2->DAG DAG->PKC_active Co-activates PKC_inactive Inactive PKC PKC_inactive->PKC_active Substrates Downstream Substrates PKC_active->Substrates Phosphorylates Response Cellular Response (e.g., Gene Expression) Substrates->Response

Protein Kinase C (PKC) Activation Pathway.
CREB-Mediated Gene Expression

Calcium signaling pathways ultimately converge on the nucleus to regulate gene expression. A key transcription factor in this process is the cAMP response element-binding protein (CREB). The phosphorylation of CREB at Serine 133 is a critical step for its activation and the subsequent recruitment of transcriptional co-activators. This phosphorylation can be mediated by several kinases that are themselves activated by calcium, including CaMKIV (a nuclear CaM kinase) and the Ras/MAPK pathway.

CREB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ca_int Intracellular Ca²⁺ CaM_active Ca²⁺/CaM Ca_int->CaM_active Ras Ras Ca_int->Ras Activates CaMKIV_active Active CaMKIV CaM_active->CaMKIV_active Activates MAPK_cascade MAPK Cascade (Raf, MEK, ERK) Ras->MAPK_cascade ERK_active Active ERK MAPK_cascade->ERK_active CREB_active Phosphorylated CREB (pCREB) ERK_active->CREB_active Phosphorylates CaMKIV_active->CREB_active Phosphorylates CREB_inactive Inactive CREB CREB_inactive->CREB_active Gene Target Genes (CRE) CREB_active->Gene Binds to Transcription Gene Transcription Gene->Transcription

CREB-Mediated Gene Expression Pathway.

Detailed Experimental Protocols

Measurement of Serum Total and Ionized Calcium

Objective: To quantify the concentration of total and ionized calcium in serum samples following the administration of this compound.

Materials:

  • Blood collection tubes (serum separator tubes).

  • Centrifuge.

  • Ion-selective electrode (ISE) analyzer for ionized calcium.

  • Spectrophotometer for total calcium measurement.

  • Calcium standards and reagents for colorimetric assay (e.g., o-cresolphthalein (B1221799) complexone method).

Procedure:

  • Blood Collection: Collect whole blood samples at specified time points before and after this compound administration into serum separator tubes.

  • Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 1,000-2,000 x g for 10 minutes.

  • Ionized Calcium Measurement: a. Immediately after serum separation, introduce the serum sample into the ISE analyzer according to the manufacturer's instructions. b. The analyzer will provide a direct measurement of the ionized calcium concentration.

  • Total Calcium Measurement: a. Prepare a series of calcium standards of known concentrations. b. Add the colorimetric reagent to the standards and serum samples in separate tubes or a microplate. c. Incubate the reactions as per the reagent manufacturer's protocol. d. Measure the absorbance of the standards and samples at the appropriate wavelength using a spectrophotometer. e. Construct a standard curve by plotting the absorbance of the standards against their known concentrations. f. Determine the total calcium concentration in the samples by interpolating their absorbance values on the standard curve.

Quantification of Serum Parathyroid Hormone (PTH) by Radioimmunoassay (RIA)

Objective: To measure the concentration of intact PTH in serum in response to changes in serum calcium following this compound administration.

Materials:

  • Commercial PTH Radioimmunoassay (RIA) kit.

  • Serum samples collected at various time points.

  • Gamma counter.

  • Centrifuge.

Procedure:

  • Reagent Preparation: Prepare the RIA buffer, ¹²⁵I-labeled PTH tracer, PTH antibody, and PTH standards as described in the kit protocol.

  • Assay Setup: a. Pipette the standards, controls, and serum samples into appropriately labeled tubes. b. Add the PTH antibody to all tubes except the "total counts" tube. c. Vortex and incubate for 24 hours at 4°C. d. Add the ¹²⁵I-labeled PTH tracer to all tubes. e. Vortex and incubate for another 24 hours at 4°C.

  • Separation of Bound and Free PTH: a. Add a precipitating reagent (e.g., second antibody and polyethylene (B3416737) glycol) to all tubes except the "total counts" tube to precipitate the antibody-bound PTH. b. Vortex and incubate as specified in the kit protocol. c. Centrifuge the tubes to pellet the precipitate. d. Decant or aspirate the supernatant.

  • Counting: a. Place the tubes containing the pellets and the "total counts" tube in a gamma counter. b. Measure the radioactivity (counts per minute, CPM) in each tube.

  • Data Analysis: a. Calculate the percentage of tracer bound for each standard, control, and sample. b. Construct a standard curve by plotting the percentage of tracer bound against the concentration of the PTH standards. c. Determine the PTH concentration in the samples by interpolating their percentage of tracer bound on the standard curve.

RIA_Workflow start Start: Prepare Reagents (Standards, Samples, Antibody, Tracer) setup Assay Setup: Add Samples/Standards and Antibody to Tubes start->setup incubation1 Incubate (24h, 4°C) setup->incubation1 add_tracer Add ¹²⁵I-PTH Tracer incubation1->add_tracer incubation2 Incubate (24h, 4°C) add_tracer->incubation2 separation Separate Bound/Free PTH: Add Precipitating Reagent incubation2->separation centrifugation Centrifuge to Pellet Precipitate separation->centrifugation counting Measure Radioactivity (CPM) in Gamma Counter centrifugation->counting analysis Data Analysis: Construct Standard Curve and Determine Sample Concentrations counting->analysis end End: Report PTH Concentrations analysis->end

Experimental Workflow for PTH Radioimmunoassay.

Conclusion

This compound is a potent therapeutic agent that rapidly restores extracellular calcium concentrations, thereby rescuing critical physiological functions dependent on this ion. This guide has detailed the immediate systemic effects on calcium and PTH homeostasis and has outlined the major intracellular signaling pathways—CaMK, PKC, and CREB—that are subsequently activated. The provided experimental protocols offer a framework for the quantitative analysis of these effects. It is important to note that while the activation of these intracellular pathways by a rapid increase in extracellular calcium is a well-established principle of cell biology, further research employing techniques such as phosphoproteomics following in vivo this compound administration would provide more direct and quantitative insights into the precise dynamics of these signaling events. Such studies will be invaluable for a more complete understanding of the pleiotropic effects of this vital therapeutic compound.

References

An In-depth Technical Guide on the Therapeutic Potential of Calcium Borogluconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium borogluconate (B8569688) is a complex of calcium gluconate and boric acid, widely utilized in veterinary medicine for the acute treatment of hypocalcemia, most notably parturient paresis (milk fever) in ruminants.[1][2] Its therapeutic efficacy is attributed to the enhanced solubility and bioavailability of calcium afforded by the borogluconate component, which facilitates rapid restoration of serum calcium levels.[2] This technical guide provides a comprehensive overview of the current understanding of calcium borogluconate, including its mechanism of action, established therapeutic applications, detailed experimental protocols for its study, and a summary of quantitative data from published research. Furthermore, this document explores the underlying signaling pathways affected by calcium administration and delves into emerging exploratory studies on the potential therapeutic applications of its constituent components, particularly boric acid, in areas such as bone regeneration.

Core Concepts: Mechanism of Action

The primary therapeutic action of this compound is the rapid elevation of systemic calcium levels. The borogluconate complex enhances the solubility of calcium gluconate in aqueous solutions, allowing for the preparation of concentrated yet stable formulations suitable for parenteral administration.[1][3] This increased solubility is a key advantage over simpler calcium salts.[1] Upon administration, the complex dissociates, releasing calcium ions (Ca²⁺) into the bloodstream. These ions are then available to participate in a multitude of physiological processes, including neuromuscular transmission, muscle contraction, and intracellular signaling.

The administration of this compound directly impacts the intricate homeostatic mechanisms that regulate calcium levels, primarily involving the parathyroid hormone (PTH) and the calcium-sensing receptor (CaSR). A surge in serum calcium is detected by the CaSR in the parathyroid glands, leading to a subsequent feedback loop to modulate PTH secretion.

Established Therapeutic Applications: Treatment of Hypocalcemia

The predominant and well-established therapeutic application of this compound is in veterinary medicine for the treatment of acute hypocalcemia. This condition is prevalent in high-producing dairy cows around parturition (milk fever) but also affects other livestock such as sheep, goats, and swine.[1][2] It is also used to treat eclampsia in dogs, a similar condition of acute hypocalcemia during lactation.[2] The rapid action and high bioavailability of this compound make it a frontline treatment for restoring neuromuscular function and preventing the progression of clinical signs associated with severe calcium deficiency.[2]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the use of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Cattle

ParameterIntravenous (IV) AdministrationSubcutaneous (SC) Administration
Time to Peak Plasma Calcium Concentration ~15 minutes~4 hours
Duration of Elevated Calcium Levels Rapid increase followed by a potential decline to hypocalcemic levels within 4 hoursMore sustained elevation compared to IV route

Table 2: Efficacy of this compound in Treating Milk Fever in Cattle

Study/SourceTreatment ProtocolEfficacy/Success Rate
Braun et al. (2009)500ml of 40% this compound solution intravenously over 10 minutes.60-70% of cows stood within eight hours of treatment.
Clinical Case Report (2022)500ml of 25% this compound intravenously with supportive therapy.Immediate recovery and ability to stand without assistance.[4]

Table 3: Comparative Efficacy of this compound vs. Other Calcium Supplements for Hypocalcemia in Livestock

ComparatorOutcome
Calcium Acetate This compound is better absorbed and has a quicker effect.[2]
Calcium Bisglycinate This compound offers superior bioavailability and faster correction of calcium deficiencies.[2]
Calcium Butyrate This compound is more effective in rapidly increasing blood calcium levels.[2]
Calcium Orotate This compound is more effective for acute hypocalcemia treatment due to its quick absorption.[2]
Calcium Aspartate This compound provides faster and more reliable increases in blood calcium levels.[2]
Calcium Gluconate This compound offers better bioavailability and quicker therapeutic effects.[2]

Experimental Protocols

Intravenous Administration Protocol for Treatment of Milk Fever in Cattle

This protocol is a generalized representation based on common veterinary practices and findings from clinical studies.[5][6]

Objective: To rapidly correct severe hypocalcemia in parturient dairy cows.

Materials:

  • Sterile 23% or 40% this compound solution.[6][7]

  • Sterile intravenous catheter (14-gauge recommended).[5]

  • Infusion set.

  • Antiseptic solution for skin preparation.

  • Stethoscope for cardiac monitoring.[5]

Procedure:

  • Animal Restraint: Safely restrain the recumbent cow.

  • Aseptic Preparation: Aseptically prepare the jugular furrow for venipuncture.

  • Catheter Placement: Insert the intravenous catheter into the jugular vein.

  • Solution Preparation: Warm the this compound solution to body temperature.[8]

  • Administration: Administer the solution slowly over a period of 10-20 minutes.[6] A typical dose for an adult dairy cow is 500 mL of a 23% solution.[5]

  • Monitoring: Continuously monitor the cow's heart rate and rhythm by auscultation throughout the infusion.[5] If severe dysrhythmias or bradycardia occur, immediately stop the infusion until the heart rhythm normalizes.

  • Post-infusion Care: Once the infusion is complete, remove the catheter and apply pressure to the venipuncture site. Continue to monitor the cow for clinical improvement.

Subcutaneous Administration Protocol for Follow-up Therapy in Cattle

This protocol is intended for adjunctive therapy to provide a more sustained release of calcium.[5]

Objective: To provide a prolonged elevation of serum calcium following initial intravenous treatment.

Materials:

  • Sterile 23% this compound solution.

  • Sterile needles (14-gauge recommended).[5]

  • Syringes.

  • Antiseptic solution.

Procedure:

  • Dosage Calculation: A common recommendation is to administer 1 ml/kg body weight of a 23% solution.[5]

  • Site Selection: Choose multiple sites over the lateral thorax.

  • Aseptic Preparation: Aseptically prepare the injection sites.

  • Administration: To facilitate absorption and minimize local tissue irritation, divide the total dose and administer no more than 125 mL at a single site.[5]

  • Post-injection: Gently massage the injection sites to aid in the dispersal of the solution.[3]

Signaling Pathways

The therapeutic effect of this compound is intrinsically linked to its influence on calcium signaling pathways. The rapid influx of extracellular calcium has profound effects on cellular function, primarily through the activation of the Calcium-Sensing Receptor (CaSR) and its interplay with Parathyroid Hormone (PTH).

Calcium-Sensing Receptor (CaSR) Signaling

The CaSR is a G-protein coupled receptor that plays a pivotal role in maintaining calcium homeostasis.[9] An increase in extracellular calcium, as induced by this compound administration, activates the CaSR on parathyroid cells. This activation triggers intracellular signaling cascades that ultimately inhibit the secretion of PTH.

G_CaSR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Parathyroid Cell) Ca_Boro This compound Ca_ion Ca²⁺ Ca_Boro->Ca_ion Dissociation CaSR Calcium-Sensing Receptor (CaSR) Ca_ion->CaSR Activation G_protein Gq/11 & Gi/o CaSR->G_protein Coupling PLC Phospholipase C (PLC) G_protein->PLC Activates AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition Inhibits IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_release Intracellular Ca²⁺ Release ER->Ca_release PTH_inhibition Inhibition of PTH Secretion Ca_release->PTH_inhibition Contributes to AC_inhibition->PTH_inhibition Leads to

Caption: Activation of the Calcium-Sensing Receptor (CaSR) by extracellular Ca²⁺.
Parathyroid Hormone (PTH) Signaling in Bone

In a state of hypocalcemia, PTH is secreted and acts on bone to increase calcium resorption. The administration of this compound, by inhibiting PTH secretion, indirectly reduces this bone resorption. However, understanding the PTH signaling pathway is crucial for comprehending the homeostatic response to changes in calcium levels.

G_PTH_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Osteoblast) cluster_intracellular Intracellular Space (Osteoblast) PTH Parathyroid Hormone (PTH) PTHR1 PTH Receptor 1 (PTHR1) PTH->PTHR1 Binds to Gs Gαs PTHR1->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_transcription Gene Transcription (e.g., RANKL) CREB->Gene_transcription Promotes

Caption: Parathyroid Hormone (PTH) signaling cascade in an osteoblast.

Exploratory Studies on Therapeutic Potential

While the primary use of this compound is well-established, research into the therapeutic potential of its components, particularly boric acid, is an emerging field.

Bone Regeneration and Fracture Healing

Recent preclinical studies have investigated the role of boric acid in bone metabolism and healing.

  • Osteoblast Differentiation: Boric acid has been shown to promote osteogenic differentiation and reduce bone resorption.[10] It may enhance the expression of genes associated with mineralization.

  • Fracture Healing: Animal models have suggested that local administration of boric acid can improve spinal fusion and enhance fracture healing.[11][12] This effect may be mediated through increased osteoblast activity and angiogenesis.

The potential for this compound, as a source of both calcium and boron, in orthopedic applications warrants further investigation. The combination could theoretically provide both the mineral building block (calcium) and a stimulator of bone formation (boron).

Anti-inflammatory Effects

Preliminary research suggests that boric acid possesses anti-inflammatory properties. In a rat model of knee osteoarthritis, boric acid administration reduced the expression of pro-inflammatory cytokines such as IL-1β and TNF-α.[9] This opens up the possibility of exploring this compound or its components for inflammatory conditions affecting musculoskeletal tissues.

Experimental Workflow for Investigating Bone Healing

The following workflow outlines a potential experimental design for a preclinical study investigating the effect of locally administered this compound on bone fracture healing.

G_Bone_Healing_Workflow Animal_Model Animal Model (e.g., Rat femoral defect) Surgical_Procedure Surgical Creation of Bone Defect Animal_Model->Surgical_Procedure Treatment_Groups Treatment Groups Surgical_Procedure->Treatment_Groups Control Control (Saline) Treatment_Groups->Control CBG_Group This compound (Local Administration) Treatment_Groups->CBG_Group BA_Group Boric Acid Only (Local Administration) Treatment_Groups->BA_Group CG_Group Calcium Gluconate Only (Local Administration) Treatment_Groups->CG_Group Time_Points Euthanasia at Defined Time Points (e.g., 7, 14, 28 days) Control->Time_Points CBG_Group->Time_Points BA_Group->Time_Points CG_Group->Time_Points Analysis Analysis Time_Points->Analysis MicroCT Micro-CT Analysis (Bone Volume, Trabecular Thickness) Analysis->MicroCT Histology Histological Analysis (H&E, Masson's Trichrome) Analysis->Histology IHC Immunohistochemistry (Osteoblast & Osteoclast markers, Angiogenesis markers) Analysis->IHC Data_Analysis Statistical Data Analysis MicroCT->Data_Analysis Histology->Data_Analysis IHC->Data_Analysis

Caption: Preclinical experimental workflow for bone healing studies.

Conclusion

This compound remains a cornerstone of veterinary therapy for acute hypocalcemia due to its superior solubility and rapid action. The well-defined protocols for its administration ensure effective and safe clinical outcomes. While its primary therapeutic role is established, the constituent components of this compound, particularly boric acid, present intriguing avenues for future research. Exploratory studies in bone regeneration and anti-inflammatory applications suggest a broader therapeutic potential that warrants further in-depth investigation. For drug development professionals, the unique properties of the borogluconate complex could inspire the design of novel delivery systems for minerals and other therapeutic agents. Continued research in these areas will be crucial to fully elucidate the therapeutic capabilities of this long-standing veterinary compound.

References

Methodological & Application

Application Notes and Protocols: Formulation of Injectable Calcium Borogluconate for Veterinary Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, manufacturing, and quality control of injectable calcium borogluconate (B8569688) solutions for veterinary use. The protocols detailed below are intended for research and development purposes and should be adapted and validated for specific product formulations and regulatory requirements.

Introduction

Injectable calcium borogluconate is a critical veterinary therapeutic agent primarily used for the treatment of hypocalcemia (milk fever) in cattle, sheep, and goats.[1] Boric acid is complexed with calcium gluconate to enhance the solubility of calcium, allowing for a stable, supersaturated solution suitable for parenteral administration.[1] This formulation provides a rapid and effective means of restoring normal physiological calcium levels.

Formulation

The composition of injectable this compound solutions can vary, with concentrations typically ranging from 23% to 40% w/v. Formulations may also include other essential minerals such as magnesium and phosphorus to address concurrent deficiencies.

Table 1: Example Formulations of Injectable this compound

ComponentFunctionFormulation A (23% w/v)Formulation B (40% w/v)Formulation C (with Magnesium)
Calcium Gluconate MonohydrateActive Ingredient (Calcium Source)20.54% w/v34.00% w/v32.82% w/v
Boric AcidSolubilizing Agent2.46% w/v5.70% w/v6.84% w/v
Magnesium Hypophosphite HexahydrateActive Ingredient (Magnesium & Phosphorus Source)--5.00% w/v
Water for InjectionVehicleq.s. to 100 mLq.s. to 100 mLq.s. to 100 mL

Note: The ratio of calcium gluconate to boric acid is a critical parameter for ensuring the stability of the supersaturated solution.

Manufacturing Protocol

The manufacturing process for injectable this compound involves the careful dissolution of raw materials, filtration, filling, and terminal sterilization.

Equipment and Materials
  • Jacketed compounding vessel with agitator

  • Heating and cooling system

  • 0.22 µm sterilizing grade filter

  • Filling and stoppering machine

  • Autoclave

  • Depyrogenated glass vials and rubber stoppers

  • Calcium Gluconate Monohydrate

  • Boric Acid

  • Magnesium Hypophosphite Hexahydrate (if applicable)

  • Water for Injection (WFI)

Compounding Procedure
  • Preparation of the Compounding Vessel: Ensure the compounding vessel is clean, sanitized, and rinsed with WFI.

  • Addition of Water for Injection: Transfer approximately 80% of the final batch volume of WFI to the compounding vessel.

  • Heating: Heat the WFI to 70-80°C.

  • Dissolution of Boric Acid: Slowly add the required amount of boric acid to the heated WFI while stirring until completely dissolved.

  • Dissolution of Calcium Gluconate: Gradually add the calcium gluconate monohydrate to the boric acid solution. Continue stirring and maintaining the temperature until all the calcium gluconate has dissolved.

  • Dissolution of Other Components: If applicable, add and dissolve other components such as magnesium hypophosphite.

  • Volume Adjustment: Cool the solution to room temperature and add WFI to reach the final batch volume. Mix until uniform.

  • Pre-filtration (Optional): Filter the solution through a pre-filter to remove any undissolved particles.

Sterilization and Filling
  • Sterile Filtration: Filter the bulk solution through a 0.22 µm sterilizing grade filter into a sterile receiving vessel.

  • Aseptic Filling: Aseptically fill the sterile solution into depyrogenated vials.

  • Stoppering: Aseptically place sterile stoppers onto the vials.

  • Terminal Sterilization: Transfer the filled and stoppered vials to an autoclave. A typical steam sterilization cycle for aqueous solutions is 121°C for 15 minutes.[2] The specific cycle parameters should be validated for the product and load configuration.

Manufacturing_Workflow cluster_compounding Compounding cluster_sterilization_filling Sterilization & Filling WFI_Heating Heat WFI to 70-80°C Add_Boric_Acid Add and Dissolve Boric Acid WFI_Heating->Add_Boric_Acid Add_Ca_Gluconate Add and Dissolve Calcium Gluconate Add_Boric_Acid->Add_Ca_Gluconate Cool_and_Adjust Cool and Adjust Volume Add_Ca_Gluconate->Cool_and_Adjust Sterile_Filtration 0.22 µm Sterile Filtration Cool_and_Adjust->Sterile_Filtration Aseptic_Filling Aseptic Filling into Vials Sterile_Filtration->Aseptic_Filling Terminal_Sterilization Terminal Sterilization (Autoclave) Aseptic_Filling->Terminal_Sterilization Final_Product Finished Product Terminal_Sterilization->Final_Product Raw_Materials Raw Materials (Ca Gluconate, Boric Acid, WFI) Raw_Materials->WFI_Heating

Figure 1: Manufacturing Workflow for Injectable this compound.

Quality Control Protocols

Rigorous quality control testing is essential to ensure the safety, efficacy, and stability of the final product.

Assay of Calcium

Principle: The calcium content is determined by complexometric titration with a standardized solution of ethylenediaminetetraacetic acid (EDTA).

Table 2: Reagents and Equipment for Calcium Assay

Reagent/EquipmentSpecification
EDTA Disodium Salt, 0.05 MStandardized Volumetric Solution
Ammonia-Ammonium Chloride Buffer, pH 10.0
Eriochrome Black T Indicator
25 mL BuretteClass A
10 mL PipetteClass A
250 mL Conical Flask

Protocol:

  • Sample Preparation: Accurately pipette 10.0 mL of the this compound Injection into a 250 mL conical flask.

  • Dilution: Add 90 mL of deionized water.

  • Buffering: Add 10 mL of Ammonia-Ammonium Chloride Buffer (pH 10.0).

  • Indicator Addition: Add a few drops of Eriochrome Black T indicator. The solution should turn a wine-red color.

  • Titration: Titrate the sample solution with standardized 0.05 M EDTA solution until the color changes from wine-red to a clear blue endpoint.

  • Calculation:

    • Calcium Content (mg/mL) = (VEDTA × MEDTA × 40.08) / Vsample

    • Where:

      • VEDTA = Volume of EDTA solution consumed (mL)

      • MEDTA = Molarity of the standardized EDTA solution

      • 40.08 = Molar mass of Calcium ( g/mol )

      • Vsample = Volume of the sample taken (mL)

Assay of Boric Acid

Principle: Boric acid, a weak acid, is reacted with mannitol (B672) to form a stronger acid complex, which is then titrated with a standardized solution of sodium hydroxide.

Table 3: Reagents and Equipment for Boric Acid Assay

Reagent/EquipmentSpecification
Sodium Hydroxide, 0.1 MStandardized Volumetric Solution
MannitolReagent Grade
Phenolphthalein (B1677637) Indicator
25 mL BuretteClass A
10 mL PipetteClass A
250 mL Conical Flask

Protocol:

  • Sample Preparation: Accurately pipette 10.0 mL of the this compound Injection into a 250 mL conical flask.

  • Mannitol Addition: Add 5 g of mannitol and swirl to dissolve.

  • Indicator Addition: Add a few drops of phenolphthalein indicator.

  • Titration: Titrate the sample solution with standardized 0.1 M Sodium Hydroxide solution until a permanent faint pink color is obtained.

  • Calculation:

    • Boric Acid Content (mg/mL) = (VNaOH × MNaOH × 61.83) / Vsample

    • Where:

      • VNaOH = Volume of NaOH solution consumed (mL)

      • MNaOH = Molarity of the standardized NaOH solution

      • 61.83 = Molar mass of Boric Acid ( g/mol )

      • Vsample = Volume of the sample taken (mL)

QC_Testing_Workflow cluster_assays Chemical Assays cluster_safety_purity Safety and Purity Tests Finished_Product Finished Product Sampling Sampling Finished_Product->Sampling Calcium_Assay Calcium Assay (EDTA Titration) Sampling->Calcium_Assay Boric_Acid_Assay Boric Acid Assay (Mannitol Titration) Sampling->Boric_Acid_Assay Sterility_Test Sterility Testing Sampling->Sterility_Test Pyrogen_Test Pyrogen/Endotoxin (B1171834) Testing Sampling->Pyrogen_Test Particulate_Matter Particulate Matter Analysis Sampling->Particulate_Matter

Figure 2: Quality Control Testing Workflow.
Sterility Testing

Protocol: Sterility testing should be performed according to the methods described in the United States Pharmacopeia (USP) <71> or other relevant pharmacopeias. The membrane filtration method is generally preferred for injectable solutions.

  • Aseptically filter a representative sample of the product through a 0.45 µm membrane filter.

  • Rinse the filter with a sterile diluting fluid to remove any inhibitory substances.

  • Aseptically transfer the membrane to appropriate culture media (e.g., Fluid Thioglycollate Medium for anaerobic bacteria and Soybean-Casein Digest Medium for aerobic bacteria and fungi).

  • Incubate the media for a specified period (typically 14 days) and observe for any microbial growth.

Pyrogen (Bacterial Endotoxins) Testing

Protocol: The Limulus Amebocyte Lysate (LAL) test is the standard method for the detection and quantification of bacterial endotoxins. The test should be performed according to USP <85> or equivalent pharmacopeial methods.

  • Prepare a series of dilutions of the product to overcome any potential interference with the LAL test.

  • Perform the LAL test using a validated method (e.g., gel-clot, turbidimetric, or chromogenic).

  • The endotoxin limit for the product should be established based on the maximum recommended dose.

Particulate Matter Testing

Protocol: The product should be tested for sub-visible particulate matter according to USP <788>.

  • Light Obscuration Particle Count Test: Use a calibrated light obscuration particle counter to determine the number of particles at ≥10 µm and ≥25 µm.

  • Microscopic Particle Count Test: If the solution is not suitable for the light obscuration test, filter the sample through a membrane and count the particles microscopically.

  • The product must meet the acceptance criteria for particulate matter as defined in the relevant pharmacopeia.

Stability Studies

Stability studies are crucial to determine the shelf-life and appropriate storage conditions for the injectable this compound solution.

Table 4: Recommended Stability Testing Conditions (VICH GL3)

StudyStorage ConditionMinimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Protocol:

  • Store representative batches of the final product in its intended packaging at the specified long-term and accelerated stability conditions.

  • At predetermined time points, withdraw samples and perform a full suite of quality control tests, including appearance, pH, assay of active ingredients, and tests for degradation products.

  • The data collected will be used to establish the re-test period or shelf-life of the product.

Conclusion

The formulation of a stable and effective injectable this compound solution for veterinary use requires careful consideration of the component ratios, a well-controlled manufacturing process, and comprehensive quality control testing. The protocols provided in these application notes serve as a foundation for the development of a safe and high-quality veterinary medicinal product. All procedures must be validated to ensure they are suitable for their intended purpose and comply with current Good Manufacturing Practices (cGMP) and regulatory requirements.

References

Application Notes and Protocols for Calcium Borogluconate Administration in Sheep and Goats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of calcium borogluconate (B8569688) in sheep and goats, focusing on dosage calculations, administration protocols, and the underlying physiological mechanisms. The information is intended to guide research and development of therapeutic strategies for calcium-related metabolic disorders in small ruminants.

Introduction

Calcium is a critical mineral for numerous physiological functions in sheep and goats, including nerve impulse transmission, muscle contraction, blood coagulation, and bone formation.[1] Hypocalcemia, a condition characterized by low blood calcium levels, is a significant metabolic disorder in these species, particularly in late gestation and early lactation.[2][3] This condition, commonly known as "milk fever" or "lambing sickness," can lead to severe clinical signs and even death if left untreated.[2][4]

Calcium borogluconate is the therapeutic agent of choice for the rapid replenishment of blood calcium levels.[3] It is a complex of calcium gluconate and boric acid, which enhances the solubility and stability of the calcium salt, allowing for safe parenteral administration.[2]

Dosage and Administration

The appropriate dosage of this compound is contingent upon the concentration of the solution, the route of administration, and the clinical condition of the animal. Commercial preparations are available in various concentrations, typically 23% and 40%.

Quantitative Dosage Summary
SpeciesIndicationPreparationDosageRoute of AdministrationReference(s)
SheepHypocalcemia (Lambing Sickness)23% Solution50 - 125 mLIntravenous (IV) or Subcutaneous (SC)[1][5]
23% Solution0.5 - 1.0 mL/kgIntravenous (IV) or Subcutaneous (SC)[6]
40% Solution35 mLIntravenous (IV) or Subcutaneous (SC)
GoatsHypocalcemia23% Solution50 - 125 mLIntravenous (IV) or Subcutaneous (SC)[1]
23% Solution0.5 - 1.0 mL/kgIntravenous (IV) or Subcutaneous (SC)[6]
40% Solution35 mLIntravenous (IV) or Subcutaneous (SC)
Administration Protocols

2.2.1 Intravenous (IV) Administration

Intravenous administration provides the most rapid increase in blood calcium levels and is indicated for animals with severe clinical signs of hypocalcemia.[1]

  • Preparation: Warm the this compound solution to body temperature (approximately 37°C) to prevent shock.

  • Procedure:

    • Restrain the animal appropriately.

    • Locate the jugular vein.

    • Administer the solution slowly over a period of 5 to 10 minutes.[4]

    • Monitor the animal's heart rate and rhythm throughout the infusion. Auscultate the heart for any arrhythmias.

    • If cardiac irregularities are detected, immediately stop or slow the rate of infusion.[5]

2.2.2 Subcutaneous (SC) Administration

Subcutaneous administration results in a slower, more sustained increase in blood calcium levels and is suitable for animals with milder signs of hypocalcemia or as a follow-up to intravenous therapy.[1]

  • Preparation: Warm the solution to body temperature.

  • Procedure:

    • Divide the total dose into multiple smaller volumes.

    • Administer the solution at several different sites to minimize local tissue irritation and improve absorption. Recommended sites include the loose skin over the ribs or behind the shoulder.

    • Gently massage the injection sites to facilitate dispersal of the solution.

Experimental Protocols

Protocol for Evaluating the Pharmacokinetics of Intravenous this compound in Sheep

This protocol outlines a methodology to determine the pharmacokinetic profile of this compound following intravenous administration in a sheep model.

3.1.1 Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment A Animal Acclimatization (7 days) B Health Assessment (Physical Exam, CBC) A->B C Catheter Placement (Jugular Vein) B->C D Baseline Blood Sample (t=0) C->D E IV Administration of This compound D->E F Serial Blood Sampling (e.g., 5, 15, 30, 60, 120, 240, 480 min) E->F G Plasma Separation (Centrifugation) F->G H Calcium Analysis (Total & Ionized) G->H I Pharmacokinetic Modeling H->I

Caption: Experimental workflow for a pharmacokinetic study of IV this compound in sheep.

3.1.2 Methodology

  • Animal Selection and Preparation:

    • Use healthy, non-pregnant, non-lactating adult ewes.

    • Acclimatize animals to handling and housing conditions for at least one week prior to the experiment.[7]

    • Perform a thorough physical examination and collect blood for a complete blood count (CBC) to ensure all animals are healthy.

    • Surgically place an indwelling catheter in the jugular vein for blood sampling and administration of the test substance.

  • Dosing and Administration:

    • Administer a single intravenous dose of 23% this compound at a rate of 1 mL/kg body weight.

    • The infusion should be delivered slowly over a 5-10 minute period.

  • Blood Sampling:

    • Collect a baseline blood sample (t=0) immediately before administration.

    • Collect serial blood samples at predetermined time points post-administration (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes).

    • Collect blood in heparinized tubes for plasma separation.

  • Sample Processing and Analysis:

    • Centrifuge blood samples to separate plasma.

    • Analyze plasma samples for total calcium and ionized calcium concentrations using an appropriate analytical method (e.g., atomic absorption spectrophotometry or ion-selective electrode).

  • Pharmacokinetic Analysis:

    • Plot plasma calcium concentrations versus time.

    • Use pharmacokinetic modeling software to calculate key parameters such as:

      • Maximum plasma concentration (Cmax)

      • Time to maximum concentration (Tmax)

      • Area under the curve (AUC)

      • Elimination half-life (t1/2)

      • Volume of distribution (Vd)

      • Clearance (CL)

Signaling Pathways

Calcium Homeostasis Signaling Pathway in Ruminants

The maintenance of calcium homeostasis is a complex process involving the interplay of hormones and signaling pathways that regulate calcium absorption, excretion, and bone metabolism. The primary hormones involved are parathyroid hormone (PTH), calcitonin, and the active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol).[8]

G Hypocalcemia Hypocalcemia (Low Blood Ca2+) Parathyroid Parathyroid Gland Hypocalcemia->Parathyroid stimulates PTH Parathyroid Hormone (PTH) Parathyroid->PTH secretes Bone Bone PTH->Bone Kidney Kidney PTH->Kidney CaResorption Increased Ca2+ Resorption Bone->CaResorption leads to CaReabsorption Increased Ca2+ Reabsorption Kidney->CaReabsorption leads to Calcitriol Increased 1,25(OH)2D3 (Calcitriol) Production Kidney->Calcitriol stimulates Intestine Intestine CaAbsorption Increased Ca2+ Absorption Intestine->CaAbsorption leads to BloodCa Increased Blood Ca2+ CaResorption->BloodCa CaReabsorption->BloodCa Calcitriol->Intestine CaAbsorption->BloodCa NegativeFeedback Negative Feedback BloodCa->NegativeFeedback NegativeFeedback->Parathyroid inhibits

Caption: Simplified signaling pathway of calcium homeostasis in response to hypocalcemia.

Mechanism of Action

This compound acts by directly increasing the concentration of calcium in the extracellular fluid.[2] This rapid elevation of blood calcium levels helps to restore the normal calcium gradient across cell membranes, which is essential for:

  • Neuromuscular function: Restores normal nerve impulse transmission and muscle contractility, alleviating clinical signs such as muscle tremors, weakness, and recumbency.[1]

  • Cardiovascular function: Supports normal cardiac muscle function. However, rapid intravenous infusion can lead to cardiotoxicity.[2]

Safety and Toxicology

While this compound is a critical life-saving therapy, its administration is not without risks.

  • Cardiotoxicity: Rapid intravenous injection can cause cardiac arrhythmias and potentially cardiac arrest.[2] Continuous monitoring of the heart is crucial during IV administration.

  • Tissue Irritation: Subcutaneous injections can cause local tissue irritation and swelling. Dividing the dose and using multiple injection sites can mitigate this risk.

  • Drug Interactions: Calcium salts can interact with other drugs. For example, they may be incompatible with sodium bicarbonate solutions.[2]

Conclusion

The administration of this compound is a cornerstone in the treatment of hypocalcemia in sheep and goats. A thorough understanding of appropriate dosages, administration techniques, and the underlying physiological principles is paramount for its safe and effective use in both clinical and research settings. The provided protocols and data serve as a foundational resource for professionals in the field of veterinary medicine and drug development.

References

Application Notes and Protocols: The Use of Calcium Borogluconate in Small Animal Emergency Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium borogluconate (B8569688) is a sterile injectable solution utilized in veterinary medicine for the rapid correction of hypocalcemia in both large and small animals.[1] Its formulation, a complex of calcium gluconate and boric acid, enhances the solubility and bioavailability of calcium compared to calcium gluconate alone.[2][3] In small animal emergency medicine, it is a critical therapeutic agent for managing life-threatening conditions such as eclampsia (puerperal tetany), severe hypocalcemia from other causes like hypoparathyroidism, and as a cardioprotective agent in cases of hyperkalemia.[4][5] These notes provide detailed information on its application, protocols for use, and the underlying physiological principles for research and development purposes.

Mechanism of Action and Pharmacodynamics

Calcium borogluconate acts by directly replenishing extracellular calcium ion concentrations.[2] Calcium is essential for a multitude of physiological processes, including nerve impulse transmission, muscle contraction, cardiac function, and blood coagulation.[4] The borogluconate component chelates the calcium, increasing its solubility and allowing for a higher concentration of calcium to be administered safely.[2][6] Upon intravenous administration, this compound rapidly dissociates, leading to a swift increase in plasma ionized calcium levels, thereby restoring normal neuromuscular and cardiac function.[2][4]

Applications in Small Animal Emergencies

The primary indications for the use of this compound in small animal emergency medicine include:

  • Eclampsia (Puerperal Tetany): This is a common and life-threatening condition in postpartum bitches and queens, resulting from a sudden drop in blood calcium due to lactation.[7] Clinical signs include muscle tremors, tetany, seizures, and hyperthermia.[7]

  • Hypocalcemia: Various conditions can lead to clinically significant hypocalcemia, including primary hypoparathyroidism, pancreatitis, and certain toxicities.[5]

  • Hyperkalemic Myocardial Toxicity: this compound is administered to counteract the cardiotoxic effects of severe hyperkalemia by restoring the normal electrical gradient across myocardial cell membranes.

Quantitative Data: Dosages and Formulations

The following tables summarize common formulations and emergency intravenous dosage recommendations for this compound and the more frequently cited calcium gluconate in dogs and cats. It is important to note that dosages are often expressed in terms of the calcium salt (e.g., mg/kg of this compound) or as elemental calcium.

Parameter This compound (23%) Calcium Gluconate (10%) Reference(s)
Elemental Calcium Content Approx. 19.14 mg/mLApprox. 9.3 mg/mL[8]
Common Concentration 230 mg/mL100 mg/mL[8]
Condition Species Dosage of this compound/Gluconate Elemental Calcium Equivalent Administration Rate Reference(s)
Hypocalcemia/Eclampsia Dog50-150 mg/kg of 10% calcium (boro)gluconate4.5-14 mg/kgSlowly over 10-30 minutes[1]
Hypocalcemia Cat94-140 mg/kg of 10% calcium gluconate8.7-13 mg/kgSlowly over 10-20 minutes[1]
Hyperkalemic Myocardial Toxicity Dog & Cat50-150 mg/kg of 10% calcium (boro)gluconate4.5-14 mg/kgSlowly over 20-30 minutes

Experimental and Clinical Protocols

While specific, detailed experimental protocols from peer-reviewed research are not abundant in the public domain, the following clinical protocols are based on established veterinary emergency guidelines.

Protocol 1: Emergency Management of Eclampsia in a Canine Patient

1. Patient Assessment and Diagnosis:

  • Obtain a thorough history, including time of whelping, litter size, and clinical signs.
  • Perform a physical examination, noting neuromuscular excitability, rectal temperature, and heart rate.
  • Collect a baseline venous blood sample for immediate ionized calcium (iCa) measurement and a full serum biochemistry panel. A total serum calcium concentration of less than 7 mg/dL is confirmatory for eclampsia.[1]

2. Preparation and Administration of this compound:

  • Establish intravenous access with an appropriately sized catheter.
  • Calculate the dose of 10% or 23% this compound solution. The typical starting dose is 50-150 mg/kg of the calcium salt.[1]
  • Dilute the calculated dose in an equal volume of 0.9% saline or 5% dextrose in water to reduce venous irritation.
  • Administer the diluted solution via slow intravenous infusion over 10-30 minutes.[1]

3. Patient Monitoring During Infusion:

  • Continuously monitor the patient's heart rate and rhythm via auscultation or electrocardiography (ECG).
  • If bradycardia or arrhythmias develop, immediately stop the infusion until the heart rate normalizes, then resume at a slower rate.[1]
  • Monitor for cessation of tremors and improvement in mentation.

4. Post-Infusion Management and Weaning:

  • Re-measure ionized calcium 15-30 minutes post-infusion to assess response.
  • Once the patient is stable, transition to oral calcium and vitamin D supplementation for the remainder of lactation.[9]
  • Recommend weaning the puppies as soon as is practical to reduce further calcium demand.[10]

Protocol 2: Constant Rate Infusion (CRI) for Refractory Hypocalcemia

1. Initial Bolus and Assessment:

  • Administer an initial slow IV bolus of this compound as described in Protocol 1.
  • If clinical signs persist or ionized calcium remains low, a CRI may be indicated.

2. CRI Calculation and Administration:

  • Calculate the daily elemental calcium requirement (typically 5-15 mg/kg/hour).[1]
  • Add the calculated 24-hour dose of this compound to a bag of intravenous fluids (e.g., 0.9% saline).
  • Administer the fluids at a constant rate using an infusion pump.

3. Monitoring and Adjustment:

  • Monitor ionized calcium levels every 4-6 hours initially.
  • Adjust the infusion rate based on serial iCa measurements to maintain calcium levels within the low-normal range.[9]
  • Once the underlying cause of hypocalcemia is addressed and the patient is stable, gradually wean them off the CRI while initiating oral supplementation.

Visualizations

Signaling Pathway: Calcium Homeostasis

CalciumHomeostasis Hypocalcemia Low Blood Calcium (Hypocalcemia) ParathyroidGland Parathyroid Glands Hypocalcemia->ParathyroidGland stimulates PTH Parathyroid Hormone (PTH) Secretion ParathyroidGland->PTH Bone Bone PTH->Bone acts on Kidneys Kidneys PTH->Kidneys acts on CalciumRelease Increased Calcium and Phosphate Release Bone->CalciumRelease BoneDeposition Inhibition of Calcium Release Bone->BoneDeposition CalciumReabsorption Increased Calcium Reabsorption Kidneys->CalciumReabsorption VitaminD Increased Calcitriol (Active Vitamin D) Production Kidneys->VitaminD KidneyExcretion Increased Calcium Excretion Kidneys->KidneyExcretion Intestine Intestine CalciumAbsorption Increased Calcium Absorption Intestine->CalciumAbsorption Normocalcemia Normal Blood Calcium CalciumRelease->Normocalcemia lead to CalciumReabsorption->Normocalcemia lead to VitaminD->Intestine acts on CalciumAbsorption->Normocalcemia lead to Hypercalcemia High Blood Calcium (Hypercalcemia) Hypercalcemia->ParathyroidGland inhibits ThyroidGland Thyroid Gland (C-cells) Hypercalcemia->ThyroidGland stimulates Calcitonin Calcitonin Secretion ThyroidGland->Calcitonin Calcitonin->Bone acts on Calcitonin->Kidneys acts on BoneDeposition->Normocalcemia lead to KidneyExcretion->Normocalcemia lead to

Caption: Hormonal regulation of calcium homeostasis.

Experimental Workflow: Management of a Hypocalcemic Patient

ClinicalWorkflow Presentation Patient Presents with Clinical Signs of Hypocalcemia Assessment Initial Triage and Physical Examination Presentation->Assessment Diagnostics Stat Blood Sample: Ionized Calcium, Glucose, PCV/TS Assessment->Diagnostics Stabilization IV Catheter Placement and Fluid Therapy Assessment->Stabilization Confirmation Confirmation of Hypocalcemia Diagnostics->Confirmation Treatment Slow IV Administration of This compound Confirmation->Treatment Yes CRI Consider Constant Rate Infusion (CRI) Confirmation->CRI No (Consider other causes) Monitoring Continuous ECG and Heart Rate Monitoring Treatment->Monitoring Reassessment Re-evaluate Clinical Signs and Ionized Calcium Monitoring->Reassessment Resolution Clinical Signs Resolved, iCa Normalizing Reassessment->Resolution NoResolution Persistent Hypocalcemia or Clinical Signs Resolution->NoResolution No OralTx Transition to Oral Calcium & Vitamin D Resolution->OralTx Yes NoResolution->CRI CRI->Monitoring Discharge Discharge with Monitoring Plan OralTx->Discharge

References

Optimizing Calcium Borogluconate Administration: Application Notes and Protocols for Enhanced Absorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of administration techniques for calcium borogluconate (B8569688), focusing on achieving optimal absorption. This document summarizes key pharmacokinetic parameters, details experimental protocols for their determination, and visualizes relevant physiological pathways and experimental workflows.

Introduction

Calcium borogluconate is a critical therapeutic agent, primarily in veterinary medicine, for the treatment of hypocalcemia (milk fever) in livestock. Its efficacy is highly dependent on the route of administration, which directly influences the rate and extent of calcium absorption. Understanding the pharmacokinetic profiles of different administration techniques is paramount for optimizing treatment protocols and for the development of new drug formulations. This document outlines the principles of intravenous, subcutaneous, and oral administration of this compound.

Data Presentation: Pharmacokinetic Parameters

The absorption of this compound varies significantly with the administration route. Intravenous (IV) administration ensures 100% bioavailability and provides the most rapid increase in serum calcium levels. Subcutaneous (SC) injection offers a slower, more sustained release, while oral administration is influenced by complex absorption mechanisms in the gastrointestinal tract.

Below is a summary of serum calcium concentrations observed in cattle following different administration routes, collated from various studies. It is important to note that these values were not obtained from a single head-to-head comparative study and experimental conditions may have varied.

Table 1: Serum Calcium Concentrations Following Intravenous Administration of this compound in Cows

Time Post-AdministrationSerum Total Calcium (mmol/L)Ionized Calcium (mmol/L)Study Notes
Baseline (0 hr) ~1.25~0.75Pre-treatment values in hypocalcemic cows.
1 hr 2.851.54Peak concentration observed.
3 hr >2.50>1.30Levels remain elevated.
10 hr ~2.20~1.15Gradual decline towards baseline.
18 hr <2.00<1.10Approaching pre-treatment or sub-optimal levels.
24 hr 1.740.94Often falls below the normal physiological range.

Source: Data synthesized from studies on intravenous calcium administration in periparturient cows.

Table 2: Serum Calcium Concentrations Following Subcutaneous Administration of this compound in Cows

Time Post-AdministrationSerum Total Calcium (mmol/L)Study Notes
Baseline (0 hr) ~1.00 - 1.25Pre-treatment values in hypocalcemic cows.
4 hr Levels remain relatively constantSlower onset of increase compared to IV.
12 hr Significantly higher than baselineSustained release leads to a gradual increase.
24 hr Levels remain elevatedProvides a longer duration of action compared to a single IV dose.
48 hr Gradual decline

Source: Data synthesized from studies on subcutaneous this compound administration in newly calved cows.[1]

Table 3: Bioavailability and Absorption Characteristics of Oral Calcium Supplements in Ruminants

ParameterDescription
Bioavailability Highly variable; influenced by the form of calcium salt, rumen pH, and presence of other dietary components. Estimates for some calcium salts can be high, but absorption is not as rapid or complete as parenteral routes.
Absorption Mechanism 1. Passive Diffusion: Primarily in the rumen when luminal calcium concentration is high.[2] 2. Active Transport: Vitamin D-dependent active transport in the small intestine.
Time to Peak Concentration (Tmax) Generally longer than parenteral routes.
Peak Concentration (Cmax) Generally lower than intravenous administration.

Note: Specific pharmacokinetic data for oral this compound is limited; this table reflects general principles of oral calcium absorption in ruminants.

Experimental Protocols

Protocol 1: Determination of Pharmacokinetics of Intravenous this compound in Cattle

1. Objective: To determine the pharmacokinetic profile (Cmax, Tmax, elimination half-life, and volume of distribution) of intravenously administered this compound in cattle.

2. Animals: Healthy, non-lactating adult cattle, acclimatized to the study conditions for at least 7 days. A pre-study health screening, including baseline serum calcium levels, should be conducted.

3. Materials:

  • This compound solution (e.g., 23% w/v)
  • Sterile syringes and needles
  • Catheters for jugular vein cannulation
  • Heparinized and non-heparinized blood collection tubes
  • Centrifuge
  • Spectrophotometer or atomic absorption spectrometer for calcium analysis
  • Reagents for calcium determination

4. Procedure:

  • Fasting: Animals should be fasted for 12 hours prior to administration.
  • Catheterization: Aseptically place a catheter in the jugular vein for blood sampling.
  • Dosing: Administer a single intravenous dose of this compound (e.g., 1 g calcium per 100 kg body weight) over a period of 10-15 minutes.
  • Blood Sampling: Collect blood samples (approximately 10 mL) at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 36, 48, and 72 hours post-administration.
  • Sample Processing:
  • For total calcium, collect blood in non-heparinized tubes, allow to clot, and centrifuge at 2000 x g for 15 minutes to separate serum.
  • For ionized calcium, collect blood in heparinized tubes and process immediately according to the analyzer's instructions.
  • Analysis: Determine the concentration of calcium in serum samples using a validated analytical method (e.g., atomic absorption spectrophotometry or a colorimetric assay).
  • Data Analysis: Plot serum calcium concentration versus time. Calculate pharmacokinetic parameters using appropriate software.

Protocol 2: Evaluation of Subcutaneous Absorption of this compound

1. Objective: To evaluate the rate and extent of absorption of subcutaneously administered this compound.

2. Animals and Materials: As described in Protocol 1.

3. Procedure:

  • Fasting and Catheterization: As described in Protocol 1.
  • Dosing: Administer a single subcutaneous injection of this compound at a suitable site (e.g., the loose skin of the neck or behind the shoulder). The total dose may be divided into multiple injection sites to minimize local reactions.
  • Blood Sampling: Collect blood samples at 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, 36, 48, and 72 hours post-administration.
  • Sample Processing and Analysis: As described in Protocol 1.
  • Data Analysis: Plot serum calcium concentration versus time to determine Cmax and Tmax. Bioavailability can be calculated by comparing the Area Under the Curve (AUC) with that obtained from intravenous administration.

Visualizations

Signaling Pathways and Workflows

Experimental_Workflow_for_Pharmacokinetic_Study cluster_pre Pre-Experimental Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase Animal_Selection Animal Selection and Acclimatization Health_Screening Health Screening & Baseline Samples Animal_Selection->Health_Screening Dosing This compound Administration (IV, SC, or Oral) Health_Screening->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Serum/Plasma Separation Blood_Sampling->Sample_Processing Calcium_Analysis Calcium Concentration Measurement Sample_Processing->Calcium_Analysis Data_Analysis Pharmacokinetic Modeling Calcium_Analysis->Data_Analysis

Caption: Experimental workflow for a pharmacokinetic study.

Intestinal_Calcium_Absorption_in_Ruminants cluster_epithelium Ruminal/Intestinal Epithelial Cell cluster_apical Apical Membrane cluster_basolateral Basolateral Membrane Lumen Rumen/Intestinal Lumen (High Ca2+ Concentration) Passive_Diffusion Passive Diffusion (Paracellular) Lumen->Passive_Diffusion High Luminal [Ca2+] Active_Transport Active Transport (Transcellular via Channels) Lumen->Active_Transport Vitamin D Dependent Bloodstream Bloodstream (Low Ca2+ Concentration) Passive_Diffusion->Bloodstream Cytosol Cytosol (Ca2+ binds to Calbindin) Active_Transport->Cytosol PMCA PMCA Pump (Active Efflux) Cytosol->PMCA NCX Na+/Ca2+ Exchanger Cytosol->NCX PMCA->Bloodstream NCX->Bloodstream

Caption: Intestinal calcium absorption pathways in ruminants.

References

Application Notes and Protocols: Combining Calcium Borogluconate with Magnesium and Phosphorus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the formulation, characterization, and preclinical evaluation of a combined solution of calcium borogluconate (B8569688) with magnesium and phosphorus. This combination is of significant interest in veterinary and potentially human medicine for the treatment of metabolic disorders characterized by deficiencies in these three essential minerals. Calcium borogluconate is utilized for its high solubility and stability in aqueous solutions, providing a readily bioavailable source of calcium.[1] The inclusion of magnesium and phosphorus addresses concurrent deficiencies that often accompany hypocalcemia.[2][3][4] The protocols outlined below cover formulation, stability testing, analytical methods, and a foundational approach to preclinical evaluation.

Formulation and Physicochemical Properties

The formulation of a stable and effective combined solution requires careful consideration of the chemical properties and interactions of the active pharmaceutical ingredients (APIs) and excipients.

Composition of a Representative Formulation

The following table summarizes the composition of a typical injectable solution combining this compound with magnesium and phosphorus, often with the inclusion of a readily metabolizable energy source like dextrose.[5][6]

Component Source Concentration (per 500 mL) Purpose
CalciumThis compound10.8 gTreatment of hypocalcemia
MagnesiumMagnesium Hypophosphite1.85 gTreatment of hypomagnesemia
PhosphorusMagnesium Hypophosphite2.5 gTreatment of hypophosphatemia
Dextrose•H₂O75.0 gEnergy source
Water for Injectionq.s. to 500 mLVehicle

Note: The concentrations are illustrative and may be adjusted based on the target animal species and specific therapeutic application.

Protocol for Laboratory-Scale Formulation

This protocol describes the preparation of a 1-liter batch of the combined solution for research purposes.

Materials:

  • Calcium Gluconate

  • Boric Acid

  • Magnesium Hypophosphite

  • Dextrose Monohydrate

  • Water for Injection (WFI)

  • Hydrochloric Acid or Sodium Bicarbonate (for pH adjustment)

  • 0.22 µm sterile filter

Equipment:

  • Jacketed glass reactor vessel with overhead stirrer and temperature probe

  • Heating/cooling circulator

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and graduated cylinders

  • Autoclave

  • Laminar flow hood for aseptic filling

Procedure:

  • Add approximately 80% of the total required WFI to the jacketed vessel.

  • Heat the WFI to 60-70°C while stirring.

  • Slowly add the boric acid and stir until completely dissolved.

  • Gradually add the calcium gluconate and stir until a clear solution is obtained. The boric acid acts as a chelating agent, increasing the solubility of calcium gluconate.[1]

  • Add the dextrose monohydrate and stir until dissolved.

  • In a separate container, dissolve the magnesium hypophosphite in a small amount of WFI and add it to the main vessel.

  • Allow the solution to cool to room temperature.

  • Check the pH of the solution. A typical pH for a 20% this compound solution is around 3.5.[2] Adjust the pH to a target range of 3.5-4.5 using a dilute solution of hydrochloric acid or sodium bicarbonate, if necessary.

  • Add WFI to bring the solution to the final volume.

  • Filter the solution through a 0.22 µm sterile filter into a sterile container inside a laminar flow hood.

  • Aseptically fill into sterile vials and seal.

Experimental Workflow for Formulation and Characterization

The following diagram illustrates the workflow from formulation to characterization.

G cluster_formulation Formulation cluster_characterization Physicochemical Characterization Raw Material Sourcing Raw Material Sourcing Compounding Compounding Raw Material Sourcing->Compounding Ca Gluconate, Boric Acid, Mg Hypophosphite, Dextrose pH Adjustment pH Adjustment Compounding->pH Adjustment Sterile Filtration Sterile Filtration pH Adjustment->Sterile Filtration Aseptic Filling Aseptic Filling Sterile Filtration->Aseptic Filling Appearance_Clarity Appearance & Clarity Aseptic Filling->Appearance_Clarity pH_Measurement pH Measurement Aseptic Filling->pH_Measurement Osmolality Osmolality Aseptic Filling->Osmolality Viscosity Viscosity Aseptic Filling->Viscosity Assay_and_Impurities Assay & Impurities (HPLC/ICP) Aseptic Filling->Assay_and_Impurities

Caption: Workflow for Formulation and Characterization.

Stability Testing Protocol

Stability testing is crucial to determine the shelf-life and appropriate storage conditions. This protocol is based on ICH guidelines.

Stability Study Design
Study Type Storage Condition Minimum Duration Testing Frequency
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

RH: Relative Humidity

Protocol for Stability Testing
  • Sample Preparation: Prepare at least three batches of the formulation as described in section 2.2. Package the product in the proposed final container and closure system.

  • Storage: Place the samples in calibrated stability chambers maintained at the conditions specified in Table 3.1.

  • Testing: At each time point, withdraw samples and perform the following tests:

    • Appearance: Visually inspect for color change and precipitation.

    • pH: Measure the pH of the solution.

    • Assay of Active Ingredients: Quantify the concentration of calcium, magnesium, and phosphorus using a validated analytical method such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[7][8]

    • Degradation Products: Use a suitable chromatographic method (e.g., HPLC) to identify and quantify any degradation products.

    • Sterility Testing: Perform sterility tests at the beginning and end of the study for injectable products.

Illustrative Stability Data

The following table presents hypothetical data from an accelerated stability study.

Parameter Specification Initial 3 Months at 40°C/75% RH 6 Months at 40°C/75% RH
AppearanceClear, colorless solutionPassPassPass
pH3.5 - 4.54.14.03.9
Calcium Assay95.0 - 105.0% of label101.2%100.5%99.8%
Magnesium Assay95.0 - 105.0% of label100.8%100.1%99.4%
Phosphorus Assay95.0 - 105.0% of label101.5%100.9%100.2%
Total DegradantsNMT 1.0%<0.1%0.2%0.4%

NMT: Not More Than

Cellular Signaling Pathways

The therapeutic effect of this combined solution is mediated through the complex interplay of calcium, magnesium, and phosphorus signaling pathways.

Calcium and Magnesium Signaling via the Calcium-Sensing Receptor (CaSR)

The Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor, is a key regulator of calcium and magnesium homeostasis.[9] It is highly expressed in the parathyroid glands and kidneys.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Physiological Response (Parathyroid Cell) CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gq/11 CaSR->Gq11 Activates Extracellular Ca2+ Extracellular Ca2+ Extracellular Ca2+->CaSR Activates Extracellular Mg2+ Extracellular Mg2+ Extracellular Mg2+->CaSR Activates (lower affinity) PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC PTH_inhibition Inhibition of PTH Secretion Ca_release->PTH_inhibition PKC->PTH_inhibition

Caption: CaSR Signaling Pathway Activation.

Activation of CaSR by elevated extracellular calcium and magnesium leads to the activation of phospholipase C, an increase in intracellular calcium, and subsequent inhibition of parathyroid hormone (PTH) secretion. This is a critical feedback mechanism for regulating mineral homeostasis.

Phosphate (B84403) Signaling

Extracellular phosphate levels are also tightly regulated and can act as a signaling molecule. High phosphate levels can trigger intracellular signaling cascades, including the MAPK/ERK pathway.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PiT1 PiT-1 (Na+/Pi Co-transporter) FGFR FGFR PiT1->FGFR Activates Extracellular Pi Extracellular Pi Extracellular Pi->PiT1 Uptake Raf Raf FGFR->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Altered Gene Expression ERK->Gene_Expression

Caption: Phosphate Signaling via MAPK/ERK Pathway.

Preclinical Evaluation Protocol

A preclinical study in a rodent model is a fundamental step to assess the pharmacokinetics and pharmacodynamics of the combined formulation.

Animal Model and Dosing
  • Species: Male Wistar rats (250-300g)

  • Groups:

    • Group 1: Vehicle control (saline)

    • Group 2: this compound only

    • Group 3: Magnesium hypophosphite only

    • Group 4: Combined Ca-Mg-P formulation

  • Dose Administration: A single intravenous (IV) injection via the tail vein. The dose should be calculated based on allometric scaling from the target species (e.g., bovine).

Pharmacokinetic Study Protocol
  • Dosing: Administer the assigned treatment to each animal.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the saphenous vein at pre-dose, and at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

  • Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Determine the plasma concentrations of total calcium, magnesium, and phosphorus using ICP-OES.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).

Illustrative Pharmacokinetic Data

The following table shows hypothetical pharmacokinetic parameters for plasma calcium after IV administration.

Parameter Group 2 (Ca only) Group 4 (Combined Ca-Mg-P)
Cmax (mg/dL)15.214.8
Tmax (min)55
AUC₀₋t (mg·min/dL)21502090
t½ (min)9592
Pharmacodynamic Assessment
  • PTH Levels: Measure plasma PTH levels at selected time points to assess the effect of the formulation on the parathyroid gland.

  • Urine Analysis: Collect urine over a 24-hour period to measure the excretion of calcium, magnesium, and phosphorus.

Conclusion

The combination of this compound with magnesium and phosphorus offers a promising therapeutic strategy for treating complex metabolic mineral deficiencies. The protocols outlined in this document provide a framework for the development and evaluation of such formulations. Careful attention to formulation stability, along with rigorous analytical and preclinical testing, is essential for ensuring the safety and efficacy of these combination products. Further research should focus on optimizing the molar ratios of the three minerals for specific disease states and target species.

References

Application Notes and Protocols for Aseptic Handling of Sterile Calcium Borogluconate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the aseptic handling of sterile calcium borogluconate (B8569688) solutions to ensure product integrity, prevent contamination, and maintain compliance with regulatory standards. The following sections outline essential aseptic techniques, environmental controls, and quality control assays critical for working with sterile parenteral solutions.

Introduction to Aseptic Handling

Aseptic technique is a set of procedures designed to prevent the contamination of sterile products.[1][2] When handling sterile calcium borogluconate solutions, which are often preservative-free, strict adherence to these techniques is paramount to prevent the introduction of microbial life, pyrogens, and particulate matter.[3][4][5] Contamination can compromise product safety and efficacy, leading to adverse patient reactions.[1] The primary sources of contamination in aseptic processing are personnel, the surrounding environment, and non-sterile equipment or materials.[6][7]

Personnel Gowning and Aseptic Technique

Personnel are the single greatest source of contamination in a cleanroom environment.[7][8] Proper gowning and aseptic technique are fundamental to minimizing the risk of contamination.

Gowning Procedure for Aseptic Processing

A sequential gowning process must be followed to maintain sterility. The following is a general guide; individual site protocols should always be followed.[6][9]

  • Pre-Gowning Hygiene: Before entering the gowning area, remove all jewelry, cosmetics, and personal items.[9][10] Personnel should be in good health and free from skin conditions that could increase particulate shedding.[8]

  • Initial Gowning (Ante-Room):

    • Don shoe covers, ensuring they completely cover street shoes.[9]

    • Don a bouffant cap, making sure all hair and ears are covered.[9]

    • Wash hands and arms thoroughly with an antimicrobial soap.[7]

    • Don a face mask and hood, ensuring a snug fit.[9]

  • Aseptic Gowning (Cleanroom/Buffer Area):

    • Don a sterile, disposable coverall, touching only the inside surface. Ensure the garment does not touch the floor or other surfaces during donning.[11]

    • Don sterile boot covers one at a time, stepping over a demarcation line into the "clean side" of the gowning area after each boot is covered.[12]

    • Apply an alcohol-based hand sanitizer to hands.

    • Don the first pair of sterile gloves.

    • Don sterile goggles, adjusting for a sealed fit.[12]

    • Don a second pair of sterile gloves, ensuring the cuffs are pulled over the sleeves of the coverall.[12]

    • Routinely disinfect gloved hands with sterile 70% isopropyl alcohol (IPA) throughout the aseptic process.[13]

Core Aseptic Manipulations

All manipulations with sterile this compound must be performed within a certified ISO Class 5 environment, such as a Laminar Air Flow (LAF) workbench or a biological safety cabinet.[14]

  • Work Surface Preparation: Before use, clean the interior surfaces of the LAF hood with a suitable disinfectant, like sterile 70% IPA, working from the back to the front.[15][16] The hood should run for at least 30 minutes before work begins.[14]

  • Material Transfer: Remove outer packaging from supplies before placing them in the hood.[17] Sanitize all items entering the aseptic field with sterile 70% IPA.[13]

  • First Air Principle: Never obstruct the flow of HEPA-filtered air between the filter and critical sites (e.g., vial septa, syringe needles).[7] All manipulations should be performed at least 6 inches inside the hood.[15]

  • Vial Handling:

    • Remove the protective cap from the vial.

    • Swab the rubber septum with a sterile 70% IPA wipe and allow it to dry.[13]

    • To withdraw the solution, first draw a volume of air into the syringe equal to the volume of liquid to be removed.

    • Penetrate the vial septum with the needle, inject the air into the vial to equalize the pressure, and then withdraw the desired volume of this compound solution.[8]

  • Syringe and Needle Handling: Do not touch the sterile parts of the syringe (tip, plunger) or the needle.[14]

Environmental and Product Monitoring

A robust monitoring program is essential to ensure the aseptic environment is maintained and the final product is sterile and free from contaminants.

Quantitative Data for Environmental and Product Quality

The following tables summarize key quantitative parameters for environmental monitoring and product release testing for sterile solutions like this compound.

Table 1: Environmental Monitoring Action Levels

Test Parameter ISO Class 5 (Grade A) ISO Class 7 (Grade B) ISO Class 8 (Grade C/D)
Non-Viable Particulates (Airborne)
≥0.5 µm particles/m³ (dynamic) 3,520 352,000 3,520,000
Viable Microbiological Monitoring (Dynamic)
Active Air Sampling (CFU/m³) <1 10 100
Settle Plates (90 mm, CFU/4 hrs) <1 5 50
Contact Plates (55 mm, CFU/plate) <1 5 25
Glove/Fingerprint (CFU/glove) <1 5 N/A

Data derived from FDA and EU GMP guidelines.[18][19]

Table 2: Product Release Testing Specifications

Test Specification Reference Method
Sterility No microbial growth observed. USP <71>
Bacterial Endotoxins Refer to product-specific limits (calculation based on dose). USP <85>
Particulate Matter (Sub-visible) USP <788>
Large Volume Parenterals (>100mL) ≤ 25 particles/mL (≥10 µm)≤ 3 particles/mL (≥25 µm) Method 1 (Light Obscuration)
Small Volume Parenterals (<100mL) ≤ 6000 particles/container (≥10 µm)≤ 600 particles/container (≥25 µm) Method 1 (Light Obscuration)

Specifications are based on USP general chapters.[20][21]

Table 3: this compound Solution Handling Parameters

Parameter Specification
Storage Temperature 15°C to 30°C. Keep from freezing.[3][5]
Appearance Use only if solution is clear.[3][5]

| Beyond-Use Date (BUD) | As this product often contains no preservative, partially used vials should be discarded immediately.[3][4][5] A conservative BUD of 4 hours may be applied if the solution is transferred to another container for administration, provided this is done under ISO 5 conditions.[22] |

Experimental Protocols

The following are detailed methodologies for key quality control experiments for sterile this compound solutions.

Protocol: Sterility Testing (USP <71>)

This test determines if the sterile product is free from viable microorganisms. The membrane filtration method is preferred for filterable aqueous solutions like this compound.[1][23]

4.1.1 Method Suitability (Bacteriostasis and Fungistasis) Before routine testing, a method suitability test must be performed to ensure the product does not inhibit microbial growth.[3][10]

  • Perform the membrane filtration procedure as described below.

  • After the final rinse, add a small inoculum (<100 CFU) of specified microorganisms (e.g., S. aureus, B. subtilis, C. albicans, A. brasiliensis) to the rinse fluid.[24]

  • Filter the inoculated fluid and proceed with incubation.

  • Observe for growth. The method is valid if clear growth is observed within 5 days.[25]

4.1.2 Membrane Filtration Procedure

  • Preparation: Aseptically assemble a sterile membrane filtration unit with a filter of not more than 0.45 µm pore size.[3]

  • Filtration: Aseptically transfer a defined volume of the this compound solution from the sample containers onto the membrane filter.

  • Rinsing: Rinse the membrane with a sterile rinsing fluid (e.g., Fluid A) to remove any potential antimicrobial properties of the product.[25]

  • Incubation: Aseptically transfer the membrane filter to two types of sterile culture media:

    • Fluid Thioglycollate Medium (FTM): Primarily for the growth of anaerobic bacteria. Incubate at 30-35°C.[24]

    • Soybean-Casein Digest Medium (SCDM) / Tryptic Soy Broth (TSB): For the growth of aerobic bacteria and fungi. Incubate at 20-25°C.[24]

  • Observation: Incubate for no less than 14 days.[25] Visually examine the media for turbidity (cloudiness) at regular intervals and at the end of the incubation period.

  • Interpretation: If no microbial growth is observed, the product complies with the test for sterility. If growth is observed, it indicates a failure.

Protocol: Bacterial Endotoxin (B1171834) Testing (LAL Test - USP <85>)

This test detects or quantifies endotoxins from Gram-negative bacteria using lysate from the amebocytes of the horseshoe crab (Limulus polyphemus).[26][27] The chromogenic method is a common quantitative technique.

4.2.1 Test for Interfering Factors Before routine testing, the solution must be checked for factors that could interfere with the test (inhibition or enhancement).

  • Prepare a series of endotoxin dilutions in both LAL Reagent Water and in the this compound solution.

  • Perform the LAL assay on both series of dilutions.

  • The results for the product dilutions should not differ by more than a two-fold factor from the water dilutions for the test to be considered valid without interference.

4.2.2 Chromogenic LAL Procedure

  • Standard Curve Preparation: Prepare a series of endotoxin standards of known concentrations.

  • Sample Preparation: Prepare the required dilutions of the this compound solution.

  • Assay:

    • In a 96-well microplate, add the standards, sample solutions, and negative controls.

    • Add the LAL reagent to all wells. The reagent contains a synthetic substrate that releases a yellow-colored compound when cleaved by the enzyme activated by endotoxins.[27][28]

    • Incubate the plate at 37°C for a specified time in a plate reader.

  • Reading and Calculation: The plate reader measures the absorbance (color intensity) over time. The concentration of endotoxin in the sample is calculated by comparing its reaction time to the standard curve.[26]

Protocol: Particulate Matter in Injections (USP <788>)

This test enumerates sub-visible particles in parenteral solutions. Method 1, Light Obscuration, is the preferred method for clear solutions like this compound.[20][29]

4.3.1 Instrument Preparation and Calibration

  • Use a suitable light obscuration particle counter.[20]

  • Calibrate the instrument using USP Particle Count Reference Standards (spherical particles of known sizes).[20]

  • Ensure the testing environment and all glassware are scrupulously clean to avoid introducing extraneous particles.[20]

4.3.2 Light Obscuration Procedure

  • Sample Preparation: Invert the sample container gently 20 times to ensure a homogenous particle distribution. Avoid introducing air bubbles.

  • Analysis:

    • Withdraw a minimum of three aliquots of the solution into the instrument's sensor. Discard the data from the first aliquot.

    • The instrument automatically counts the number of particles at or above the specified size thresholds (typically ≥10 µm and ≥25 µm).[30]

  • Calculation and Interpretation:

    • Calculate the average number of particles per mL (for large volume parenterals) or per container (for small volume parenterals) from the analyzed aliquots.

    • Compare the results to the limits specified in USP <788> (see Table 2). The preparation complies if the average particle counts are within these limits.[20]

Diagrams and Workflows

Aseptic Handling Workflow

The following diagram illustrates the logical flow of aseptic handling of sterile this compound solutions.

AsepticHandlingWorkflow cluster_prep Preparation Phase cluster_execution Execution Phase (ISO 5 Environment) cluster_qc Quality Control & Release Personnel_Gowning Personnel Gowning (per SOP) LAF_Preparation LAF Hood Preparation (Cleaning & Operation) Personnel_Gowning->LAF_Preparation Enter Cleanroom Material_Staging Material Staging & Sanitization LAF_Preparation->Material_Staging Vial_Prep Vial Preparation (Disinfect Septum) Material_Staging->Vial_Prep Introduce materials to LAF Withdrawal Aseptic Withdrawal of Solution Vial_Prep->Withdrawal Final_Prep Final Preparation / Transfer Withdrawal->Final_Prep Visual_Inspection Visual Inspection (Clarity & Particulates) Final_Prep->Visual_Inspection Compounding Complete QC_Testing QC Lab Testing (Sterility, Endotoxin, Particulates) Visual_Inspection->QC_Testing Release Product Release / Use QC_Testing->Release Passes Specs Investigation Investigation & Discard QC_Testing->Investigation Fails Specs

Caption: Workflow for aseptic handling of sterile solutions.

Sterility Testing Decision Pathway

This diagram outlines the decision-making process for selecting the appropriate sterility testing method.

SterilityTestPathway Start Start: Sterile Product (this compound) IsFilterable Is the product filterable? Start->IsFilterable MembraneFiltration Use Membrane Filtration Method (Preferred) IsFilterable->MembraneFiltration Yes DirectInoculation Use Direct Inoculation Method IsFilterable->DirectInoculation No SuitabilityTest Perform Method Suitability Test (Bacteriostasis/Fungistasis) MembraneFiltration->SuitabilityTest DirectInoculation->SuitabilityTest Inhibition Inhibition Observed? SuitabilityTest->Inhibition ModifyMethod Modify Method (e.g., more rinses, neutralizers) Inhibition->ModifyMethod Yes PerformSterilityTest Proceed with Routine Sterility Test (14-day incubation) Inhibition->PerformSterilityTest No ModifyMethod->SuitabilityTest Re-validate End End: Evaluate Results PerformSterilityTest->End

Caption: Decision pathway for USP <71> Sterility Testing.

References

Application Notes and Protocols for Subcutaneous Injection of Calcium Borogluconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical considerations for the subcutaneous administration of calcium borogluconate (B8569688) in a research and development setting. The information is intended to guide study design, ensure animal welfare, and promote the accurate collection of scientific data.

Introduction

Calcium borogluconate is a complex of calcium gluconate and boric acid, which enhances the solubility and stability of the calcium salt.[1][2] It is widely used in veterinary medicine to treat hypocalcemia (low blood calcium) in livestock such as cattle, sheep, and goats.[3] In a research and drug development context, subcutaneous (SC) administration of this compound may be investigated for various purposes, including the development of new formulations, evaluation of pharmacokinetic profiles, and assessment of local tolerance. The SC route offers potential advantages such as slower absorption compared to intravenous injection and the possibility of administration outside of a clinical setting.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the subcutaneous administration of this compound, primarily derived from veterinary guidelines and studies.

Table 1: Recommended Dosages for Subcutaneous Administration in Various Species

SpeciesDosageConcentration of SolutionReference(s)
Adult Cattle250 - 500 mL23% or 40%[5][6]
Adult Sheep50 - 125 mL23%[5][7]
Adult Swine50 - 125 mL23%[5][7]

Table 2: Serum Calcium Levels in Post-Calving Cows Following Subcutaneous this compound Injection

Time PointTreatment Group (200 mL of 40% CBG)Control Group
At Calving (before injection)~2.2 mmol/L~2.2 mmol/L
4 Hours Post-CalvingMaintained within physiologic limitsLinear decrease
12 Hours Post-CalvingMaintained within physiologic limitsDecreased to below hypocalcemia limit (<2.00 mmol/L)

Data adapted from a study on Holstein-Friesian cows. The study noted that the trends in serum calcium were statistically different between the groups.[8]

Experimental Protocols

General Protocol for Subcutaneous Administration

This protocol outlines the standard procedure for the subcutaneous injection of this compound in a research setting. It is crucial to adhere to institutional animal care and use committee (IACUC) guidelines.

3.1.1 Materials

  • This compound solution (e.g., 23% or 40%)

  • Sterile syringes (appropriate volume for the intended dose)

  • Sterile needles (e.g., 18-22 gauge)

  • 70% ethanol (B145695) or other appropriate skin disinfectant

  • Animal clippers

  • Personal protective equipment (gloves, lab coat)

  • Water bath or incubator

3.1.2 Procedure

  • Preparation of this compound Solution:

    • Visually inspect the solution for any particulate matter or discoloration. Use only clear solutions.[6][7]

    • Gently warm the solution to body temperature (approximately 37°C) to reduce the risk of local irritation and improve absorption.[5][9]

  • Animal Preparation:

    • Properly restrain the animal to ensure safety for both the animal and the handler.

    • Shave the fur at the intended injection site (e.g., over the lateral thorax or neck region).

    • Cleanse the skin with a suitable disinfectant using aseptic technique.[6]

  • Injection Technique:

    • Pinch a fold of skin at the prepared site.

    • Insert the needle into the subcutaneous space, ensuring it has not entered a blood vessel or muscle tissue.

    • Administer the solution slowly.

    • For large volumes, it is recommended to divide the dose over several injection sites to minimize local tissue distension and potential irritation.[5][6] A general guideline is to administer no more than 75-125 mL per site.[2][8]

  • Post-Injection Care and Monitoring:

    • After withdrawing the needle, gently massage the injection site to aid in the dispersal of the solution.[9]

    • Monitor the animal for any immediate adverse reactions (e.g., signs of pain, distress, or anaphylaxis).

    • Observe the injection site(s) at regular intervals (e.g., 24, 48, and 72 hours post-injection) for signs of local reactions such as swelling, redness, heat, or necrosis.[8][9] Occasional temporary swelling may occur at the injection site.[9]

Example Protocol: Pharmacokinetic and Local Tolerance Study in a Rabbit Model

This hypothetical protocol describes an experiment to evaluate a novel formulation of this compound.

3.2.1 Objective To determine the pharmacokinetic profile and assess the local tolerance of a 20% this compound formulation following a single subcutaneous injection in New Zealand White rabbits.

3.2.2 Materials

  • Test article: 20% this compound formulation

  • Control article: Sterile saline

  • Rabbit restrainers

  • Catheters for blood collection

  • Blood collection tubes (e.g., serum separator tubes)

  • Calipers for measuring skin reactions

3.2.3 Study Design

  • Animals: 12 male New Zealand White rabbits, specific pathogen-free.

  • Groups:

    • Group 1 (n=6): Single subcutaneous injection of the 20% this compound formulation at a dose of 2 mL/kg.

    • Group 2 (n=6): Single subcutaneous injection of sterile saline at a dose of 2 mL/kg.

  • Injection Site: Dorsal thoracic region, clipped and prepared as per the general protocol.

3.2.4 Experimental Procedure

  • Acclimatization: Acclimate animals to the housing conditions for at least 7 days.

  • Pre-dose: Collect a baseline blood sample (Time 0) from all animals.

  • Dosing: Administer the test or control article subcutaneously as per the general protocol.

  • Blood Sampling: Collect blood samples at 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.

  • Local Tolerance Assessment:

    • Visually inspect the injection sites at 1, 4, 8, 24, 48, and 72 hours post-injection.

    • Score for erythema (redness) and edema (swelling) using a standardized scoring system (e.g., Draize scale).

    • Measure the diameter of any swelling with calipers.

  • Bioanalysis:

    • Process blood samples to obtain serum.

    • Analyze serum samples for total and ionized calcium concentrations using a validated analytical method (e.g., atomic absorption spectrometry or ion-selective electrode).

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for serum calcium levels.

    • Statistically compare local tolerance scores and pharmacokinetic parameters between the treatment and control groups.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of a new subcutaneous this compound formulation.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis Formulation Formulation Preparation (e.g., 20% this compound) Dosing Subcutaneous Dosing (Test vs. Control) Formulation->Dosing AnimalPrep Animal Preparation (Clipping, Aseptic Technique) AnimalPrep->Dosing BloodSampling Pharmacokinetic Blood Sampling Dosing->BloodSampling LocalAssess Local Tolerance Assessment Dosing->LocalAssess Bioanalysis Serum Calcium Bioanalysis BloodSampling->Bioanalysis Tol_Analysis Tolerance Data Analysis LocalAssess->Tol_Analysis PK_Analysis Pharmacokinetic Data Analysis Bioanalysis->PK_Analysis Report Final Report Generation PK_Analysis->Report Tol_Analysis->Report

Caption: Workflow for subcutaneous this compound evaluation.

Signaling Pathway and Physiological Response

This compound does not act on a classical signaling pathway but rather directly increases systemic calcium levels. The primary physiological response is the restoration of normocalcemia. The following diagram illustrates the logical progression from injection to physiological effect and potential local reactions.

G cluster_admin Administration cluster_response Systemic & Local Response cluster_effect Outcome SC_Injection Subcutaneous Injection of this compound Absorption Absorption into Systemic Circulation SC_Injection->Absorption Local_Reaction Potential Local Tissue Reaction SC_Injection->Local_Reaction Serum_Ca Increased Serum Calcium Concentration Absorption->Serum_Ca Swelling Temporary Swelling Local_Reaction->Swelling Mild Irritation Irritation/ Necrosis Local_Reaction->Irritation Severe Resolution Resolution Swelling->Resolution

Caption: Physiological response to subcutaneous this compound.

References

Troubleshooting & Optimization

"troubleshooting precipitation in calcium borogluconate solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with calcium borogluconate (B8569688) solutions.

Troubleshooting Guide

Precipitation is a common issue encountered when formulating and storing calcium borogluconate solutions. This guide will help you identify the potential causes and resolve the problem.

Immediate Troubleshooting Steps

If you observe precipitation in your this compound solution, follow these initial steps:

  • Quarantine the Solution: Immediately separate the affected batch to prevent its use in further experiments.

  • Document Observations: Record the nature of the precipitate (e.g., crystalline, amorphous, color), the storage conditions (temperature, light exposure), and the age of the solution.

  • Review Formulation Records: Check the formulation records for any deviations from the standard protocol, including component concentrations, pH, and mixing procedures.

Troubleshooting Flowchart

The following diagram outlines a logical workflow for troubleshooting precipitation in this compound solutions.

G Troubleshooting Precipitation in this compound Solutions start Precipitation Observed check_storage Were storage conditions correct? (Temperature, Light) start->check_storage check_ph Was the final pH of the solution within the specified range? check_storage->check_ph Yes improper_storage Adjust storage to recommended conditions. Consider redissolving if appropriate. check_storage->improper_storage No check_concentration Were the concentrations of calcium gluconate and boric acid correct? check_ph->check_concentration Yes adjust_ph Review and correct pH adjustment procedure for future batches. check_ph->adjust_ph No check_incompatibles Were any incompatible substances added? check_concentration->check_incompatibles Yes correct_concentration Review and correct weighing and dissolution procedures. check_concentration->correct_concentration No avoid_incompatibles Identify and remove incompatible substances. Reformulate if necessary. check_incompatibles->avoid_incompatibles Yes end_node Resolution/Further Analysis check_incompatibles->end_node No improper_storage->end_node adjust_ph->end_node correct_concentration->end_node avoid_incompatibles->end_node G Formation of Soluble this compound Complex ca_gluconate Calcium Gluconate (Limited Water Solubility) water Aqueous Solution (with heating) ca_gluconate->water boric_acid Boric Acid boric_acid->water ca_borogluconate Soluble this compound Complex (Chelate) water->ca_borogluconate Chelation Reaction precipitation Precipitation of Calcium Salts ca_borogluconate->precipitation Reverses under destabilizing_factors Destabilizing Factors: - Incorrect pH - Temperature extremes - Incompatible ions (CO3, PO4, SO4) destabilizing_factors->precipitation

Technical Support Center: Optimizing Calcium Borogluconate Dosage to Minimize Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium borogluconate (B8569688). The information is designed to help optimize experimental protocols and minimize potential side effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of calcium borogluconate?

A1: this compound is a complex of calcium gluconate and boric acid. The borogluconate acts as a chelating agent, forming a stable, water-soluble complex with the calcium ion.[1] This complexation enhances the solubility of calcium compared to other calcium salts like calcium chloride, allowing for the preparation of more concentrated solutions and minimizing the risk of precipitation in tissues, which can cause irritation and necrosis.[1] The primary therapeutic effect is the rapid replenishment of bioavailable calcium to the bloodstream, which is essential for normal nerve conduction, muscle contraction, and various cellular functions.[1][2]

Q2: What are the most common side effects associated with this compound administration?

A2: The most significant and potentially life-threatening side effects are cardiovascular. Rapid intravenous injection can lead to hypercalcemia, causing bradycardia (slowing of the heart rate), cardiac arrhythmias, and in severe cases, cardiac arrest.[1][3][4] Other potential side effects include irritation at the injection site, especially with subcutaneous administration, muscle tremors, and weakness in cases of overdose.[1]

Q3: Why is slow administration of intravenous this compound crucial?

A3: Slow administration is critical to prevent a rapid spike in serum calcium levels (hypercalcemia), which can be toxic to the heart muscle.[4] Rapid infusion can overwhelm the body's homeostatic mechanisms for calcium regulation, leading to severe cardiac adverse events.[1][3][4] Monitoring the heart rate and rhythm during infusion is a key safety measure.[5]

Q4: Can this compound be administered subcutaneously?

A4: Yes, this compound can be administered subcutaneously. This route provides a slower absorption of calcium compared to the intravenous route.[1] To minimize tissue irritation and improve absorption, it is recommended to divide the total dose and inject it at several different sites.[6][7] Warming the solution to body temperature before administration is also advised.[6][7]

Troubleshooting Guides

Issue 1: Cardiovascular Adverse Events During Intravenous Infusion

Symptoms:

  • Bradycardia (a significant decrease in heart rate from baseline)

  • Cardiac arrhythmias (e.g., premature ventricular complexes, ventricular tachycardia) observed on an electrocardiogram (ECG)[5][8]

  • Hypotension

  • Collapse[3]

Possible Causes:

  • The infusion rate is too rapid.[3][4]

  • The dosage is too high for the individual animal.

  • The animal has a pre-existing cardiac condition.[3]

  • Concurrent administration of cardiac glycosides (e.g., digoxin), which can increase the risk of arrhythmias.[9]

Troubleshooting Steps:

  • Immediately stop the infusion.

  • Assess the animal's vital signs: Monitor heart rate, respiratory rate, and blood pressure.

  • Perform an ECG: To identify the nature and severity of the arrhythmia.[5]

  • Administer supportive care: This may include intravenous fluids to help dilute the calcium and supportive medications as advised by a veterinarian.

  • Review and adjust the protocol: If the animal stabilizes, re-evaluate the infusion rate and dosage. Consider reducing the rate and/or the total dose for subsequent experiments.

Logical Relationship for Troubleshooting Cardiovascular Adverse Events

Cardiovascular_Adverse_Events_Troubleshooting start Cardiovascular Adverse Event Occurs (Bradycardia, Arrhythmia) stop_infusion Immediately Stop Infusion start->stop_infusion assess_vitals Assess Vital Signs (HR, RR, BP) stop_infusion->assess_vitals perform_ecg Perform ECG assess_vitals->perform_ecg supportive_care Administer Supportive Care perform_ecg->supportive_care review_protocol Review and Adjust Protocol (Reduce Rate/Dose) supportive_care->review_protocol

Caption: Troubleshooting workflow for cardiovascular side effects.

Issue 2: Injection Site Reactions (Subcutaneous Administration)

Symptoms:

  • Swelling, redness, or pain at the injection site.

  • Formation of a firm lump (granuloma) or abscess.[9]

  • Skin sloughing or necrosis in severe cases.[9]

Possible Causes:

  • The solution was not warmed to body temperature.

  • Too large a volume was injected at a single site.

  • The solution is too concentrated, causing tissue irritation.

  • Bacterial contamination of the injection site or solution.

Troubleshooting Steps:

  • Monitor the site: Regularly check for any signs of inflammation or discomfort.

  • Apply warm compresses: This can help to increase blood flow and promote the absorption of the solution.

  • Provide analgesia: If the animal appears to be in pain, administer appropriate pain relief as per your institution's guidelines.

  • Veterinary consultation: If the reaction is severe or shows signs of infection (e.g., pus), consult a veterinarian.

  • Refine injection technique: For future experiments, ensure the solution is warmed to body temperature, divide the total dose across multiple injection sites, and use strict aseptic technique.[6][7]

Data Presentation

Table 1: Recommended Intravenous Dosages of Calcium Salts in Different Species (for Hypocalcemia Treatment)

SpeciesCalcium SaltDosage of 10% SolutionInfusion RateReference(s)
Dog Calcium Gluconate0.5 - 1.5 mL/kgSlowly over 10-30 minutes[5]
Cat Calcium Gluconate0.5 - 1.0 mL/kgSlowly over 10-20 minutes[10]
Horse Calcium Gluconate0.4 mg/kg/minOver 1 hour[11]

Note: These are clinical treatment dosages and should be adapted for specific research protocols with appropriate justification.

Table 2: Potential ECG Changes Associated with Altered Calcium Levels

ConditionECG ChangeDescriptionReference(s)
Hypercalcemia Shortened Q-T intervalThe time from the start of the Q wave to the end of the T wave is reduced.[5]
BradycardiaDecreased heart rate.[5]
ArrhythmiasIrregular heart rhythms, such as premature ventricular complexes.[5]
Hypocalcemia Prolonged Q-T intervalThe time from the start of the Q wave to the end of the T wave is extended.[5]

Experimental Protocols

Protocol 1: Slow Intravenous Infusion of this compound in a Canine Model

Objective: To administer a precise dose of this compound intravenously while minimizing cardiovascular side effects.

Methodology:

  • Animal Preparation: Anesthetize the dog according to an approved institutional protocol. Place an intravenous catheter in a suitable vein (e.g., cephalic or saphenous).

  • ECG Monitoring: Attach ECG leads to the animal and obtain a stable baseline recording. Continuously monitor the ECG throughout the infusion.[5]

  • Solution Preparation: Use a commercially available sterile solution of this compound (e.g., 23%). Warm the solution to body temperature (approximately 37°C).[6][7]

  • Infusion Pump Setup: Draw the calculated dose into a sterile syringe and place it in a calibrated infusion pump.

  • Dosage and Infusion Rate: Based on clinical recommendations for hypocalcemia, a starting point for a research protocol could be a total dose of 5-15 mg of elemental calcium per kg of body weight, administered over 10 to 30 minutes.[5] For a 10% calcium gluconate solution (9.3 mg elemental calcium/mL), this equates to approximately 0.5-1.5 mL/kg.[5] The infusion rate should be set to deliver the total volume over the desired time.

  • Monitoring During Infusion:

    • Continuously monitor the ECG for any changes, particularly bradycardia or arrhythmias.[5]

    • Monitor heart rate and respiratory rate every 2-3 minutes.

    • If any adverse cardiovascular signs are observed, immediately stop the infusion.[5]

  • Post-Infusion Monitoring: Continue to monitor vital signs and ECG for at least 30 minutes post-infusion to ensure the animal is stable.

Experimental Workflow for Intravenous this compound Infusion

IV_Infusion_Workflow start Start anesthetize Anesthetize Animal start->anesthetize place_catheter Place IV Catheter anesthetize->place_catheter attach_ecg Attach ECG & Get Baseline place_catheter->attach_ecg prepare_solution Prepare & Warm Solution attach_ecg->prepare_solution setup_pump Setup Infusion Pump prepare_solution->setup_pump start_infusion Start Slow Infusion setup_pump->start_infusion monitor_vitals Continuously Monitor ECG & Vital Signs start_infusion->monitor_vitals adverse_event Adverse Event? monitor_vitals->adverse_event stop_infusion Stop Infusion adverse_event->stop_infusion Yes complete_infusion Complete Infusion adverse_event->complete_infusion No post_monitoring Post-Infusion Monitoring stop_infusion->post_monitoring complete_infusion->post_monitoring end End post_monitoring->end

Caption: Workflow for safe intravenous this compound infusion.

Signaling Pathway: Calcium Homeostasis and the Effect of Infusion

Calcium_Homeostasis cluster_infusion Exogenous Intervention cluster_body Physiological Regulation CBG_infusion This compound IV Infusion blood_calcium Blood Calcium Concentration CBG_infusion->blood_calcium Rapid Increase parathyroid Parathyroid Gland blood_calcium->parathyroid High Ca++ Inhibits thyroid Thyroid Gland (C-cells) blood_calcium->thyroid High Ca++ Stimulates pth Parathyroid Hormone (PTH) parathyroid->pth Secretes calcitonin Calcitonin thyroid->calcitonin Secretes bone Bone pth->bone Increases Resorption kidney Kidney pth->kidney Increases Reabsorption intestine Intestine pth->intestine Increases Absorption (via Vitamin D) calcitonin->bone Inhibits Resorption bone->blood_calcium Ca++ Release kidney->blood_calcium Ca++ Excretion intestine->blood_calcium Ca++ Absorption

Caption: Regulation of calcium homeostasis and the impact of infusion.

References

Technical Support Center: Managing Adverse Reactions to Intravenous Calcium Borogluconate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing intravenous calcium borogluconate (B8569688) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of intravenous calcium borogluconate in a research setting?

A1: Intravenous this compound is primarily used to rapidly correct hypocalcemia in animal models.[1][2] It is frequently employed in studies involving conditions that induce low blood calcium levels, such as research on parturient paresis (milk fever) in livestock.[1][2]

Q2: What are the most common adverse reactions observed during intravenous administration of this compound?

A2: The most common adverse reactions are related to the rate of infusion. Rapid administration can lead to cardiovascular issues such as arrhythmias, bradycardia followed by tachycardia, and potentially cardiac arrest.[3][4][5] Local injection site reactions, including irritation and swelling, can also occur.[6]

Q3: What are the signs of a severe adverse reaction or overdose?

A3: Severe adverse reactions, often indicative of hypercalcemia, include motor weakness, muscle tremors, increased excitability, agitation, sweating, a fall in blood pressure, and in extreme cases, depression and coma.[3] Cardiac toxicity is the most critical concern with rapid infusion or overdose, potentially leading to collapse and death.[5][7]

Q4: Are there any contraindications for the use of intravenous this compound?

A4: Yes, contraindications include pre-existing hypercalcemia and hypermagnesemia.[3] It should also be used with caution in animals with severe cardiac or renal disease.[2][8] Administration is also contraindicated in animals showing signs of cardiac distress.[9]

Troubleshooting Guides

Issue 1: Cardiovascular Instability During Infusion

Symptoms:

  • Sudden changes in heart rate (bradycardia or tachycardia) or rhythm (arrhythmia) detected during monitoring.[3][4]

  • Weakness, collapse, or signs of shock.[7]

Possible Causes:

  • The infusion rate is too rapid, causing a transient hypercalcemia that is cardiotoxic.[3][4][5][10]

  • The animal has an underlying cardiac condition, making it more susceptible to the effects of intravenous calcium.[2][8]

  • Interaction with other administered drugs, such as cardiac glycosides.[8]

Immediate Actions:

  • Immediately stop the infusion.[3]

  • Assess the animal's vital signs, paying close attention to heart rate and rhythm.

  • Provide supportive care as required, which may include the administration of fluids (without calcium) to help dilute the excess calcium and support circulation.

  • If the adverse event is severe, consider the administration of magnesium sulfate (B86663) to antagonize the cardiotoxic effects of calcium.[11]

Preventative Measures:

  • Administer the this compound solution slowly over a period of 10-30 minutes, depending on the animal and the volume to be infused.[3][4]

  • Continuously monitor the animal's heart rate and rhythm by auscultation or with an ECG during the entire infusion period.[3][4]

  • Warm the solution to body temperature before administration.[3][12]

  • Avoid using in animals with known cardiac disease.[2][8]

Issue 2: Local Tissue Reaction at the Injection Site

Symptoms:

  • Swelling, redness, or pain at the injection site.

  • Development of firm, white-yellow papules, plaques, or nodules under the skin in the days following the infusion.[6]

  • In severe cases, skin necrosis and ulceration.[6][13]

Possible Causes:

  • Extravasation (leakage) of the this compound solution into the subcutaneous tissue.[6] Calcium solutions are hypertonic and can cause tissue damage.[6]

  • The high concentration of calcium can lead to the precipitation of calcium salts in the tissue, a condition known as calcinosis cutis.[6]

Immediate Actions:

  • Stop the infusion immediately.[14]

  • Leave the catheter in place initially and attempt to aspirate as much of the extravasated fluid as possible.[3][14]

  • Remove the catheter after aspiration.

  • Elevate the affected limb to help reduce swelling.[14]

  • Apply dry warm or cold compresses. The choice between warm and cold can depend on the specific circumstances and institutional protocols.[14]

  • For severe extravasation, consider the administration of an antidote such as hyaluronidase (B3051955) or sodium thiosulfate (B1220275) (see Experimental Protocols below).

Preventative Measures:

  • Ensure proper catheter placement and patency before starting the infusion.

  • Use a secure and well-taped catheter to minimize movement.

  • Closely monitor the injection site throughout the infusion for any signs of swelling or leakage.

  • Whenever possible, use a dilute calcium solution and avoid rapid bolus injections.[15]

Data Presentation

Table 1: Properties of Common Intravenous Calcium Solutions

PropertyCalcium Gluconate (10%)Calcium Chloride (10%)This compound (23%)
Osmolality (mOsm/L) 669.62040Not specified
Calcium Content ~9.3 mg/mL~27.2 mg/mL~19.78 mg/mL[1]
Primary Use HypocalcemiaHypocalcemiaHypocalcemia (veterinary)[1]

Source: Osmolality data from HCPLive.[6]

Table 2: Comparative Efficacy of Antidotes for Calcium Gluconate Extravasation in a Mouse Model

Treatment GroupRadiographic Calcium Deposits (>0.5mm)Histologic Calcium Deposits
No Antidote 40%53%
Hyaluronidase 0%13%
Sodium Thiosulfate 0%13%
Triamcinolone Acetonide 33%100%
Saline Solution 13%33%

Source: Pacheco Compaña, F., et al. (2018).[7][15][16]

Experimental Protocols

Protocol for Management of this compound Extravasation with Hyaluronidase

Objective: To increase the dispersion and absorption of the extravasated calcium solution, thereby minimizing tissue damage.

Methodology:

  • Preparation of Hyaluronidase Solution:

    • Start with a stock solution of hyaluronidase (e.g., 150 units/mL).

    • Dilute 0.1 mL of the 150 units/mL stock solution with 0.9 mL of normal saline in a 1 mL syringe. This results in a final concentration of 15 units/mL.[17]

  • Administration:

    • Using a 25-gauge or smaller needle, inject the diluted hyaluronidase solution subcutaneously or intradermally.

    • Administer a total of 1 to 1.7 mL of the 15 units/mL solution as five separate 0.2 to 0.3 mL injections around the leading edge of the extravasation site in a clockwise manner.[17]

    • The injections should be made into the subcutaneous tissue surrounding the infiltrated area.

  • Timing:

    • Administer the hyaluronidase as soon as possible after the extravasation is detected, ideally within the first 1-2 hours for best results.[3]

  • Monitoring:

    • Mark the affected area to monitor for any changes in swelling and erythema.

    • Monitor the site for signs of improvement or worsening over the next 24-48 hours. Repeat dosing may be considered if necessary.[3]

Protocol for Management of this compound Extravasation with Sodium Thiosulfate

Objective: To form a more soluble calcium thiosulfate complex, which can be more readily cleared from the tissue, thus preventing the formation of insoluble calcium deposits.

Methodology:

  • Preparation of Sodium Thiosulfate Solution:

    • A 25% sodium thiosulfate solution is typically used.[7][15]

  • Administration:

    • The optimal method of administration for extravasation is still under investigation, with both local infiltration and systemic (intravenous) administration being reported in case studies.

    • Local Infiltration: Infiltrate the affected area with the sodium thiosulfate solution. The exact volume will depend on the size of the extravasation. The goal is to distribute the antidote throughout the affected tissue.

    • Systemic Administration: In a reported human case of severe calcinosis cutis following extravasation, intravenous sodium thiosulfate was administered at a dose of 25g after each hemodialysis session.[18] The applicability of systemic administration in an acute extravasation event in an animal model would need to be carefully considered and justified.

  • Timing:

    • Administer as soon as possible following the extravasation event.

  • Monitoring:

    • Monitor the site for resolution of skin lesions and reduction of calcium deposits. In a mouse study, all skin lesions in the sodium thiosulfate group disappeared after 3 weeks.[7][15]

Visualizations

Calcium_Cardiotoxicity cluster_0 Rapid IV this compound Infusion cluster_1 Cardiomyocyte Rapid_Increase Rapid Increase in Extracellular [Ca²⁺] L_type L-type Ca²⁺ Channels Rapid_Increase->L_type Activates Ca_Influx Increased Ca²⁺ Influx L_type->Ca_Influx CICR Ca²⁺-Induced Ca²⁺ Release (CICR) Ca_Influx->CICR Triggers SR Sarcoplasmic Reticulum (SR) SR->CICR RyR Ryanodine Receptors (RyR) RyR->CICR Ca_Overload Cytosolic Ca²⁺ Overload CICR->Ca_Overload SCR Spontaneous Ca²⁺ Release from SR Ca_Overload->SCR DADs Delayed Afterdepolarizations (DADs) SCR->DADs Arrhythmia Arrhythmia DADs->Arrhythmia

Caption: Signaling pathway of calcium-induced cardiotoxicity.

Extravasation_Management Start Extravasation Detected Stop_Infusion Stop Infusion Immediately Start->Stop_Infusion Aspirate Attempt to Aspirate Drug Stop_Infusion->Aspirate Remove_Catheter Remove IV Catheter Aspirate->Remove_Catheter Elevate Elevate Limb Remove_Catheter->Elevate Compress Apply Warm/Cold Compress Elevate->Compress Assess Assess Severity Compress->Assess Mild Mild Symptoms: Monitor and provide supportive care Assess->Mild Mild Severe Severe Symptoms: Pain, significant swelling, necrosis Assess->Severe Severe End Resolution/Further Intervention Mild->End Antidote Consider Antidote Administration Severe->Antidote Hyaluronidase Hyaluronidase Protocol Antidote->Hyaluronidase Thiosulfate Sodium Thiosulfate Protocol Antidote->Thiosulfate Hyaluronidase->End Thiosulfate->End

Caption: Experimental workflow for managing extravasation.

Drug_Interactions Ca_Boro IV Calcium Borogluconate Interaction1 Synergistic Inotropic Effects on Myocardium Ca_Boro->Interaction1 Interaction2 Increased Renal Tubular Reabsorption of Calcium Ca_Boro->Interaction2 Glycosides Cardiac Glycosides (e.g., Digoxin) Glycosides->Interaction1 Thiazides Thiazide Diuretics Thiazides->Interaction2 Outcome1 Increased Risk of Cardiac Arrhythmias Interaction1->Outcome1 Outcome2 Increased Risk of Hypercalcemia Interaction2->Outcome2

Caption: Logical relationships of key drug interactions.

References

"improving the stability of compounded calcium borogluconate formulations"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the experimental compounding of calcium borogluconate (B8569688) formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for using calcium borogluconate over calcium gluconate in formulations? A: The primary advantage of this compound is its significantly enhanced water solubility compared to calcium gluconate alone.[1][2] Boric acid acts as a chelating and solubilizing agent, forming a more stable, water-soluble complex with calcium gluconate.[1] This allows for the preparation of concentrated solutions suitable for injection that are less prone to precipitation.[1][2]

Q2: What are the key factors that influence the stability of a compounded this compound solution? A: The main factors are pH, storage temperature, concentration, and compatibility with other additives.[1] A slightly acidic pH is generally preferred for stability.[1] High concentrations and exposure to extreme temperatures can increase the risk of precipitation.[1]

Q3: What is the optimal pH range for ensuring the stability of this compound solutions? A: A slightly acidic pH is generally preferred for storage.[1] While a standard 20% aqueous solution has a pH of approximately 3.5, some compounded preparations are adjusted to a pH range of 5.5 to 6.5 to optimize stability and for physiological compatibility.[1][3]

Q4: What are the common visual indicators of instability in these formulations? A: The most common sign of instability is the formation of crystals or precipitate. Other indicators can include discoloration, cloudiness, or a significant shift in the solution's pH over time.

Q5: Are there any known incompatibilities with other substances? A: Yes, this compound is incompatible with several substances, including sodium bicarbonate, oxytetracycline, sulfamethazine, and cephalothin.[4][5] It is crucial to review all active ingredients and excipients for potential interactions that could lead to precipitation or degradation.

Troubleshooting Guide: Common Stability Issues

This guide addresses specific problems that may arise during the compounding and storage of this compound solutions.

Problem Potential Cause Recommended Action & Investigation
Precipitation or Crystal Formation Incorrect pH: The solution pH may have shifted outside the optimal stability range.Measure the current pH of the solution. Adjust the pH back to the target range (e.g., 5.5-6.5) using a suitable acid or base, such as glacial acetic acid or sodium hydroxide.[3]
Low Storage Temperature: Solutions may become supersaturated at lower temperatures, causing the solute to crystallize.Store formulations at a controlled room temperature (15°C to 30°C) and protect from freezing.[1][6] Before use, gently warm the solution to body temperature.[6]
High Concentration: Highly concentrated solutions are inherently less stable and more susceptible to temperature-induced precipitation.[1]Review the formulation's concentration. If precipitation persists, consider whether a slightly lower concentration could meet the therapeutic need while improving stability.
Incomplete Dissolution: The initial compounding process may not have fully dissolved the calcium gluconate.Utilize a sealed boiling method during preparation to enhance the interaction between calcium gluconate and boric acid, ensuring complete dissolution and complex formation.[7]
Solution Discoloration (Yellowing/Browning) Degradation of Gluconate: This can be caused by exposure to excessive heat or light.Package the formulation in light-resistant containers.[8] Ensure that the heating process during compounding is controlled and not excessively prolonged.
Interaction with Impurities: Trace metal impurities can sometimes catalyze degradation reactions.Use high-purity (e.g., USP/NF grade) raw materials. Consider using activated carbon during the preparation process to adsorb impurities.[7]
Decrease in Calcium Potency Over Time Precipitation: Calcium may be precipitating out of the solution, reducing the concentration of the active ingredient.Visually inspect for any micro-precipitates. Perform a quantitative analysis of the calcium content to confirm the loss and correlate it with physical observations.
Adsorption to Container: Calcium ions may adsorb to the surface of certain types of containers.Evaluate the suitability of the container closure system. Borosilicate glass is generally inert, though interactions can occur at high pH levels.[2]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution (23% w/v)

This protocol describes a method for preparing a stable injectable-grade solution, adapted from common industry practices.[3][7][9]

Materials:

  • Calcium Gluconate

  • Boric Acid (Typical ratio is 5 parts calcium gluconate to 1 part boric acid)[10]

  • Paraben (or other suitable preservative, e.g., 0.2-0.5g per liter)[7]

  • pH adjuster (e.g., Glacial Acetic Acid, Sodium Hydroxide)

  • Purified Water or Water for Injection (WFI)

  • Activated Carbon (optional)

Procedure:

  • Preparation: In a suitable vessel, add approximately 70-80% of the final volume of purified water and heat to boiling.[3]

  • Dissolution: While stirring, slowly add the pre-weighed calcium gluconate and boric acid.

  • Sealed Boiling: Seal the vessel and continue to boil for 60-90 minutes to ensure complete dissolution and complexation of the components.[3][7] This step is critical for maximizing solubility and final product stability.[7]

  • Cooling & Additive Incorporation: Cool the solution to approximately 40-50°C.[3] If using, add and dissolve the preservative (e.g., paraben).

  • pH Adjustment: Check the pH of the solution. Carefully adjust the pH to the target range (e.g., 5.5 - 6.5) using a pH regulator.[3]

  • Final Volume: Add purified water to reach the final target volume and mix thoroughly.

  • Filtration & Filling: Filter the solution through a sterile 0.22 µm filter into the final sterile containers.

Protocol 2: Analytical Method for Stability Assessment

This protocol outlines a method for determining the concentration of key elements in this compound formulations to assess stability.

Objective: To quantify the concentration of Calcium (Ca) and Boron (B) in solution over time.

Methodology: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) This method is highly specific and reproducible for elemental analysis in veterinary medicines.[11]

Procedure:

  • Sample Preparation: Accurately dilute a sample of the this compound formulation with a suitable diluent (e.g., acidified deionized water) to bring the elemental concentrations within the calibrated range of the instrument.

  • Standard Preparation: Prepare a series of calibration standards for both calcium and boron using certified stock solutions. The concentration range of the standards should bracket the expected concentration of the diluted samples.

  • Instrument Analysis: Aspirate the prepared samples and standards into the ICP-OES instrument. Measure the emission intensity at the characteristic wavelengths for calcium and boron.

  • Data Evaluation: Generate a calibration curve for each element by plotting emission intensity versus concentration. Use the regression equation from the curve to calculate the concentration of Ca and B in the unknown samples.

  • Stability Assessment: Compare the results for stored samples against the initial (T=0) results. A significant decrease in the concentration of soluble calcium may indicate precipitation and instability. The relative confidence intervals for this method are typically around ±1.4% for calcium and ±1.8% for boron.[11]

Visualizations of Key Processes

Chemical Relationship in Formulation

cluster_reactants Reactants cluster_process cluster_product Product Ca_Gluconate Calcium Gluconate (Sparingly Soluble) Process Aqueous Solution + Heat Ca_Gluconate->Process Boric_Acid Boric Acid (Solubilizing Agent) Boric_Acid->Process Ca_Borogluconate This compound Complex (Highly Soluble & Stable) Process->Ca_Borogluconate

Caption: Chelation of calcium gluconate with boric acid to form a highly soluble complex.

Experimental Workflow for Stable Formulation

Start Start Weigh 1. Weigh Raw Materials (Ca Gluconate, Boric Acid) Start->Weigh Dissolve 2. Dissolve in ~80% WFI and Heat to Boiling Weigh->Dissolve Boil 3. Seal and Boil (60-90 min) Dissolve->Boil Cool 4. Cool to 40-50°C Boil->Cool Additives 5. Add Preservatives Cool->Additives pH 6. Adjust pH to Target Range (5.5-6.5) Additives->pH QS 7. QS to Final Volume with WFI pH->QS Filter 8. Sterile Filtration (0.22 µm) QS->Filter Fill 9. Aseptically Fill into Vials Filter->Fill End End Product Fill->End

Caption: Step-by-step workflow for compounding a stable this compound solution.

Troubleshooting Flowchart for Precipitation

Start Precipitation Observed Check_pH Is pH within specified range? Start->Check_pH Adjust_pH Action: Adjust pH using appropriate buffer Check_pH->Adjust_pH No Check_Temp Was solution stored at low temperature? Check_pH->Check_Temp Yes End Issue Resolved Adjust_pH->End Warm_Store Action: Store at RT. Gently warm before use. Check_Temp->Warm_Store Yes Check_Conc Is formulation highly concentrated? Check_Temp->Check_Conc No Warm_Store->End Reformulate Action: Consider reformulating at a lower concentration. Check_Conc->Reformulate Yes Check_Compat Review formulation for incompatible excipients Check_Conc->Check_Compat No Reformulate->End

Caption: A logical guide for troubleshooting precipitation in this compound solutions.

References

"factors affecting the bioavailability of subcutaneous calcium borogluconate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of subcutaneous calcium borogluconate (B8569688) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is calcium borogluconate and why is it used subcutaneously?

A1: this compound is a compound containing calcium, gluconic acid, and boric acid.[1] The addition of boric acid significantly increases the solubility of calcium gluconate, allowing for the preparation of stable, concentrated solutions suitable for injection.[2] It is commonly used in veterinary medicine to treat hypocalcemia (low blood calcium).[3][4] Subcutaneous administration is a common route, providing a slower absorption of calcium compared to the intravenous route, which can help in maintaining serum calcium levels over a longer period.[5][6]

Q2: What are the main factors that influence the bioavailability of subcutaneously administered this compound?

A2: The bioavailability of subcutaneous this compound is influenced by a combination of formulation-related, physiological, and administration-related factors.

  • Formulation-Related Factors:

    • Concentration and Solubility: this compound is preferred for its high solubility, which is a critical factor for absorption.[1][2][4]

    • pH and Osmolality: The pH of the formulation can affect tissue tolerability and the absorption rate. A 20% aqueous solution of this compound has a pH of 3.5.[4]

    • Viscosity: The viscosity of the formulation can influence the rate of dispersion from the injection site.[7]

  • Physiological Factors:

    • Blood and Lymph Flow: The rate of absorption is dependent on the local blood and lymphatic flow at the injection site.[7][8]

    • Tissue Hydration and Composition: The state of the subcutaneous tissue, including its hydration and the composition of the extracellular matrix, can impact drug diffusion.[7][9]

    • Animal's Physiological State: Conditions such as dehydration, disease state, or age can alter subcutaneous absorption.[10][11] For instance, in cows with milk fever, lower rectal temperature has been associated with lower serum calcium concentrations after subcutaneous injection.[12]

  • Administration-Related Factors:

    • Injection Volume and Site: Administering large volumes at a single site can cause irritation and may not be fully absorbed. It is recommended to divide the dose over several sites.[3][5][13]

    • Injection Technique: The depth of the injection can influence whether the drug is delivered to the subcutaneous space or accidentally into the muscle, which has a different vascularization and absorption rate.[14]

Q3: How does the absorption of subcutaneous this compound occur?

A3: Following subcutaneous injection, this compound forms a depot in the interstitial space of the hypodermis.[7] From here, the dissociated calcium ions are absorbed into the systemic circulation primarily through local blood capillaries and to a lesser extent via the lymphatic system.[8][14] The rate of absorption is influenced by the factors mentioned in the previous question.

Troubleshooting Guides

Problem 1: Lower than expected serum calcium levels after subcutaneous administration.

Possible Cause Troubleshooting Step
Inadequate Dose Review the dosage calculations. Studies in cattle suggest a dose-dependent increase in serum calcium.[12][15]
Poor Absorption from Injection Site Ensure the dose is divided across multiple injection sites to maximize the surface area for absorption and avoid oversaturation of a single location.[3][5][13] Consider gentle massage of the injection site to promote dispersion, although this should be done with caution to avoid tissue damage.[7]
Compromised Physiological State of the Animal Assess the animal for conditions that could impair subcutaneous blood flow, such as dehydration or hypothermia.[12] Address these underlying issues as they can significantly impact drug absorption.
Formulation Issue Verify the concentration and integrity of the this compound solution. Ensure the solution is clear and free of precipitates.[16] Warming the solution to body temperature before injection is recommended.[5][16]
Incorrect Injection Technique Ensure the injection is administered into the subcutaneous space and not into the intradermal or intramuscular layers. The depth of injection is crucial for proper absorption.[14]

Problem 2: Tissue irritation or swelling at the injection site.

Possible Cause Troubleshooting Step
Large Injection Volume at a Single Site Limit the volume administered per injection site. For cattle, it has been suggested not to exceed 125 ml per site, although this is not definitively verified.[13] Other sources suggest limiting it to 75 ml of a 23% solution.[17]
Irritating Formulation The formulation itself, particularly its pH and concentration, can be irritating to tissues.[1][17] While this compound is generally considered safer than calcium chloride, irritation can still occur.[13]
Infection Ensure aseptic injection techniques are used to prevent bacterial contamination at the injection site.[16]
Extravasation of the Drug Inadvertent leakage of the solution into surrounding tissues can lead to inflammation and, in severe cases, necrosis.[18] Ensure proper needle placement throughout the injection.

Quantitative Data

Table 1: Serum Calcium Levels in Postpartum Cows Following Subcutaneous this compound (CBG) Injection

Adapted from a study on Holstein-Friesian cows. The experimental group received 200 ml of a 40% CBG solution (6 g of Ca) subcutaneously within 30 minutes after calving.[17]

Time Post-Calving Experimental Group (Subcutaneous CBG) - Serum Ca (mmol/l) Control Group (No Treatment) - Serum Ca (mmol/l)
0 hours (baseline)~2.1~2.1
4 hours~2.1~1.9
12 hours~2.0~1.8

Table 2: Total Serum Calcium in Fresh Holstein Cows Following Different Subcutaneous this compound Infusion Protocols

Adapted from a study evaluating effects of subcutaneous calcium administration at calving.[15]

Treatment Group Dosage Regimen Average Total Serum Ca during first week postpartum (mg/dL)
ControlNo infusion8.45
1SC2501 s.c. infusion of 250mL of 40% Ca borogluconate at calving8.95
1SC5001 s.c. infusion of 500mL of 40% Ca borogluconate at calving9.27
2SC2502 s.c. infusions of 250mL of 40% Ca borogluconate (at calving and 12-18h later)9.07

Experimental Protocols

Protocol: Assessing the Bioavailability of Subcutaneous this compound

This protocol provides a general methodology for determining the pharmacokinetic profile of this compound following subcutaneous administration in a research setting.

  • Animal Model and Acclimatization:

    • Select a suitable animal model (e.g., rats, rabbits, or the target species like sheep or cattle).

    • Acclimatize the animals to the housing conditions for at least one week before the experiment.

    • Ensure animals have free access to water and a standard diet with known calcium content.

  • Catheterization (for serial blood sampling):

    • For smaller animals, consider surgical placement of a catheter (e.g., in the jugular vein) a day before the experiment to facilitate stress-free serial blood sampling.

  • Dosing:

    • Fast the animals overnight before dosing, with water ad libitum.

    • Prepare the sterile this compound solution. Warm the solution to body temperature.[5][16]

    • Administer a precise dose of the solution subcutaneously. Record the dose volume and concentration accurately.

    • For larger doses, divide the total volume across two or more injection sites.[3][13]

  • Blood Sampling:

    • Collect blood samples at predetermined time points. A typical schedule might be: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-administration.

    • Collect blood in tubes appropriate for serum or plasma separation (e.g., heparinized tubes for plasma, or serum separator tubes). Do not use citrate, oxalate, or EDTA as anticoagulants as they chelate calcium.[19]

    • Process the blood samples promptly by centrifugation to separate serum or plasma.

  • Calcium Analysis:

    • Measure the total calcium concentration in the serum or plasma samples. Common analytical methods include:

      • Complexometric methods: Using reagents like o-cresolphthalein (B1221799) complexone (CPC), which forms a colored complex with calcium that can be measured spectrophotometrically.[19]

      • Ion-Specific Electrode (ISE) Potentiometric Method: This is a reference method for measuring ionized calcium and can also be used for total calcium after sample acidification.[20]

      • Atomic Absorption Spectrophotometry: A highly accurate but less commonly automated method.[21][22]

    • Ensure the analytical method is validated for precision, accuracy, and linearity.

  • Pharmacokinetic Analysis:

    • Plot the mean serum/plasma calcium concentration versus time.

    • Calculate key pharmacokinetic parameters from the concentration-time data, including:

      • Cmax: Maximum observed calcium concentration.

      • Tmax: Time to reach Cmax.

      • AUC(0-t): Area under the concentration-time curve from time 0 to the last measurable concentration.

    • To determine absolute bioavailability, a separate group of animals should receive the same dose intravenously, and the AUC from the subcutaneous administration is compared to the AUC from the intravenous administration (Bioavailability (%) = (AUCsubcutaneous / AUCintravenous) x 100).

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase animal_prep Animal Model Selection & Acclimatization dosing_prep Dose Preparation (Warm to body temp) admin Subcutaneous Administration dosing_prep->admin sampling Serial Blood Sampling (Pre-defined time points) admin->sampling processing Sample Processing (Centrifugation for Serum/Plasma) sampling->processing ca_analysis Calcium Concentration Analysis (e.g., ISE, CPC) processing->ca_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) ca_analysis->pk_analysis bioavailability Bioavailability Calculation (vs. IV) pk_analysis->bioavailability

Caption: Workflow for a subcutaneous this compound bioavailability study.

troubleshooting_workflow cluster_investigation Investigation Steps cluster_action Corrective Actions start Low Serum Calcium Observed check_dose Verify Dose Calculation & Formulation Integrity start->check_dose check_admin Review Administration Technique & Site Selection start->check_admin check_animal Assess Animal's Physiological Status start->check_animal adjust_dose Adjust Dose or Use Fresh Formulation check_dose->adjust_dose improve_tech Refine Injection Technique (e.g., multiple sites, warming) check_admin->improve_tech stabilize_animal Address Underlying Health Issues (e.g., dehydration) check_animal->stabilize_animal end Re-evaluate Experiment adjust_dose->end improve_tech->end stabilize_animal->end

Caption: Troubleshooting logic for low serum calcium after SC injection.

absorption_factors cluster_formulation Formulation Factors cluster_physiology Physiological Factors cluster_admin Administration Factors bioavailability SC Bioavailability of This compound conc Concentration & Solubility conc->bioavailability ph pH & Osmolality ph->bioavailability visc Viscosity visc->bioavailability blood_flow Blood/Lymph Flow blood_flow->bioavailability tissue Tissue Hydration tissue->bioavailability health Animal Health Status health->bioavailability volume Injection Volume volume->bioavailability site Injection Site(s) site->bioavailability technique Injection Technique technique->bioavailability

Caption: Key factors influencing subcutaneous bioavailability.

References

"preventing cardiac arrhythmia during calcium borogluconate infusion"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to prevent and manage cardiac arrhythmias during the intravenous infusion of calcium borogluconate (B8569688) in experimental settings.

Troubleshooting Guide: Cardiac Arrhythmias During Infusion

Immediate recognition and response to cardiac arrhythmias are critical to ensure animal welfare and data integrity. Below are troubleshooting steps for potential issues encountered during calcium borogluconate infusion.

Observed Issue Potential Cause Immediate Action Follow-up / Prevention
Bradycardia (Sudden drop in heart rate) Rapid infusion rate leading to hypercalcemia.[1]1. Immediately stop the infusion.[1] 2. Monitor ECG and vital signs continuously. 3. If heart rate does not recover, consider administration of atropine (B194438) to counteract vagal effects.[2]- Recalculate and reduce the infusion rate. - Ensure the infusion pump is calibrated correctly. - See "Recommended Infusion Protocols" table.
Premature Ventricular Contractions (PVCs) or Ventricular Tachycardia (VT) Excessive intracellular calcium leading to delayed afterdepolarizations.[1]1. Stop the infusion immediately.[1] 2. Confirm arrhythmia with continuous ECG monitoring. 3. Administer a bolus of sterile saline to dilute the calcium concentration.- Use a more dilute solution of this compound. - Decrease the infusion rate significantly. - Pre-screen animals for any underlying cardiac conditions.
ECG: Shortened QT Interval Increased extracellular calcium accelerating ventricular repolarization.[3]1. Slow down the infusion rate. 2. Monitor the QT interval closely. If it continues to shorten, stop the infusion.- Establish a baseline ECG before starting the infusion for comparison. - Use the lowest effective dose and concentration of this compound.
Hypotension (Sudden drop in blood pressure) Vasodilation caused by rapid calcium administration.1. Reduce the infusion rate immediately. 2. Administer a bolus of isotonic fluids if necessary.- Ensure slow and steady infusion from the start. - Continuously monitor blood pressure if the experimental setup allows.

Frequently Asked Questions (FAQs)

Preparation and Administration

Q1: What is the recommended concentration of this compound for intravenous infusion in research animals?

A common commercially available concentration is 23% this compound. However, for smaller animals or sensitive experimental models, further dilution with sterile saline or 5% dextrose in water (D5W) is recommended to reduce the risk of rapid changes in serum calcium levels.

Q2: Should the this compound solution be warmed before infusion?

Yes, it is advisable to warm the solution to the animal's body temperature before administration. This helps to prevent adverse reactions associated with infusing a cold solution.

Monitoring

Q3: What are the critical parameters to monitor during a this compound infusion?

Continuous electrocardiogram (ECG) monitoring is essential.[4] Key parameters to observe include heart rate, rhythm, and specific ECG intervals such as the QT interval.[3][5][6] Monitoring respiratory rate and body temperature is also recommended.

Q4: What specific ECG changes should I watch for?

Be vigilant for the following changes:

  • Bradycardia: A significant decrease in heart rate.[1]

  • Arrhythmias: The appearance of premature ventricular contractions (PVCs), ventricular tachycardia, or other irregular rhythms.[1]

  • Shortened QT interval: Hypercalcemia can shorten the QT interval, indicating accelerated ventricular repolarization.[3]

  • ST segment elevation: This can also be an indicator of hypercalcemia.[3]

Troubleshooting

Q5: What is the first thing I should do if I observe a cardiac arrhythmia?

Immediately stop the infusion.[1] This is the most critical first step to prevent further cardiac complications.

Q6: Are there any pharmacological interventions that can be used to reverse calcium-induced arrhythmias in an experimental setting?

In some animal studies, atropine has been used to reverse bradycardia and other arrhythmias induced by hypercalcemia, as it appears to counteract the altered vagal activity.[2] However, the use of any additional pharmacological agents should be carefully considered and included in the experimental protocol.

Experimental Protocols

Recommended Infusion Protocols for Different Animal Species

The following are general guidelines. The optimal infusion rate should be determined for each specific experimental protocol and animal model.

Animal Species This compound Concentration Recommended Infusion Rate Total Dose Guideline
Mouse 10% - 23% (may require dilution)2 mL/kg/hr (continuous infusion)[7]Titrate to effect, monitor ECG closely
Rat 10% - 23%Start at a low rate and titrate upwards.50-100 mg/kg of calcium gluconate (a related salt) is used in some emergency protocols, administered slowly over 10-20 minutes.[8] This can be a starting point for dose consideration.
Rabbit 10% - 23%Administer slowly, over at least 10-20 minutes.Titrate to effect, with continuous ECG monitoring.
Cat 10%0.5–1.5 mL/kg administered slowly over 10–30 minutes.[8]50–150 mg/kg of calcium gluconate.[8]
Dog 10%Administer slowly over 15-30 minutes.0.5-1.5 mL/kg of 10% calcium gluconate.
Protocol for Continuous ECG Monitoring in Mice

This protocol is adapted from established methods for non-invasive ECG recording in conscious mice.[4][9]

  • Acclimation:

    • Acclimate the mouse to the recording platform or a restraining device for several days prior to the experiment to minimize stress-induced artifacts.[4]

  • Electrode Placement:

    • For non-invasive recording, place the mouse on a platform with electrodes positioned to make contact with the paws.[4]

    • For more precise measurements, subcutaneous needle electrodes can be placed (e.g., Lead II configuration: right forelimb, left hindlimb, and a ground electrode).

  • Baseline Recording:

    • Record a stable baseline ECG for at least 5-10 minutes before starting the infusion. This is crucial for identifying changes during the experiment.

  • Monitoring During Infusion:

    • Continuously record the ECG throughout the infusion period.

    • Pay close attention to heart rate, rhythm, and the morphology and duration of the P-QRS-T waves.

  • Data Analysis:

    • Analyze the recorded ECG for changes in heart rate, PR interval, QRS duration, and QT interval.

    • The QT interval should be corrected for heart rate (QTc) using an appropriate formula for the species (e.g., Bazett's or Fridericia's formula), although species-specific formulas are preferred if available.[10]

Visualizations

Signaling Pathway of Calcium-Induced Arrhythmia

CalciumInducedArrhythmia cluster_extracellular Extracellular Space cluster_sarcolemma Sarcolemma cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum (SR) Ca_ext High Extracellular Ca²⁺ L_type L-type Ca²⁺ Channel Ca_ext->L_type Increased influx Ca_in Increased Intracellular Ca²⁺ L_type->Ca_in Ca²⁺ entry NCX Na⁺/Ca²⁺ Exchanger DAD Delayed Afterdepolarizations (DADs) NCX->DAD Generates transient inward current Ca_in->NCX Increased Ca²⁺ extrusion (forward mode) CaM Calmodulin Ca_in->CaM Activates RyR Ryanodine Receptor (RyR2) Ca_in->RyR Triggers Ca²⁺-induced Ca²⁺ release SR_Ca SR Ca²⁺ Overload Ca_in->SR_Ca Increased uptake via SERCA2a CaMKII CaMKII CaM->CaMKII Activates CaMKII->RyR Phosphorylates (increases sensitivity) Arrhythmia Triggered Arrhythmia DAD->Arrhythmia Reaches threshold RyR->Ca_in SR_Ca->RyR Spontaneous Ca²⁺ leak SERCA SERCA2a

Caption: Signaling pathway of calcium-induced cardiac arrhythmia.

Experimental Workflow for Safe this compound Infusion

InfusionWorkflow cluster_prep Preparation Phase cluster_monitoring Monitoring Phase cluster_response Response Phase A 1. Prepare sterile, body-temperature This compound solution. B 2. Calibrate infusion pump. A->B C 3. Acclimate animal to experimental setup. B->C D 4. Establish baseline ECG and vital signs. C->D E 5. Start infusion at a slow, calculated rate. D->E F 6. Continuously monitor ECG and vital signs. E->F G 7. Arrhythmia Detected? F->G H 8. STOP INFUSION IMMEDIATELY. G->H Yes J 10. Continue infusion to completion. G->J No I 9. Provide supportive care as per protocol. H->I K 11. Post-infusion monitoring. J->K

Caption: Experimental workflow for preventing cardiac arrhythmia.

References

Technical Support Center: Long-Term Storage of Calcium Borogluconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the challenges associated with the long-term storage of calcium borogluconate (B8569688) solutions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development activities.

Troubleshooting Guides

This section addresses specific issues that may arise during the long-term storage of calcium borogluconate solutions.

Issue 1: Precipitation or Crystallization Upon Storage

Symptoms:

  • Visible particulate matter, crystals, or cloudiness in the solution.

  • A decrease in the concentration of the active ingredient over time.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Supersaturated Solution This compound solutions are often supersaturated to achieve high calcium concentrations. Temperature fluctuations can cause the solute to precipitate out. Maintain a constant, controlled room temperature between 15°C and 30°C (59°F and 86°F)[1][2]. Avoid freezing[1][2].
Temperature Fluctuations Exposure to temperature cycles (e.g., shipping, inconsistent laboratory temperatures) can initiate crystallization. Store in a temperature-controlled environment. If precipitation occurs, gentle warming in a water bath may redissolve the precipitate, but the stability of the redissolved solution should be re-verified.
pH Shift A shift in the pH of the solution can affect the solubility of this compound. A slightly acidic pH is generally preferred for storage[3]. Monitor the pH of the solution during stability studies. If a significant pH drift is observed, investigate potential interactions with the container or stopper.
Nucleation Sites The presence of foreign particles (e.g., from raw materials, container, or stopper) can act as nucleation sites for crystal growth. Ensure all components are thoroughly cleaned and the solution is filtered during manufacturing[4].
Incorrect Formulation The ratio of calcium gluconate to boric acid is crucial for maintaining solubility. An incorrect ratio can lead to instability and precipitation. Ensure the formulation adheres to established ratios, typically around five parts calcium gluconate to one part boric acid[5].
Issue 2: Discoloration of the Solution

Symptoms:

  • The solution develops a yellow or brownish tint over time.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Light Exposure This compound solutions can be sensitive to light, which may cause degradation and subsequent discoloration. Store solutions in amber or other light-protecting containers[6][7][8]. Conduct photostability studies as per ICH Q1B guidelines.
Oxidation Interaction with oxygen can lead to degradation of the components. Consider the use of antioxidants in the formulation if oxidation is identified as a significant degradation pathway. Store under an inert atmosphere (e.g., nitrogen) if necessary.
Interaction with Container/Closure Leachables from the container or rubber stopper can react with the solution, causing discoloration. Conduct compatibility studies with the chosen container and closure system. Consider using low-extractable stoppers and high-quality, inert container materials.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound solutions?

A1: For optimal long-term stability, this compound solutions should be stored at a controlled room temperature, typically between 15°C and 30°C (59°F and 86°F)[1][2]. The solutions should be protected from light by using amber-colored vials or other light-blocking packaging[6][7][8]. It is also crucial to prevent freezing, as this can promote precipitation[1][2].

Q2: Why is boric acid included in this compound formulations?

A2: Boric acid is a key component that significantly enhances the solubility of calcium gluconate in aqueous solutions. It acts as a chelating agent, forming a more soluble complex with calcium gluconate, which allows for the preparation of stable, highly concentrated solutions and reduces the likelihood of precipitation[3].

Q3: My this compound solution has formed a precipitate. Can I still use it after redissolving the precipitate by heating?

A3: While gentle warming can redissolve precipitates in some cases, the stability and safety of the resulting solution are not guaranteed. The heating and cooling cycle can potentially alter the chemical equilibrium and may not result in a stable solution long-term. It is recommended to perform a thorough re-analysis of the solution to ensure its concentration, purity, and stability meet specifications before any use. For clinical or veterinary applications, it is generally advised to discard precipitated solutions[1].

Q4: What type of container is best for storing this compound solutions?

A4: Both glass and plastic containers can be used, but each has considerations.

  • Glass: Type I borosilicate glass is often preferred due to its chemical inertness. However, there is a potential for slight leaching of boron at high pH levels[9]. Studies on other calcium solutions have also shown potential for aluminum leaching from glass containers.

  • Plastic: Polypropylene or polyethylene (B3416737) containers can be a good alternative and may reduce the risk of inorganic leachables compared to glass. Ultimately, comprehensive compatibility and stability studies should be conducted with the specific container and closure system intended for the final product.

Q5: How does the concentration of the this compound solution affect its long-term stability?

A5: Highly concentrated solutions of this compound are more prone to precipitation, especially when exposed to temperature fluctuations[3]. The supersaturated nature of these solutions makes them inherently less physically stable. Lower concentration solutions may exhibit better long-term physical stability.

Quantitative Data Summary

While specific quantitative data on the degradation kinetics of this compound under various conditions are not extensively available in the public domain, the following table provides a generalized overview of expected stability based on available literature. These values are illustrative and should be confirmed by product-specific stability studies.

Storage ConditionParameterExpected Outcome Over 12 MonthsPotential Issues
15-30°C, Protected from Light Assay (%)95 - 105% of initialMinimal degradation expected.
AppearanceClear, colorless to slightly yellow solutionLow risk of precipitation.
pHStable within ±0.2 units of initialMinimal drift expected.
40°C/75% RH (Accelerated) Assay (%)Potential for >5% degradationIncreased risk of chemical degradation and precipitation.
AppearancePotential for discoloration and precipitationUseful for predicting long-term stability.
pHPotential for significant driftIndicates potential for hydrolysis or interaction with container.
2-8°C (Refrigerated) AppearanceHigh risk of precipitation/crystallizationNot a recommended storage condition due to supersaturation.
Exposure to Light (ICH Q1B) Assay (%)Potential for significant degradationPhotodegradation is a known risk.
AppearanceDiscoloration (yellowing)Confirms the need for light-protective packaging.

Experimental Protocols

Protocol 1: Visual Inspection for Physical Stability

Objective: To visually assess the physical stability of this compound solutions over time.

Materials:

  • Stability samples in their respective containers.

  • A visual inspection station with a white and black background.

  • A light source providing 2000-3750 lux.

Procedure:

  • Gently swirl the container to ensure homogeneity, avoiding the introduction of air bubbles.

  • Hold the container against the white background and inspect for any dark particulate matter or discoloration.

  • Hold the container against the black background and inspect for any light-colored particulate matter or haziness.

  • Record observations for clarity, color, and the presence of any particulate matter.

  • Compare the sample to a reference standard and a sample from the initial time point.

  • Document the findings according to a predefined scoring system (e.g., clear, slightly hazy, hazy, precipitated).

Protocol 2: Stability-Indicating HPLC Method for Assay and Impurities

Objective: To quantify the amount of this compound and detect any degradation products using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

(Note: This is a generalized protocol. Method development and validation are required for specific formulations.)

Chromatographic Conditions (Illustrative):

  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase: A gradient or isocratic mixture of a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer at a controlled pH) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV spectrophotometer at a suitable wavelength (e.g., determined by UV scan of the main components).

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of a known concentration in a suitable diluent.

  • Sample Preparation: Dilute the this compound stability sample to a concentration within the linear range of the method using the same diluent as the standard.

  • System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., check for retention time precision, peak area repeatability, and theoretical plates).

  • Analysis: Inject the prepared standard and sample solutions into the HPLC system.

  • Data Analysis:

    • Calculate the assay of this compound in the sample by comparing its peak area to that of the standard.

    • Identify and quantify any degradation products by their relative retention times and peak areas. Use a validated method for the quantification of impurities (e.g., area normalization, external standard).

    • Calculate the mass balance to account for the main component and all degradation products.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_0 Sample Preparation & Storage cluster_2 Data Evaluation start Prepare Batches of This compound Solution store Store Samples under ICH Stability Conditions (Long-term, Accelerated, Photostability) start->store visual Visual Inspection (Clarity, Color, Particulates) store->visual ph pH Measurement hplc HPLC Analysis (Assay, Impurities) data_analysis Analyze Trends in Assay, Impurities, pH, and Appearance hplc->data_analysis shelf_life Determine Shelf Life and Appropriate Storage Conditions data_analysis->shelf_life

Caption: Workflow for a comprehensive stability testing program for this compound solutions.

Troubleshooting_Precipitation cluster_0 Initial Investigation cluster_1 Potential Root Causes cluster_2 Corrective Actions start Precipitation Observed in This compound Solution check_temp Review Storage Temperature Records start->check_temp check_ph Measure Current Solution pH start->check_ph check_formulation Verify Formulation Records start->check_formulation contamination Particulate Contamination start->contamination Consider External Factors temp_fluctuation Temperature Fluctuation or Freezing check_temp->temp_fluctuation ph_drift pH Shift Outside Optimal Range check_ph->ph_drift formulation_error Incorrect Component Ratio check_formulation->formulation_error improve_storage Implement Strict Temperature Control temp_fluctuation->improve_storage investigate_ph Investigate Cause of pH Shift (e.g., Container) ph_drift->investigate_ph review_mfg Review and Correct Manufacturing Process formulation_error->review_mfg improve_filtration Enhance Filtration and Cleaning Procedures contamination->improve_filtration

Caption: A logical troubleshooting workflow for addressing precipitation in this compound solutions.

References

"adjusting calcium borogluconate therapy in non-responsive animals"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing calcium borogluconate (B8569688) therapy. The information is designed to address specific issues that may arise during experiments, particularly in cases of non-responsive animals.

Troubleshooting Guides

Issue: Animal is non-responsive to initial intravenous calcium borogluconate therapy.

Possible Causes and Troubleshooting Steps:

  • Incorrect Diagnosis: The initial diagnosis of simple hypocalcemia may be incorrect or incomplete.

    • Action: Conduct a thorough clinical examination to rule out other concurrent conditions.[1][2] Consider traumatic injuries (fractures, nerve damage), toxic conditions (toxic mastitis, metritis), or other metabolic disorders.[1][3] A "downer cow" is a diagnosis of exclusion, so a veterinary examination is crucial.[1]

  • Concurrent Metabolic Deficiencies: The animal may be suffering from concurrent deficiencies of other minerals.

    • Action: Collect a blood sample before administering further treatment to analyze for serum levels of calcium, phosphorus, magnesium, and potassium.[2][4] Research indicates that a significant percentage of milk fever cases involve phosphorus and magnesium deficiencies.[5]

    • Adjunctive Therapy: If hypophosphatemia is suspected or confirmed, consider intravenous administration of a product containing phosphorus.[6][7] Similarly, if hypomagnesemia is a possibility, especially with lush grass diets, a combination product containing magnesium should be used.[8][9]

  • Severe or Prolonged Hypocalcemia: The initial dose may have been insufficient to correct a severe or long-standing calcium deficit.

    • Action: Repeat the this compound administration. A common protocol for non-responsive cows is a second treatment of 500 ml of 40% this compound, with a portion given intravenously and the remainder subcutaneously.[6] However, repeated intravenous administration can lead to a rapid decrease in blood calcium levels approximately four hours later.[10]

    • Sustained Release: To prevent relapse, consider supplementing with oral calcium boluses once the animal is able to swallow.[10][11][12] Subcutaneous administration can also provide a more sustained release of calcium compared to intravenous injection alone.[13]

  • Secondary Complications: Recumbent animals are prone to secondary muscle and nerve damage due to pressure.[3][14]

    • Action: Provide good nursing care, including a soft, well-bedded area.[1] Turn the animal every two to three hours to relieve pressure and improve circulation.[1] The use of slings or flotation tanks can be beneficial.[1]

  • Administration Issues: Improper administration can affect the efficacy and safety of the therapy.

    • Action: Ensure the this compound solution is warmed to body temperature before administration.[15] Administer intravenous injections slowly to avoid cardiac complications such as arrhythmias or collapse.[16][17]

Frequently Asked Questions (FAQs)

Q1: What is the standard intravenous dose of this compound for an adult cow with milk fever?

A1: A typical treatment for an adult lactating dairy cow with periparturient hypocalcemia is 500 ml of a 23% this compound solution administered by slow intravenous injection.[18] This provides approximately 10.7 grams of calcium.[18] A general guideline is to administer 1 ml/kg of body weight.[18]

Q2: Why do some animals relapse after an initial positive response to this compound?

A2: Relapses can occur because intravenous calcium administration leads to a rapid increase in blood calcium, which can then be followed by a sharp decrease a few hours later.[10] The underlying metabolic issue that caused the initial hypocalcemia may not be fully resolved. To reduce the relapse rate, it is often recommended to follow up intravenous therapy with oral calcium supplements or subcutaneous administration of this compound to provide a more sustained release.[13]

Q3: Are there contraindications for using this compound?

A3: this compound should be used with caution in animals with pre-existing heart conditions, as rapid intravenous injection can cause cardiac arrhythmias, collapse, or even death.[16] It should not be used in animals with a known hypersensitivity to any of the ingredients.[16]

Q4: Can this compound be administered by routes other than intravenously?

A4: Yes, this compound can also be administered subcutaneously or intramuscularly. Subcutaneous administration provides slower absorption and a more sustained increase in blood calcium levels, which can be beneficial in preventing relapses.[13] When given subcutaneously, the total dose should be divided over several injection sites to improve absorption and reduce the risk of local tissue reactions.[15][18]

Q5: What concurrent mineral deficiencies should be considered in non-responsive cases?

A5: Hypophosphatemia (low phosphorus) and hypomagnesemia (low magnesium) are common concurrent deficiencies in animals with periparturient paresis.[5][6] Hypokalemia (low potassium) can also be a factor in downer cows.[2] It is advisable to test for these minerals if an animal does not respond as expected to calcium therapy alone.[4]

Data Presentation

Table 1: Recommended Dosages of 23% this compound

AnimalRoute of AdministrationRecommended Dosage
Adult CattleIntravenous or Subcutaneous250 to 500 mL[15][19][20]
Adult Sheep and SwineIntravenous or Subcutaneous50 to 125 mL[15][19][20]

Table 2: Comparison of Calcium Administration Routes

RouteSpeed of ActionDuration of EffectKey Considerations
Intravenous (IV)RapidShort-lived, potential for rapid decline[10]Risk of cardiac arrhythmia if given too quickly.[16][17] Ideal for acute, severe cases.
Subcutaneous (SC)Slower absorption[16]More sustained elevation of blood calcium[13]Divide dose over multiple sites.[15][18] Risk of tissue irritation.[10]
OralSlower onsetSustained effect[18]Only for animals that can swallow safely.[11][12] Good for preventing relapses.

Experimental Protocols

Protocol 1: Blood Sample Collection for Mineral Analysis in Non-Responsive Animals

  • Objective: To determine serum concentrations of calcium, phosphorus, magnesium, and potassium to guide further therapy.

  • Materials:

    • Vacutainer tubes (serum separator tubes recommended)

    • Needles (18-20 gauge)

    • Needle holder

    • Alcohol swabs

    • Centrifuge

    • Pipettes and storage vials

  • Procedure:

    • Identify a suitable vein for venipuncture (e.g., jugular vein in cattle).

    • Aseptically prepare the site with an alcohol swab.

    • Perform venipuncture and collect approximately 10 mL of whole blood into a serum separator tube. It is crucial to collect this sample before administering additional treatments.[4]

    • Allow the blood to clot at room temperature for 30 minutes.

    • Centrifuge the sample at 2000-3000 x g for 10-15 minutes to separate the serum.

    • Carefully pipette the serum into a clean, labeled storage vial.

    • Store the serum sample frozen until analysis.

    • Submit the sample to a diagnostic laboratory for analysis of total and ionized calcium, inorganic phosphorus, magnesium, and potassium.

Protocol 2: Administration of Subcutaneous this compound

  • Objective: To provide a sustained release of calcium in animals at risk of relapse or as part of a follow-up treatment.

  • Materials:

    • Sterile this compound solution (warmed to body temperature)[15][19]

    • Sterile needles (14-16 gauge)

    • Sterile syringes or administration set

    • Antiseptic solution

  • Procedure:

    • Select multiple injection sites over the lateral thorax (ribs) or neck.[9]

    • Aseptically prepare the chosen injection sites.

    • Divide the total calculated dose into smaller volumes. It is recommended not to administer more than 125 mL at a single site to facilitate absorption.[18]

    • Insert the needle subcutaneously (under the skin) at each site and administer the allotted volume.

    • Gently massage the injection sites to aid in the dispersal of the solution.[21]

    • Monitor the animal for any signs of local swelling or discomfort.

Visualizations

experimental_workflow cluster_diagnosis Initial Assessment cluster_evaluation Post-Treatment Evaluation cluster_responsive Responsive Animal Protocol cluster_nonresponsive Non-Responsive Animal Protocol start Animal Presents as Recumbent/Down initial_tx Administer Initial IV This compound Dose start->initial_tx responsive Animal Responds and Stands? initial_tx->responsive oral_calcium Administer Oral Calcium to Prevent Relapse responsive->oral_calcium Yes re_evaluate Re-evaluate Diagnosis responsive->re_evaluate No monitor Monitor for Relapse oral_calcium->monitor end_success Successful Treatment monitor->end_success blood_sample Collect Blood for Mineral Analysis re_evaluate->blood_sample supportive_care Provide Supportive Nursing Care re_evaluate->supportive_care adjunctive_tx Administer Adjunctive Therapy (P, Mg, K as needed) blood_sample->adjunctive_tx repeat_ca Repeat Calcium Therapy (IV and/or SC) adjunctive_tx->repeat_ca end_ongoing Ongoing Treatment & Monitoring supportive_care->end_ongoing repeat_ca->end_ongoing

Caption: Workflow for managing responsive and non-responsive animals.

logical_relationship cluster_causes Potential Underlying Causes cluster_actions Recommended Actions non_responsive Non-Responsive to This compound incorrect_dx Incorrect Diagnosis (Trauma, Toxicity) non_responsive->incorrect_dx Investigate mineral_deficiency Concurrent Mineral Deficiency (Hypophosphatemia, Hypomagnesemia) non_responsive->mineral_deficiency Investigate severe_hypocalcemia Severe/Prolonged Hypocalcemia non_responsive->severe_hypocalcemia Consider secondary_damage Secondary Muscle/ Nerve Damage non_responsive->secondary_damage Consider vet_exam Thorough Vet Exam incorrect_dx->vet_exam blood_test Blood Mineral Panel mineral_deficiency->blood_test repeat_dose Repeat/Adjust Ca Dose (IV/SC) severe_hypocalcemia->repeat_dose nursing_care Supportive Nursing Care secondary_damage->nursing_care adjunctive_therapy Adjunctive Therapy (P, Mg) blood_test->adjunctive_therapy

Caption: Troubleshooting logic for non-responsive cases.

References

"mitigating tissue irritation from calcium borogluconate injections"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate tissue irritation associated with calcium borogluconate (B8569688) injections during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is calcium borogluconate and why is it used in research?

A1: this compound is a complex of calcium gluconate and boric acid, forming a solution that is more soluble and stable than calcium gluconate alone.[1][2] In research, particularly in veterinary and animal studies, it is used as a readily bioavailable source of calcium to treat or prevent hypocalcemia.[3][4] Its high solubility allows for the preparation of concentrated solutions, which is crucial for delivering a sufficient dose of calcium in a small volume.[2]

Q2: Why can this compound injections cause tissue irritation?

A2: While this compound is considered less irritating than other calcium salts like calcium chloride, tissue irritation can still occur.[3][5] Several factors inherent to the formulation and administration can contribute to this:

  • pH: this compound solutions are typically acidic, with a pH of around 3.5 for a 20% solution, which can cause irritation at the injection site.[1][2]

  • Osmolality: Injectable solutions with high osmolality (hypertonic solutions) can draw water out of surrounding cells, leading to inflammation and pain.[6][7]

  • Administration Technique: Rapid injection, large volumes at a single site, and subcutaneous (as opposed to slow intravenous) administration can increase the risk of local tissue reactions.[1][8][9]

  • Precipitation: Although highly soluble, improper storage or mixing with incompatible substances can potentially lead to precipitation of calcium salts, causing localized irritation.[2][3]

Q3: What are the signs of tissue irritation from this compound injections?

A3: Signs of tissue irritation at the injection site can range from mild to severe and may include temporary swelling, redness, heat, pain or sensitivity, and in some cases, the formation of a palpable lump or sterile abscess.[8][10] With subcutaneous injections, necrosis and sloughing of tissue can occur, although this is more commonly associated with more caustic salts like calcium chloride.[4][5]

Q4: How can I minimize the risk of tissue irritation before administration?

A4: Proactive measures can significantly reduce the incidence of tissue irritation:

  • Warm the Solution: Gently warm the this compound solution to body temperature before injection.[8]

  • Ensure Sterility: Always observe aseptic techniques during handling and administration to prevent infection, which can be mistaken for or exacerbate irritation.[8]

  • Check for Precipitates: Visually inspect the solution to ensure it is clear before use.[11][12] Do not use if cloudy or if precipitates are visible.

  • Dilution: Consider diluting the solution with a sterile, compatible vehicle to reduce its osmolality, although this will increase the total volume to be injected.[6]

Q5: Are there alternative calcium formulations that are less irritating?

A5: this compound is generally preferred over calcium chloride for parenteral administration due to its lower risk of tissue irritation.[3][5] Calcium gluconate is another alternative, but this compound offers superior solubility.[1][5] For oral supplementation in animals that can swallow, calcium propionate (B1217596) is considered less irritating than calcium chloride.[5] The choice of formulation will depend on the specific experimental requirements, such as the required speed of calcium level correction and the route of administration.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Problem: Observed Swelling and Redness at the Injection Site

This is a common sign of localized inflammation. The following workflow can help you troubleshoot the cause.

G cluster_0 Troubleshooting Injection Site Irritation cluster_1 Administration Technique Review cluster_2 Formulation Parameter Assessment cluster_3 Animal Condition Evaluation A Irritation Observed (Swelling, Redness) B Review Administration Technique A->B Step 1 C Assess Formulation Parameters A->C Step 2 D Evaluate Animal's Condition A->D Step 3 B1 Injection Rate (Was it slow?) B->B1 B2 Injection Volume (Was it divided?) B->B2 B3 Route of Admin (IV vs. SC?) B->B3 B4 Aseptic Technique (Was it followed?) B->B4 C1 Solution Temperature (Warmed to body temp?) C->C1 C2 pH & Osmolality (Within acceptable range?) C->C2 C3 Visual Inspection (Clear solution?) C->C3 D1 Pre-existing sensitivity? D->D1 D2 Signs of infection? D->D2 E Implement Corrective Actions B4->E Identify Potential Causes C3->E Identify Potential Causes D2->E Identify Potential Causes F Document Findings & Modify Protocol E->F

Caption: Workflow for troubleshooting injection site irritation.

Possible Causes & Solutions:

Potential Cause Troubleshooting Step Recommended Action
High Osmolality Review the osmolality of your solution. Injectable solutions should ideally be isotonic (~300 mOsm/kg).[13][14]Dilute the formulation with sterile water or a suitable isotonic vehicle to reduce osmolality. Note that the tolerable upper limit for subcutaneous injections is often considered around 600 mOsm/kg.[7][14]
Non-physiological pH Measure the pH of the formulation. This compound solutions are acidic (pH ~3.5).[1][2]Adjust the pH to be closer to physiological pH (~7.4) using a biocompatible buffer, if this does not compromise the stability of the solution. The acceptable pH range for subcutaneous injection is generally considered to be 4-9.[15]
Rapid Injection Rate Review your protocol for the recommended rate of administration.For intravenous injections, administer slowly while monitoring for adverse effects.[1][8] For subcutaneous injections, a slower rate can aid absorption and reduce local pressure.
Large Injection Volume Check the volume administered per injection site.For subcutaneous administration, divide the total dose over several injection sites.[11][12] It has been recommended to administer no more than 75-125 ml at a single site in cattle.[5][9][16]
Cold Solution Confirm if the solution was warmed prior to injection.Always warm the solution to body temperature before administration to reduce shock to the tissues.[8]
Subcutaneous Administration Subcutaneous injections are known to be more irritating and may cause temporary swelling.[8][9][16]If the protocol allows, prefer slow intravenous administration for acute conditions.[12] For subcutaneous injections, gently massaging the site can help disperse the solution.[8]

Data Presentation

The following table summarizes key formulation and administration parameters that influence tissue irritation. Ideal values are provided as a benchmark for protocol optimization.

Table 1: Formulation and Administration Parameters to Minimize Tissue Irritation

Parameter Ideal Value/Range Rationale for Minimizing Irritation References
pH 7.0 - 7.6 (Physiological)Minimizes pain and irritation caused by H+ ion activation of nociceptors. A range of 4-9 is generally acceptable for subcutaneous injections.[14][15]
Osmolality ~300 mOsm/kg (Isotonic)Prevents osmotic stress on cells at the injection site, which can cause pain and inflammation. Subcutaneous injections up to 600 mOsm/kg may be tolerated.[7][13][14]
Temperature Body Temperature (~37°C)Reduces thermal shock to tissues and can improve local circulation.[1][8]
Injection Volume (SC) As low as possible; divide large dosesDistributes the solution over a larger area, reducing localized pressure and osmotic stress.[11][12]
Injection Rate (IV) SlowPrevents rapid, potentially toxic increases in plasma calcium concentration and minimizes cardiac risks.[1][8][17]

Experimental Protocols

Protocol 1: Method for Evaluating Injection Site Tolerance

This protocol outlines a general method for assessing the local tolerance of different this compound formulations in a relevant animal model.

G cluster_0 Injection Site Tolerance Evaluation Workflow A Acclimatize Animals B Prepare Formulations (e.g., varying pH, osmolality) A->B Phase 1 Preparation C Administer Injection (Standardized technique) B->C Phase 2 Application D Macroscopic Observation (Erythema, Edema Scoring) C->D Phase 3 Observation E Microscopic Evaluation (Histopathology) D->E Optional F Data Analysis & Comparison D->F E->F

References

"protocol for warming calcium borogluconate solutions before use"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper handling and preparation of calcium borogluconate (B8569688) solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to warm calcium borogluconate solution before use?

A1: Warming this compound solution to body temperature (approximately 37°C) is recommended to prevent a potential drop in the subject's body temperature upon administration, especially when using large volumes.[1] Additionally, for effectiveness in treating conditions like hypocalcemia, the injection should be heated to blood temperature.[2]

Q2: What is the ideal temperature for warming the solution?

A2: The solution should be warmed to the body temperature of the animal model being used, which is typically around 37°C.[1]

Q3: Can I use a microwave to warm the this compound solution?

A3: While microwave heating of intravenous fluids has been explored, it is not recommended for precise laboratory applications due to the risk of creating "hot spots" which could degrade the solution or cause harm.[3][4] A controlled water bath is the preferred method for uniform and safe warming.

Q4: What should I do if a precipitate has formed in the solution?

A4: this compound solutions can be supersaturated and prone to precipitation, especially when cooled.[5] If a precipitate is observed, you can often redissolve it by warming the solution in a 60°C water bath for 15-30 minutes with occasional gentle shaking. It is crucial that the solution is clear at the time of use.[6] After redissolving, allow the solution to cool to body temperature before administration.

Q5: How should I store this compound solution?

A5: this compound solutions should generally be stored between 15°C and 30°C and protected from freezing.[7] Always refer to the manufacturer's specific storage instructions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate forms in the solution upon cooling after warming. The solution is supersaturated.Re-warm the solution in a 60°C water bath for 15-30 minutes with occasional shaking to redissolve the precipitate. Ensure the solution is clear before use and has cooled to body temperature.
Solution appears cloudy or discolored after warming. The solution may have been overheated, leading to degradation, or there may be contamination.Do not use the solution. Discard it and use a new, unopened vial. Ensure the warming temperature does not exceed the recommended range.
Difficulty in administering the solution. The solution may be too cold, increasing its viscosity.Ensure the solution has been properly warmed to body temperature to reduce viscosity and allow for smoother administration.

Experimental Protocol: Warming this compound Solution

This protocol outlines the standardized procedure for safely warming sterile this compound solution prior to experimental use.

1. Materials:

  • Vial of sterile this compound solution
  • Calibrated water bath
  • Sterile syringes and needles
  • 70% ethanol (B145695) for disinfection
  • Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses

2. Procedure:

  • Inspection: Visually inspect the this compound solution vial for any particulate matter, discoloration, or cracks. Do not use if the solution is not clear or the container is damaged.
  • Water Bath Preparation: Set the water bath to a target temperature of 37-39°C. Allow the temperature to stabilize.
  • Disinfection: Wipe the rubber septum of the vial with 70% ethanol.
  • Warming: Place the vial in the pre-heated water bath. Ensure the water level is below the cap to prevent contamination.
  • Monitoring: Monitor the temperature of a control water vial to determine when the solution has reached the target temperature. The time required will depend on the initial temperature and volume of the solution. A study on warming small volumes of intravenous fluids showed that immersion in a 37°C water bath for 15 minutes significantly raised the temperature of the fluid.[8]
  • Aseptic Withdrawal: Once the solution has reached the target temperature, remove the vial from the water bath and dry the exterior. Using aseptic technique, withdraw the required volume into a sterile syringe.
  • Immediate Use: The warmed solution should be used immediately to prevent cooling and potential re-precipitation.

Visualization of the Warming Protocol

Below is a diagram illustrating the logical workflow for the protocol of warming this compound solutions.

G cluster_prep Preparation cluster_warming Warming Process cluster_use Administration cluster_troubleshooting Troubleshooting start Start inspect Inspect Solution Vial for Clarity and Integrity start->inspect check_precipitate Precipitate Present? inspect->check_precipitate prep_bath Prepare and Stabilize Water Bath at 37-39°C disinfect Disinfect Vial Septum prep_bath->disinfect warm_vial Place Vial in Water Bath disinfect->warm_vial monitor Monitor Temperature warm_vial->monitor withdraw Aseptically Withdraw Solution monitor->withdraw administer Administer Immediately withdraw->administer end End administer->end check_precipitate->prep_bath No redissolve Warm at 60°C to Redissolve check_precipitate->redissolve Yes redissolve->inspect

References

Validation & Comparative

A Comparative Analysis of Calcium Borogluconate and Calcium Gluconate Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate calcium salt for therapeutic applications is a critical decision, hinging on factors of solubility, bioavailability, and clinical efficacy. This guide provides a detailed comparison of two commonly used parenteral calcium formulations: calcium borogluconate (B8569688) and calcium gluconate, with a focus on their use in veterinary medicine for the treatment of hypocalcemia.

Executive Summary

Calcium borogluconate is a modification of calcium gluconate, where boric acid is added to increase the solubility and stability of the calcium gluconate solution. This allows for the preparation of more concentrated solutions, a significant advantage in large animal medicine where large volumes of fluid administration can be impractical. While this increased solubility is widely believed to confer greater bioavailability and a more rapid therapeutic effect, experimental evidence reveals a more complex interplay of factors influencing the in vivo efficacy of these two compounds.

Data Presentation: A Quantitative Comparison

While direct, side-by-side pharmacokinetic studies are limited in the publicly available literature, existing research provides valuable data points for comparison. The following tables summarize key findings from studies investigating the clinical and physiological effects of this compound and calcium gluconate administration.

Table 1: Clinical Efficacy in Treating Parturient Hypocalcemia (Milk Fever) in Holstein Cows

Treatment GroupAdministration RouteNumber of CowsRelapse Rate (%)
This compoundIntravenous (IV) only2536%
This compoundIV & Subcutaneous (SC)254%
Ca, P, Mg, Dextrose Prep.Intravenous (IV) only2540%
Ca, P, Mg, Dextrose Prep.IV & Subcutaneous (SC)258%

Data from a trial on 100 Holstein cows with parturient hypocalcemia.[1]

Table 2: Serum Calcium and Inorganic Phosphorus Levels Post-Treatment (12 Hours)

Treatment GroupAdministration RouteSerum Calcium (mg/100ml)Serum Inorganic Phosphorus (mg/100ml)
This compoundIntravenous (IV) only8.253.58
This compoundIV & Subcutaneous (SC)9.424.67
Ca, P, Mg, Dextrose Prep.Intravenous (IV) only8.433.85
Ca, P, Mg, Dextrose Prep.IV & Subcutaneous (SC)9.514.92

Data from the same trial as Table 1, showing significantly increased serum levels with combined IV and SC administration.[1]

Table 3: Effects of Intravenous Calcium Infusion on Plasma Ionized Calcium in Sheep

Calcium SaltEffect on Ionized Plasma Calcium (in vitro)
Calcium ChlorideMore effective in raising ionized plasma calcium
This compoundLess effective than calcium chloride in raising ionized plasma calcium

This study highlights that the anionic component of the calcium solution can significantly alter the availability of ionized calcium.[2]

Experimental Protocols

Treatment of Parturient Hypocalcemia in Holstein Cows

A therapeutic trial was conducted on 100 recumbent Holstein cows diagnosed with parturient hypocalcemia.[1] The cows were divided into four treatment groups. Two groups received a this compound solution, and two groups received a preparation containing calcium, phosphorus, magnesium, and dextrose. For each preparation, one group received the treatment intravenously only, while the other received it both intravenously and subcutaneously. Blood samples were collected for serum calcium and inorganic phosphorus determination before treatment and at 12, 24, and 48 hours post-treatment. The relapse rate was recorded for each group.[1]

In Vitro and In Vivo Study of Borogluconate Effects in Sheep

The effect of borogluconate on plasma calcium fractions was investigated both in vitro and in vivo in sheep.[2] In the in vitro part of the study, calcium chloride and this compound were added to blood samples to compare their effectiveness in raising ionized plasma calcium. In the in vivo part, sheep received infusions of this compound, and subsequent changes in total plasma calcium, urinary calcium excretion, and glomerular filtration rate were monitored.[2]

Measurement of Serum and Ionized Calcium in Bovine Blood

Blood samples are typically collected via jugular venipuncture. For serum total calcium measurement, blood is collected in plain tubes, allowed to clot, and then centrifuged to separate the serum.[3] For ionized calcium, blood is collected in heparinized syringes and analyzed promptly using a point-of-care device or a blood gas analyzer to prevent changes in pH that can affect the results.[4][5]

Mechanism of Action and Signaling Pathways

Both this compound and calcium gluconate act by dissociating in the bloodstream to release ionized calcium (Ca²⁺), which is the physiologically active form. Ionized calcium is crucial for a multitude of cellular processes, including nerve impulse transmission, muscle contraction, and blood coagulation. In cases of hypocalcemia, the administration of these salts directly replenishes the depleted extracellular Ca²⁺ levels.

The key difference lies in the formulation. This compound is a complex of calcium gluconate and boric acid. The borogluconate anion acts as a chelating agent, which increases the solubility of the calcium salt in aqueous solutions.[6] This allows for more concentrated and stable injectable formulations. However, this chelation may also influence the immediate availability of ionized calcium post-administration, as suggested by the in vitro study in sheep where the borogluconate component appeared to form complexes with calcium.[2]

Mechanism_of_Action cluster_0 This compound Administration cluster_1 Calcium Gluconate Administration Ca_Boro This compound (Soluble Complex) Dissociation Dissociation in Bloodstream Ca_Boro->Dissociation Ca_Gluc Calcium Gluconate Ca_Gluc->Dissociation Ionized_Ca Increased Ionized Calcium (Ca²⁺) in Plasma Dissociation->Ionized_Ca Physiological_Effects Restoration of: - Nerve Function - Muscle Contraction - Cellular Processes Ionized_Ca->Physiological_Effects

Figure 1: Mechanism of action for calcium salts.

Experimental Workflow: From Treatment to Analysis

The following diagram illustrates a typical experimental workflow for a clinical trial comparing intravenous calcium treatments for hypocalcemia in dairy cattle.

Experimental_Workflow Start Hypocalcemic Cow (Recumbent) Randomization Randomization Start->Randomization Group_A Treatment Group A: This compound IV Randomization->Group_A Group_B Treatment Group B: Calcium Gluconate IV Randomization->Group_B Blood_Sampling Blood Sampling (Pre-treatment, 12h, 24h, 48h) Group_A->Blood_Sampling Clinical_Monitoring Clinical Monitoring: - Time to Stand - Relapse Rate Group_A->Clinical_Monitoring Group_B->Blood_Sampling Group_B->Clinical_Monitoring Analysis Laboratory Analysis: - Serum Total Calcium - Ionized Calcium - Inorganic Phosphorus Blood_Sampling->Analysis Data_Comparison Comparative Data Analysis Analysis->Data_Comparison Clinical_Monitoring->Data_Comparison

Figure 2: Experimental workflow for a comparative clinical trial.

Conclusion

The primary, undisputed advantage of this compound over calcium gluconate is its enhanced solubility, allowing for the formulation of more concentrated and stable solutions suitable for veterinary use.[7][8] This is a critical logistical benefit in large animal practice. The assertion that this directly translates to superior bioavailability and more rapid clinical efficacy is a nuanced topic. While many sources suggest a quicker therapeutic effect,[6] direct comparative studies with detailed pharmacokinetic data are scarce.

The available evidence indicates that the route of administration (a combination of intravenous and subcutaneous) has a more significant impact on preventing relapse in cattle with milk fever than the specific calcium formulation used.[1] Furthermore, in vitro studies suggest that the borogluconate component may complex with calcium, potentially modulating the immediate availability of the ionized form.[2]

For researchers and drug development professionals, this underscores the importance of not only considering the formulation's physical properties but also conducting rigorous in vivo studies to determine the true pharmacokinetic and pharmacodynamic profile of different calcium salts. Future research should focus on direct, controlled comparisons of this compound and calcium gluconate, measuring ionized calcium levels, pharmacokinetic parameters, and clinical outcomes in target species to provide a more definitive answer to the question of comparative efficacy.

References

A Comparative Analysis of Calcium Borogluconate and Calcium Chloride for the Treatment of Acute Hypocalcemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of calcium borogluconate (B8569688) and calcium chloride in the management of acute hypocalcemia. The information presented herein is supported by experimental data to assist researchers and professionals in making informed decisions for preclinical and clinical applications.

Executive Summary

The treatment of acute hypocalcemia, a potentially life-threatening electrolyte imbalance, necessitates the rapid and effective restoration of serum calcium levels. The two primary parenteral calcium formulations used are calcium borogluconate and calcium chloride. While both aim to elevate serum calcium, they differ significantly in their chemical properties, pharmacokinetic profiles, and safety considerations. Calcium chloride offers a more concentrated source of elemental calcium and a rapid increase in ionized calcium. However, it is associated with a higher risk of tissue necrosis upon extravasation. This compound, a complex of calcium gluconate and boric acid, is less irritating to tissues and is the preferred formulation for subcutaneous administration, particularly in veterinary medicine. The choice between these two agents depends on the clinical scenario, the desired speed of correction, and the available route of administration.

Physicochemical and Pharmacological Properties

PropertyThis compoundCalcium Chloride
Formulation Complex of calcium gluconate and boric acidSimple inorganic salt
Solubility High, enhanced by boric acid[1][2]High
Elemental Calcium Varies by formulation (e.g., 23% solution contains ~19.78 mg/mL)[1]10% solution contains 27 mg/mL[3]
Irritancy Low, suitable for IV, IM, and SC administration[2]High, risk of severe tissue necrosis with extravasation[2]
Administration Route Intravenous, Intramuscular, Subcutaneous[1]Primarily slow intravenous, preferably via central line[4]

Comparative Efficacy in Raising Serum Calcium

Experimental evidence suggests that while both compounds effectively raise total serum calcium, their impact on the physiologically active ionized calcium fraction can differ.

A key in vitro study demonstrated that calcium chloride is more effective at increasing ionized plasma calcium compared to this compound[5]. An in vivo study in sheep showed that following infusion, this compound primarily increased the unionized, ultrafiltrable fraction of total plasma calcium[5]. This suggests that while total calcium levels rise, the immediate availability of active ionized calcium might be greater with calcium chloride.

However, studies comparing calcium chloride to calcium gluconate (a major component of this compound) have shown that when administered in equimolar doses of elemental calcium, they produce a comparably rapid increase in ionized calcium levels[6][7]. This suggests that the gluconate moiety does not delay the availability of ionized calcium, debunking the myth that it requires hepatic metabolism for activation[3][6].

Table 1: Summary of Experimental Findings on Efficacy

Study TypeAnimal ModelKey FindingsReference
In vitro/In vivoSheepCalcium chloride was more effective in raising ionized plasma calcium in vitro. This compound infusion in vivo primarily increased the unionised ultrafiltrable fraction of total calcium.[5]
In vivoFerretsEquimolar quantities of intravenous calcium chloride and calcium gluconate produced similar changes in plasma ionized calcium concentration.[8]
Prospective StudyChildren & DogsEqual elemental calcium doses of calcium gluconate and calcium chloride resulted in equivalent increases in ionized calcium and similar cardiovascular effects.[7]
Prospective StudyHumans (liver transplant patients)Calcium gluconate was as effective as calcium chloride in treating ionic hypocalcemia in the absence of hepatic function, with equally rapid increases in ionized calcium.[6]

Safety and Adverse Effects Profile

The most significant difference between the two compounds lies in their safety profiles, particularly concerning administration.

Calcium Chloride:

  • High Risk of Tissue Injury: Extravasation can lead to severe tissue necrosis and sloughing[2]. For this reason, it is not recommended for subcutaneous or intramuscular administration[2].

  • Cardiovascular Effects: Rapid intravenous administration can cause cardiac arrhythmias, bradycardia, and hypotension[2].

  • Metabolic Acidosis: Calcium chloride administration may lead to metabolic acidosis[1].

This compound:

  • Lower Irritancy: It is less irritating to tissues, making it suitable for subcutaneous and intramuscular injections, which is a significant advantage in many veterinary and some research settings[2][9]. Occasional temporary swelling may occur at subcutaneous injection sites[10].

  • Cardiovascular Effects: Similar to calcium chloride, rapid intravenous injection should be avoided to prevent cardiac insufficiency and neuromuscular dysfunction[10].

  • Boric Acid Component: The breakdown of this compound releases boric acid. While generally safe in veterinary use, potential toxicity at high doses is a concern that has limited its use in humans[9].

Table 2: Comparison of Adverse Effects

Adverse EffectThis compoundCalcium Chloride
Tissue Necrosis (Extravasation) Low riskHigh risk
Cardiac Arrhythmias (Rapid IV) PossibleMore pronounced[2]
Hypotension (Rapid IV) PossibleYes
Metabolic Acidosis Less likelyPossible[1]

Experimental Protocols

Induction of Acute Hypocalcemia in a Rat Model

This protocol is based on the methodology described for inducing a controlled state of hypocalcemia for experimental studies.

Objective: To induce a transient, significant reduction in plasma calcium levels in rats.

Materials:

  • Sprague-Dawley rats

  • Calcitonin (salmon calcitonin preferred)

  • Sterile saline for injection

  • Blood collection supplies (for monitoring calcium levels)

Procedure:

  • Acclimatize rats to laboratory conditions.

  • Administer calcitonin via intraperitoneal (IP) injection. Doses ranging from 1 to 16 IU have been shown to cause a significant reduction in calcemia[11].

  • Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 6 hours post-injection) to monitor the temporal decrease in plasma calcium.

  • The induced hypocalcemia model can then be used to test the efficacy of different calcium replacement therapies[11].

G cluster_protocol Experimental Workflow: Hypocalcemia Induction and Treatment A Acclimatize Sprague-Dawley Rats B Administer Calcitonin (1-16 IU, IP) A->B C Induce Hypocalcemia B->C D Monitor Plasma Calcium Levels C->D E Administer Treatment: Group 1: this compound (IV) Group 2: Calcium Chloride (IV) D->E F Monitor Plasma Calcium Response E->F G Assess Efficacy and Safety Parameters F->G G cluster_pathway Role of Ionized Calcium in Cellular Function cluster_effects Restoration of Physiological Function Hypocalcemia Acute Hypocalcemia (Low Ionized Ca²⁺) Treatment IV Administration (this compound or Calcium Chloride) Hypocalcemia->Treatment Initiates IncreaseCa Increase in Plasma Ionized Ca²⁺ Treatment->IncreaseCa Nerve Nerve Impulse Transmission IncreaseCa->Nerve Normalizes Muscle Muscle Contraction IncreaseCa->Muscle Normalizes Clotting Blood Coagulation Cascade IncreaseCa->Clotting Activates Heart Cardiac Function IncreaseCa->Heart Stabilizes G cluster_decision Decision Framework: Calcium Salt Selection Start Acute Hypocalcemia CentralAccess Central Venous Access Available? Start->CentralAccess TissueRisk Is Tissue Irritation a Major Concern? CentralAccess->TissueRisk Yes Route Subcutaneous or Intramuscular Route Required? CentralAccess->Route No CaCl2 Use Calcium Chloride (Slow IV) TissueRisk->CaCl2 No CaBG Use this compound TissueRisk->CaBG Yes Route->CentralAccess No, IV only Route->CaBG Yes

References

Validating the Therapeutic Claims of Calcium Borogluconate for Parturient Paresis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Parturient paresis, commonly known as milk fever, is a metabolic disorder in dairy cattle characterized by acute hypocalcemia around the time of calving. The condition poses a significant threat to animal health and productivity, necessitating rapid and effective therapeutic intervention. Calcium borogluconate (B8569688) has long been the cornerstone of treatment for parturient paresis. This guide provides a comprehensive comparison of calcium borogluconate with its alternatives, supported by experimental data, detailed protocols, and an examination of the underlying physiological pathways.

Comparative Efficacy of Treatments for Parturient Paresis

The following tables summarize quantitative data from various studies to provide a clear comparison of the performance of this compound against other therapeutic options.

Table 1: Efficacy of Intravenous this compound Formulations

Treatment GroupDosageSuccess Rate (Standing within 8 hours)Mean Time to Standing (Hours)Relapse RateReference
This compound (40%) 500 ml IV73.3% (11/15 cows)Not specifiedNot specified[1]
This compound (40%) + Sodium Phosphate (B84403) 500 ml IV + 500 ml IV73.3% (11/15 cows)Not specifiedNot specified[1]
High-Dose this compound (40%) - Group A 200 ml IV push, 800 ml IV drip over 6h47% (14/30 cows total) after one treatmentNot specifiedNot specified[2]
High-Dose this compound (40%) - Group B 500 ml IV push, 500 ml IV drip over 6h47% (14/30 cows total) after one treatmentNot specifiedNot specified[2]

Table 2: Comparison of this compound with Alternative Calcium Formulations and Routes of Administration

TreatmentRoute of AdministrationKey FindingsAdvantagesDisadvantagesReference
This compound Intravenous (IV)Rapidly increases serum calcium levels.[3][4]High bioavailability and fast action.[3]Risk of cardiac arrhythmia if administered too quickly; potential for relapse.[5][6][3][4][5][6]
Calcium Gluconate Intravenous (IV)Effective, but this compound offers better bioavailability and quicker therapeutic effects.[3]Generally safe.Less soluble and potentially slower acting than this compound.[7][3][7]
Calcium Chloride OralEffective at increasing plasma calcium concentration.[7]Low cost and low volume.[7]Can cause severe irritation to the pharynx and esophagus; risk of aspiration pneumonia.[7][7]
Calcium Propionate OralLess irritating than calcium chloride and provides a gluconeogenic substrate.[7]Safer for oral administration.Higher volume and cost compared to calcium chloride.[7][7]
Subcutaneous Calcium Subcutaneous (SC)Slower onset than IV but can be used for prevention and to prevent relapse.[8]Can be administered by farmers.Slower absorption; risk of irritation at the injection site.[8][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of therapeutic claims. Below are summarized protocols for key experiments cited in the comparison of treatments for parturient paresis.

Protocol 1: Intravenous Administration of this compound

This protocol is based on a study comparing the efficacy of different intravenous this compound treatment regimens.[1][2]

  • Animal Selection: Clinically affected dairy cows diagnosed with parturient paresis within 24 hours of calving. Diagnosis is based on clinical signs such as sternal recumbency, cold extremities, and a dry muzzle.

  • Treatment Groups:

    • Group A (Standard Dose): 500 ml of a 40% this compound solution administered intravenously.[1]

    • Group B (Combination Therapy): 500 ml of a 40% this compound solution intravenously, supplemented with 500 ml of a 10% sodium phosphate solution intravenously.[1]

    • Group C (High-Dose Infusion): 1000 ml of a 40% this compound solution, with an initial rapid IV infusion followed by a slow IV drip over several hours.[2]

  • Administration:

    • An indwelling catheter is placed in the jugular vein under aseptic conditions.

    • The this compound solution is warmed to body temperature before administration.

    • The solution is administered slowly over 10-20 minutes, while continuously monitoring the heart rate for any arrhythmias.[5]

    • For slow infusion protocols, the remaining solution is delivered via an IV drip set over the specified period.

  • Data Collection:

    • Clinical recovery is assessed by the time it takes for the cow to stand.

    • Blood samples are collected from the jugular vein at baseline (before treatment) and at regular intervals post-treatment (e.g., 10, 20, 40, 60, 120 minutes, and 24, 48, 72 hours) to monitor serum calcium, phosphorus, and magnesium levels.[2]

  • Endpoint: The primary endpoint is the successful recovery of the cow, defined as the ability to stand and remain standing. The relapse rate, requiring re-treatment, is a secondary endpoint.

Protocol 2: Measurement of Serum Calcium and Phosphorus

This protocol outlines the general procedure for analyzing blood serum for key minerals involved in parturient paresis.

  • Blood Sample Collection:

    • Blood is drawn from the jugular vein into evacuated tubes without anticoagulant.

    • The blood is allowed to clot at room temperature.

    • Serum is separated by centrifugation at approximately 3000 rpm for 15 minutes.

    • The serum is carefully aspirated and stored at -20°C until analysis.

  • Analytical Method:

    • Serum concentrations of total calcium, inorganic phosphorus, and magnesium are determined using an automated spectrophotometric analyzer.

    • Ionized calcium can be measured using an ion-selective electrode, which provides a more accurate reflection of the physiologically active calcium.

  • Quality Control: Standardized commercial control sera with known concentrations of the analytes are run with each batch of samples to ensure the accuracy and precision of the measurements.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a deeper understanding of the therapeutic validation.

CalciumHomeostasis Hypocalcemia Low Blood Calcium (Hypocalcemia) ParathyroidGland Parathyroid Gland Hypocalcemia->ParathyroidGland Stimulates PTH Parathyroid Hormone (PTH) Secretion ParathyroidGland->PTH Kidneys Kidneys PTH->Kidneys Acts on Bone Bone PTH->Bone Acts on VitaminD Activation of Vitamin D (to Calcitriol) Kidneys->VitaminD CaReabsorption Increased Calcium Reabsorption Kidneys->CaReabsorption CaRelease Increased Calcium Release (Resorption) Bone->CaRelease Intestine Intestine CaAbsorption Increased Calcium Absorption Intestine->CaAbsorption VitaminD->Intestine Acts on Normocalcemia Normal Blood Calcium (Normocalcemia) CaReabsorption->Normocalcemia Contributes to CaRelease->Normocalcemia Contributes to CaAbsorption->Normocalcemia Contributes to Normocalcemia->ParathyroidGland Inhibits (Negative Feedback)

Caption: Calcium Homeostasis Signaling Pathway.

ParturientParesisTrialWorkflow Start Start: Identify Cows with Parturient Paresis InclusionCriteria Apply Inclusion/Exclusion Criteria Start->InclusionCriteria Randomization Randomly Assign to Treatment Groups InclusionCriteria->Randomization GroupA Group A: This compound Randomization->GroupA Group A GroupB Group B: Alternative Treatment Randomization->GroupB Group B TreatmentAdmin Administer Treatment GroupA->TreatmentAdmin GroupB->TreatmentAdmin Monitoring Clinical & Biochemical Monitoring TreatmentAdmin->Monitoring DataCollection Data Collection: - Time to Stand - Relapse Rate - Blood Parameters Monitoring->DataCollection Analysis Statistical Analysis DataCollection->Analysis Conclusion Conclusion on Therapeutic Efficacy Analysis->Conclusion

Caption: Experimental Workflow for a Clinical Trial.

TreatmentComparison cluster_IV Intravenous Therapy cluster_Oral Oral Supplementation cluster_SC Subcutaneous Therapy ParturientParesis Parturient Paresis (Hypocalcemia) IV_CBG Intravenous This compound ParturientParesis->IV_CBG Primary Treatment (Rapid Action) Oral_Ca Oral Calcium (e.g., CaCl2, Ca Propionate) ParturientParesis->Oral_Ca Preventative/Supportive (Slower Onset) SC_Ca Subcutaneous Calcium ParturientParesis->SC_Ca Preventative/Supportive (Slower Onset) IV_Adv Advantage: High Bioavailability IV_CBG->IV_Adv IV_Disadv Disadvantage: Risk of Cardiotoxicity IV_CBG->IV_Disadv Oral_Adv Advantage: Ease of Administration Oral_Ca->Oral_Adv Oral_Disadv Disadvantage: Slower Absorption Oral_Ca->Oral_Disadv SC_Adv Advantage: Sustained Release SC_Ca->SC_Adv SC_Disadv Disadvantage: Local Irritation SC_Ca->SC_Disadv

Caption: Comparison of Treatment Modalities.

References

A Comparative Analysis of Calcium Salts in Veterinary Medicine: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance, bioavailability, and physiological impact of various calcium salts utilized in veterinary medicine, supported by experimental data and detailed methodologies.

Introduction

Calcium is an essential mineral for numerous physiological functions in animals, including bone formation, muscle contraction, nerve impulse transmission, and blood coagulation.[1] Supplementation with calcium salts is often necessary to prevent or treat deficiencies, particularly in growing animals, pregnant or lactating females, and in certain pathological conditions.[1] The choice of calcium salt can significantly impact its bioavailability and efficacy. This guide provides a comparative overview of commonly used calcium salts in veterinary medicine, focusing on their chemical properties, bioavailability, and clinical applications, supported by experimental evidence.

Comparison of Common Calcium Salts

The selection of an appropriate calcium salt depends on various factors, including the animal species, the intended use (oral supplementation vs. parenteral administration), the required dose of elemental calcium, and the potential for adverse effects. The following table summarizes the key characteristics of commonly used calcium salts in veterinary medicine.

Calcium SaltElemental Calcium (%)SolubilityBioavailabilityKey Considerations in Veterinary Medicine
Calcium Carbonate ~40%[2][3][4]Low, requires acidic environment for absorption[3]Good, but variable. Absorption is enhanced when given with food.[5]A common and cost-effective choice for oral supplementation in dogs and cats.[6] May cause gastrointestinal upset, including constipation.[5]
Calcium Citrate (B86180) ~21%[2]High, does not require an acidic environment for absorption[3]Generally higher and more consistent than calcium carbonate.[5][7][8]A good alternative for animals with compromised gastric acid production or those prone to gastrointestinal upset from calcium carbonate.[5]
Calcium Gluconate ~9.3%[9][10]HighGoodThe preferred salt for intravenous (IV) administration in small animals for treating acute hypocalcemia due to its lower risk of tissue irritation compared to calcium chloride.[9][10][11]
Calcium Chloride ~27.2%[9][10][11]HighHighUsed for intravenous (IV) administration in emergency situations requiring rapid correction of severe hypocalcemia.[10] It is more irritating to tissues than calcium gluconate and should be administered with caution, preferably through a central venous catheter.[10]
Calcium Phosphate ~31-38%[2]LowVariableOften found in animal feeds and some supplements. The calcium-to-phosphorus ratio is a critical consideration.[6]
Calcium Lactate ~13%ModerateGoodAnother option for oral supplementation.

Experimental Protocols

1. Determination of Calcium Bioavailability using the Slope-Ratio Assay

This method is considered a "gold standard" for determining the bioavailability of a nutrient from a specific source.[12]

  • Objective: To determine the relative bioavailability of calcium from a test calcium salt compared to a standard, highly available calcium salt (e.g., calcium carbonate or calcium chloride).

  • Animals: A homogenous group of the target species (e.g., growing dogs, broiler chickens) is selected and divided into groups.

  • Diet: A basal diet deficient in calcium is formulated. The standard and test calcium salts are then added to the basal diet at graded levels to create a series of experimental diets.

  • Procedure:

    • Animals are fed the experimental diets for a specific period.

    • A response criterion that is sensitive to calcium intake is measured. Common response criteria include bone ash percentage, bone breaking strength, or weight gain.[12][13]

    • The response criterion is plotted against the supplemental calcium intake for both the standard and test salts.

    • Linear regression analysis is performed for both sets of data.

  • Calculation: The bioavailability of the test salt relative to the standard salt is calculated as the ratio of the slope of the regression line for the test salt to the slope of the regression line for the standard salt.[12]

2. In Vivo Measurement of Ionized Calcium Following Parenteral Administration

This protocol is used to assess the immediate impact of intravenously administered calcium salts on circulating ionized calcium levels.

  • Objective: To compare the effect of different parenteral calcium salts (e.g., calcium gluconate vs. calcium chloride) on serum ionized calcium concentrations.

  • Animals: Healthy, adult animals of the target species (e.g., dogs) are used.

  • Procedure:

    • A baseline blood sample is collected for the measurement of ionized calcium.

    • The test calcium salt is administered intravenously at a predetermined dose and rate. For a valid comparison, equimolar amounts of elemental calcium should be administered for each salt being tested.[14]

    • Serial blood samples are collected at specific time points post-injection (e.g., 1, 5, 10, 15, 30, and 60 minutes).[14]

    • Ionized calcium is measured in each blood sample using an ion-selective electrode.

  • Data Analysis: The change in ionized calcium concentration from baseline is plotted against time for each calcium salt to compare the magnitude and duration of the response.

3. Protocol for Measuring Serum Ionized Calcium

Accurate measurement of ionized calcium is crucial for assessing calcium status.

  • Sample Collection:

    • Collect a fasted blood sample in a plain red-top tube (for serum) without any anticoagulant.[15]

    • To minimize changes in pH due to CO2 loss, which can affect ionized calcium levels, the sample should be handled to minimize exposure to air.[15][16]

  • Sample Processing:

    • Allow the blood to clot at room temperature.

    • Centrifuge the sample within 30 minutes of collection to separate the serum.[15]

    • Carefully aspirate the serum into a clean, airtight tube. Avoid transferring any red blood cells.[15]

  • Measurement:

    • Analyze the serum for ionized calcium as soon as possible using an ion-selective electrode.

    • If immediate analysis is not possible, the serum can be stored in an airtight container at 4°C for up to 72 hours.[16] Do not freeze the sample.[15]

Signaling Pathways and Experimental Workflows

Calcium Absorption and Homeostasis Signaling Pathway

The absorption and regulation of calcium in the body is a complex process primarily controlled by Parathyroid Hormone (PTH) and the active form of Vitamin D (calcitriol).[17][18][19][20][21][22][23]

Calcium_Homeostasis Low_Ca Low Serum Calcium Parathyroid Parathyroid Gland Low_Ca->Parathyroid Stimulates PTH Parathyroid Hormone (PTH) Parathyroid->PTH Secretes Kidney Kidney PTH->Kidney Bone Bone PTH->Bone VitD_Activation ↑ Vitamin D Activation (Calcitriol) Kidney->VitD_Activation Stimulates Ca_Reabsorption ↑ Calcium Reabsorption Kidney->Ca_Reabsorption Increases Intestine Intestine VitD_Activation->Intestine Acts on High_Ca Normal/High Serum Calcium Ca_Reabsorption->High_Ca Ca_Absorption ↑ Calcium Absorption Intestine->Ca_Absorption Ca_Absorption->High_Ca Ca_Release ↑ Calcium Release Bone->Ca_Release Stimulates Ca_Release->High_Ca High_Ca->Parathyroid Inhibits (Negative Feedback)

Caption: Hormonal regulation of calcium homeostasis.

Experimental Workflow for Comparing Oral Calcium Salt Bioavailability

The following diagram illustrates a typical workflow for a study comparing the bioavailability of different oral calcium supplements in an animal model.

Bioavailability_Workflow start Start: Select Animal Model (e.g., Dogs, Rats) diet Formulate Basal Calcium-Deficient Diet start->diet groups Divide Animals into Treatment Groups (Control, Salt A, Salt B, etc.) diet->groups supplementation Supplement Diets with Graded Levels of Different Calcium Salts groups->supplementation feeding Experimental Feeding Period supplementation->feeding collection Collect Samples: - Feces (for balance studies) - Blood (for serum calcium) - Bone (for ash analysis) feeding->collection analysis Analyze Samples: - Calcium content in feed and feces - Serum ionized calcium - Bone ash percentage collection->analysis data Data Analysis: - Calculate apparent digestibility - Perform slope-ratio analysis analysis->data conclusion Conclusion: Determine Relative Bioavailability of Calcium Salts data->conclusion Parenteral_Calcium_Choice start Hypocalcemic Emergency central_access Central Venous Access Available? start->central_access ca_chloride Administer Calcium Chloride (Higher elemental Ca, faster action) central_access->ca_chloride Yes ca_gluconate Administer Calcium Gluconate (Safer for peripheral administration) central_access->ca_gluconate No monitor Monitor ECG and Serum Calcium ca_chloride->monitor ca_gluconate->monitor

References

Synergistic Effects of Calcium Borogluconate with Other Electrolytes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of veterinary and pharmacological research, understanding the intricate interplay of electrolytes is paramount for developing effective therapeutic strategies. Calcium borogluconate (B8569688), a cornerstone for treating hypocalcemia, is frequently administered in conjunction with other electrolytes like magnesium, phosphorus, and potassium. This guide provides a comparative analysis of the synergistic effects of these combinations, supported by experimental data, to inform researchers, scientists, and drug development professionals.

The Physiological Rationale for Combined Electrolyte Therapy

Hypocalcemia, particularly in production animals like dairy cows (a condition commonly known as milk fever or parturient paresis), is often accompanied by imbalances in other key electrolytes.[1] Magnesium is crucial for the proper secretion of and tissue response to parathyroid hormone (PTH), which is essential for calcium homeostasis. Phosphorus is a key component of bone and plays a vital role in cellular energy metabolism. Therefore, concurrent deficiencies of magnesium and phosphorus can exacerbate hypocalcemia and impede recovery.[2] While less commonly documented in conjunction with calcium borogluconate for milk fever, potassium is critical for neuromuscular function, and its imbalance can lead to significant clinical signs.[3]

The primary rationale for combining this compound with other electrolytes is to address these concurrent deficiencies, thereby potentially improving the overall therapeutic outcome. This approach aims to restore overall metabolic balance rather than just correcting the calcium deficit in isolation.

Comparative Performance: Experimental Data

Clinical studies in cattle with parturient paresis provide the most direct evidence for the effects of combined electrolyte therapy. The following tables summarize quantitative data from key experiments, comparing the administration of this compound alone versus in combination with other electrolytes.

Table 1: Comparison of Serum Electrolyte Concentrations Following Intravenous Treatment in Cows with Parturient Paresis

Treatment GroupPre-treatment Serum Ca (mmol/L)Post-treatment Serum Ca (mmol/L)Pre-treatment Serum P (mmol/L)Post-treatment Serum P (mmol/L)Pre-treatment Serum Mg (mmol/L)Post-treatment Serum Mg (mmol/L)Study Reference
Group A: 500ml 40% this compound< 2.0Hypercalcemic within 10 min, then declined to hypocalcemic range< 1.30No significant change0.81 - 1.84No significant change[4]
Group B: 500ml 40% this compound + 500ml 10% Sodium Phosphate (B84403) IV + Oral Ca & P< 2.0Hypercalcemic within 10 min, then declined to hypocalcemic range< 1.30Rapid increase to normophosphatemic range0.81 - 1.84No significant change[4]
Group 1: 500ml 40% this compoundNot specifiedNo significant difference between groupsNot specifiedNo significant difference between groupsNot specifiedNo significant difference between groups[5][6]
Group 2: 500ml 40% this compound + 500ml 10% Sodium Phosphate (rapid IV)Not specifiedNo significant difference between groupsNot specifiedIncreased above normal range initiallyNot specifiedNo significant difference between groups[5][6]
Group 3: 500ml 40% this compound + 200ml 10% Sodium Phosphate (rapid IV) + 300ml in slow infusionNot specifiedNo significant difference between groupsNot specifiedIncreased above normal range initiallyNot specifiedNo significant difference between groups[5][6]

Key Findings from Experimental Data:

  • Calcium: The addition of other electrolytes, such as phosphorus, does not appear to significantly alter the immediate post-treatment spike in serum calcium concentration following intravenous this compound administration. In both scenarios, a rapid increase to hypercalcemic levels is observed, which then gradually declines.[4][7]

  • Phosphorus: As expected, the administration of a phosphorus-containing solution leads to a significant and rapid increase in serum phosphorus levels, correcting the concurrent hypophosphatemia often seen in milk fever cases.[4][7] Treatment with this compound alone has little to no effect on serum phosphorus concentrations.[7]

  • Magnesium: The studies reviewed did not show significant changes in serum magnesium levels when it was not included in the treatment solution.[5][7] However, commercial preparations containing calcium, phosphorus, and magnesium are available, indicating a clinical recognition of the importance of addressing potential magnesium deficiencies.[2][8]

  • Potassium: There is a notable lack of published experimental data directly comparing the effects of intravenous this compound with and without potassium supplementation in large animals. Commercial multi-electrolyte solutions for cattle often contain potassium.[8]

Experimental Protocols

The methodologies employed in the cited studies provide a framework for future research in this area.

Study 1: Braun et al. (2009) [4]

  • Objective: To compare the effects of intravenous this compound alone versus a combination of intravenous and oral calcium and phosphorus in cows with milk fever.

  • Subjects: 30 dairy cows with parturient paresis.

  • Group A (n=15): Received 500 ml of a 40% this compound solution containing 6% magnesium hypophosphite intravenously over 10 minutes.

  • Group B (n=15): Received the same intravenous treatment as Group A, supplemented with 500 ml of a 10% sodium phosphate solution intravenously over 10 minutes, and oral administration of 80 g of calcium as calcium lactate (B86563) and 70 g of inorganic phosphorus as sodium phosphate in drinking water.

  • Data Collection: Blood samples were collected before treatment and at multiple time points over 3 days post-treatment to measure total and ionized calcium, inorganic phosphorus, and magnesium.

  • Outcome: The addition of intravenous and oral phosphorus resulted in a rapid and sustained increase in serum phosphorus, but did not improve the overall success rate of treatment for milk fever compared to this compound with magnesium hypophosphite alone.[4]

Study 2: Braun et al. (2009) [5][6]

  • Objective: To evaluate the effect of different administration protocols of sodium phosphate in conjunction with this compound in cows with parturient paresis.

  • Subjects: 30 cows with parturient paresis, divided into three groups of 10.

  • Group 1: Received 500 ml of a 40% this compound solution intravenously over 10 minutes.

  • Group 2: Received the same this compound treatment as Group 1, followed immediately by 500 ml of a 10% sodium phosphate solution intravenously over 10 minutes.

  • Group 3: Received the same this compound treatment as Group 1, followed by 200 ml of 10% sodium phosphate administered rapidly and the remaining 300 ml added to 10 liters of sodium chloride and glucose solution for slow infusion over six hours.

  • Data Collection: Blood samples were collected to measure serum concentrations of calcium, inorganic phosphorus, magnesium, and parathyroid hormone.

  • Outcome: There were no significant differences in the clinical outcomes or serum calcium and magnesium concentrations among the three groups. The groups receiving sodium phosphate showed an initial increase in serum phosphorus.[5][6]

Signaling Pathways and Experimental Workflows

Hormonal Regulation of Electrolyte Homeostasis

The interplay between calcium, phosphorus, and magnesium is tightly regulated by a complex hormonal feedback system, primarily involving Parathyroid Hormone (PTH) and Vitamin D.[9][10][11] Understanding this pathway is crucial for appreciating the rationale behind multi-electrolyte therapies.

G Low_Ca Low Serum Calcium Parathyroid Parathyroid Gland Low_Ca->Parathyroid Stimulates High_P High Serum Phosphorus High_P->Parathyroid Stimulates PTH Parathyroid Hormone (PTH) Secretion Parathyroid->PTH Kidney Kidney PTH->Kidney Bone Bone PTH->Bone Ca_Reabsorption Increased Calcium Reabsorption Kidney->Ca_Reabsorption P_Excretion Increased Phosphorus Excretion Kidney->P_Excretion VitaminD Activation of Vitamin D (1,25-dihydroxyvitamin D) Kidney->VitaminD Ca_P_Release Calcium and Phosphorus Release Bone->Ca_P_Release Intestine Intestine Ca_P_Absorption Increased Calcium and Phosphorus Absorption Intestine->Ca_P_Absorption Increase_Ca Increased Serum Calcium Ca_Reabsorption->Increase_Ca Decrease_P Decreased Serum Phosphorus P_Excretion->Decrease_P VitaminD->Intestine Acts on Ca_P_Release->Increase_Ca Ca_P_Absorption->Increase_Ca Increase_Ca->Parathyroid Negative Feedback G Start Selection of Subjects (e.g., Cows with Parturient Paresis) Baseline Baseline Blood Sampling (Ca, P, Mg, K) Start->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: This compound IV Randomization->GroupA GroupB Group B: This compound IV + Electrolyte X (e.g., P, Mg) Randomization->GroupB Treatment Intravenous Administration GroupA->Treatment GroupB->Treatment Post_Sampling Post-Treatment Blood Sampling (Multiple Time Points) Treatment->Post_Sampling Analysis Biochemical Analysis of Serum Electrolytes Post_Sampling->Analysis Data_Comparison Comparative Data Analysis Analysis->Data_Comparison Outcome Evaluation of Clinical Outcome and Synergistic Effects Data_Comparison->Outcome

References

A Comparative Guide to Calcium Borogluconate for the Treatment of Clinical Hypocalcemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the clinical outcomes associated with calcium borogluconate (B8569688) treatment for hypocalcemia, primarily focusing on parturient paresis (milk fever) in dairy cattle. It offers a comparative analysis with other parenteral calcium formulations, supported by experimental data, detailed methodologies, and visual representations of relevant physiological pathways and experimental workflows.

I. Comparative Analysis of Parenteral Calcium Formulations

Calcium borogluconate is a widely used and effective treatment for hypocalcemia. Its clinical efficacy is best understood in comparison to other available calcium salts, such as calcium gluconate and calcium chloride. The primary goal of treatment is the rapid restoration of normal blood calcium levels to resolve clinical signs and prevent relapse.

Key Performance Indicators:
  • Efficacy in Resolving Clinical Signs: Intravenous administration of this compound leads to a rapid increase in serum calcium concentrations, typically resolving the clinical signs of milk fever, such as recumbency, within minutes to a few hours.[1][2][3] Studies have shown that a large percentage of cows treated with intravenous this compound are able to stand within eight hours of treatment.[1][4]

  • Relapse Rate: A significant concern in the treatment of milk fever is the rate of relapse, where a cow that has initially recovered becomes recumbent again. The relapse rate following a single intravenous treatment of this compound can be significant, with some reports suggesting a range of 24-53%.[5] Combining intravenous administration with a subcutaneous depot of this compound has been shown to significantly reduce the relapse rate.[6] In one study, the relapse rate for cows receiving only intravenous therapy was 36-40%, while for those receiving both intravenous and subcutaneous therapy, it was only 4-8%.[6]

  • Safety Profile: this compound is considered a safer alternative to calcium chloride for parenteral administration.[7] Calcium chloride is highly caustic and can cause severe tissue necrosis if administered outside of the vein.[7] While all intravenous calcium solutions carry a risk of cardiotoxicity if administered too rapidly, calcium chloride is associated with a higher incidence of cardiac arrhythmias.[7] this compound is also noted for its improved solubility and shelf life compared to calcium gluconate.[7]

Data Summary:

The following tables summarize the available quantitative data from comparative studies.

Treatment RegimenNumber of AnimalsInitial Success Rate (Standing within 8 hours)Relapse RateReference
500 ml 40% this compound IV1573.3%Not specified in this study, but another reported 36-40% for IV only[1][6]
500 ml 40% this compound IV + Oral Calcium & Phosphorus1573.3%Higher than IV only group in this study[1]
This compound IV onlyNot specifiedNot specified36-40%[6]
This compound IV + SCNot specifiedNot specified4-8%[6]
Calcium SaltPrimary AdvantagesPrimary Disadvantages
This compound Good solubility and shelf-life, safer for parenteral use than calcium chloride.[7]Relapse can occur with IV administration alone.[5]
Calcium Chloride Low cost, high solubility, rapid increase in ionized calcium.[7]Highly irritating, risk of tissue necrosis, higher risk of cardiac arrhythmias.[7]
Calcium Gluconate Less irritating than calcium chloride.Lower concentration of elemental calcium.
Calcium Propionate (Oral) Less irritating than oral calcium chloride, provides a gluconeogenic substrate.[7]Higher cost and requires larger volumes.[7]

II. Experimental Protocols

Protocol for a Comparative Clinical Trial of Intravenous Calcium Treatments for Parturient Paresis

This protocol outlines a methodology for a randomized controlled trial to compare the efficacy of different intravenous calcium solutions.

1. Study Population:

  • Inclusion criteria: Multiparous dairy cows diagnosed with stage II or III parturient paresis (recumbent but in sternal or lateral recumbency, respectively) within 24 hours of parturition. Diagnosis is based on clinical signs and confirmed by pre-treatment blood samples showing hypocalcemia.

  • Exclusion criteria: Cows with other concurrent diseases, fractures, or nerve damage.

2. Treatment Groups:

  • Group A: 500 ml of 23% this compound solution administered intravenously.

  • Group B: An equimolar amount of calcium administered as a calcium gluconate solution intravenously.

  • Group C: An equimolar amount of calcium administered as a calcium chloride solution intravenously.

3. Administration:

  • All treatments are to be administered slowly over a period of 10-20 minutes.

  • The heart rate and rhythm should be monitored by auscultation during administration. If severe arrhythmias or bradycardia develop, the infusion should be slowed or temporarily stopped.

4. Data Collection:

  • Clinical Response: Time to standing, resolution of clinical signs (e.g., return of normal heart rate, body temperature, and rumen motility).

  • Blood Sampling: Blood samples to be collected before treatment (0 hours), and at 1, 4, 8, 12, 24, and 48 hours post-treatment. Serum to be analyzed for total and ionized calcium, phosphorus, and magnesium concentrations.

  • Relapse: Record any cow that becomes recumbent again within 48 hours after a successful initial treatment.

5. Statistical Analysis:

  • Time to recovery can be analyzed using survival analysis.

  • Changes in serum mineral concentrations can be analyzed using a repeated-measures analysis of variance.

  • Relapse rates between groups can be compared using a chi-square test.

III. Visualizing the Science

Calcium Homeostasis Signaling Pathway

The maintenance of calcium homeostasis is a complex process primarily regulated by the parathyroid hormone (PTH) and Vitamin D. Hypocalcemia triggers a cascade of events aimed at restoring normal blood calcium levels.

CalciumHomeostasis cluster_stimulus Stimulus cluster_response Hormonal Response cluster_effectors Effector Organs cluster_outcome Outcome Hypocalcemia Low Blood Calcium (Hypocalcemia) Parathyroid Parathyroid Glands Hypocalcemia->Parathyroid stimulates PTH Parathyroid Hormone (PTH) Secretion Parathyroid->PTH Bone Bone PTH->Bone increases Ca resorption Kidneys Kidneys PTH->Kidneys increases Ca reabsorption activates Vitamin D Normocalcemia Increased Blood Calcium (Normocalcemia) Bone->Normocalcemia Intestines Intestines (via Vitamin D) Kidneys->Intestines increased Vitamin D increases Ca absorption Kidneys->Normocalcemia Intestines->Normocalcemia Normocalcemia->Parathyroid negative feedback ClinicalTrialWorkflow Start Cow with Clinical Hypocalcemia Diagnosis Clinical Examination & Pre-treatment Blood Sample Start->Diagnosis Randomization Randomization Diagnosis->Randomization GroupA Treatment A (e.g., this compound) Randomization->GroupA GroupB Treatment B (e.g., Calcium Gluconate) Randomization->GroupB GroupC Treatment C (e.g., Calcium Chloride) Randomization->GroupC Monitoring Post-treatment Monitoring: - Clinical Signs - Blood Samples (1, 4, 8, 12, 24, 48h) GroupA->Monitoring GroupB->Monitoring GroupC->Monitoring Outcome Data Analysis: - Time to Recovery - Serum Calcium Curves - Relapse Rate Monitoring->Outcome

References

"in vitro comparison of the solubility of calcium borogluconate and other calcium sources"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate calcium salt is a critical decision, profoundly impacting the efficacy and bioavailability of therapeutic formulations. This guide provides an objective, data-driven comparison of the in vitro solubility of calcium borogluconate (B8569688) against other commonly used calcium sources, underscoring its advantages in applications requiring rapid and high concentrations of calcium.

Calcium borogluconate has long been favored in veterinary medicine for the treatment of hypocalcemia, and its properties are increasingly relevant in pharmaceutical development.[1][2] Its enhanced solubility is a key attribute, facilitating the preparation of concentrated solutions for injection and ensuring the rapid availability of calcium ions.[1][2][3]

Unveiling the Solubility Advantage: The Role of Borogluconate Complexation

The superior solubility of this compound is not inherent to calcium gluconate alone but is the result of a synergistic interaction with boric acid.[3][4] In an aqueous solution, boric acid and calcium gluconate form a stable, water-soluble chelate complex.[1][3] This borogluconate anion effectively sequesters calcium ions, preventing their precipitation and allowing for the creation of highly concentrated and stable solutions.[3] The formation of this complex is a key differentiator from other calcium salts.

Quantitative Solubility Comparison

The following table summarizes the available quantitative data for the solubility of this compound and other calcium salts in water. It is important to note the differing temperatures at which these solubilities were determined, which can influence the values.

Calcium SaltSolubility in WaterTemperature (°C)
This compound 1 g in 1 mL (1000 g/L) [5]15
Calcium Gluconate35 g/L25
Calcium Lactate93 g/L25
Calcium Citrate (B86180)0.2 g/L25
Calcium CarbonateInsoluble (~0.013 g/L)25
Tricalcium Phosphate (B84403)Poor solubility-

Data for calcium gluconate, lactate, and citrate is compiled from various sources indicating their solubility at or around 25°C.

As the data illustrates, this compound exhibits exceptionally high solubility, far surpassing that of other common calcium salts. This property is critical for formulations where a high concentration of calcium needs to be delivered in a small volume.

In Vitro Solubility Under Simulated Gastrointestinal Conditions

Beyond simple water solubility, the behavior of calcium salts under varying pH conditions, such as those found in the gastrointestinal tract, is crucial for oral formulations. While specific comparative data for this compound in such models is limited in the available literature, studies on other calcium salts reveal significant pH-dependent solubility.

For instance, the solubility of calcium carbonate and calcium phosphate is known to be highly dependent on an acidic environment for dissolution, with their solubility decreasing as the pH increases towards the neutral conditions of the small intestine. In contrast, salts like calcium citrate and calcium citrate malate (B86768) exhibit higher solubility over a broader pH range. The high intrinsic solubility of this compound suggests it would maintain a significant advantage in solubility across different pH environments.

Experimental Protocols for In Vitro Solubility Determination

To provide a framework for the comparative analysis of calcium salt solubility, a detailed experimental protocol is outlined below. This protocol is a composite of established methodologies for determining the equilibrium solubility of sparingly soluble salts and in vitro models simulating physiological conditions.

I. Determination of Aqueous Solubility (Equilibrium Method)

Objective: To determine the equilibrium concentration of a calcium salt in water at a specified temperature.

Materials:

  • Calcium salt to be tested (e.g., this compound, Calcium Gluconate, etc.)

  • Deionized water

  • Constant temperature water bath or incubator

  • Magnetic stirrer and stir bars

  • Filtration apparatus (e.g., 0.45 µm syringe filters)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for calcium quantification. Alternatively, complexometric titration with EDTA can be used.

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of the calcium salt to a known volume of deionized water in a sealed container.

  • Equilibration: Place the container in a constant temperature water bath (e.g., 25°C ± 0.5°C) and stir continuously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solids.

  • Dilution: Accurately dilute the filtered solution with deionized water to a concentration suitable for the analytical method.

  • Calcium Quantification: Analyze the concentration of calcium in the diluted solution using a calibrated ICP-OES, AAS, or through titration with a standardized EDTA solution.

  • Calculation: Calculate the solubility of the calcium salt in g/L or mol/L based on the measured calcium concentration and the stoichiometry of the salt.

II. In Vitro Solubility under Simulated Gastrointestinal pH Conditions

Objective: To evaluate the solubility of a calcium salt under conditions that mimic the pH of the stomach and small intestine.

Materials:

  • Calcium salt to be tested

  • Simulated Gastric Fluid (SGF): 0.1 N HCl, pH ~1.2

  • Simulated Intestinal Fluid (SIF): Phosphate buffer, pH ~6.8

  • pH meter

  • Constant temperature shaker bath (37°C)

Procedure:

  • Gastric Phase: Disperse a known amount of the calcium salt in SGF.

  • Incubation: Incubate the mixture in a shaker bath at 37°C for a specified time (e.g., 1-2 hours).

  • Sampling (Gastric): Withdraw an aliquot, filter, and analyze for dissolved calcium as described in Protocol I.

  • Transition to Intestinal Phase: Adjust the pH of the remaining mixture to ~6.8 by adding a concentrated phosphate buffer solution to simulate the transition to the small intestine.

  • Incubation (Intestinal): Continue incubation at 37°C for an additional period (e.g., 2-3 hours).

  • Sampling (Intestinal): Withdraw a final aliquot, filter, and analyze for dissolved calcium.

Visualizing the Process: Experimental Workflow

The following diagram illustrates the general workflow for the in vitro comparison of calcium salt solubility.

G cluster_prep Sample Preparation cluster_aqueous Aqueous Solubility cluster_git Simulated GI Tract Solubility A Weigh Calcium Salts B Add to Deionized Water A->B F Add to Simulated Gastric Fluid (pH 1.2) A->F C Equilibrate at Constant Temperature B->C D Filter Supernatant C->D E Analyze Dissolved Calcium (ICP-OES/AAS/Titration) D->E G Incubate at 37°C F->G H Filter and Analyze Gastric Sample G->H I Adjust pH to 6.8 (Simulated Intestinal Fluid) G->I J Continue Incubation at 37°C I->J K Filter and Analyze Intestinal Sample J->K

Caption: Experimental workflow for comparing calcium salt solubility.

The Chelation Advantage: A Signaling Pathway Analogy

The enhanced solubility of this compound can be conceptually visualized as a simplified signaling pathway where the formation of the borogluconate complex is the key event leading to increased calcium availability.

G cluster_reactants Reactants cluster_complex Complex Formation cluster_result Result CaG Calcium Gluconate (Low Solubility) CBG_Complex This compound Complex CaG->CBG_Complex Chelation BA Boric Acid BA->CBG_Complex High_Sol High Solubility & Calcium Availability CBG_Complex->High_Sol Enhanced Dissolution

Caption: Chelation mechanism leading to high solubility.

References

Navigating Hypocalcemia Treatment: A Comparative Guide to Calcium Borogluconate and Alternatives in Animal Health

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of calcium borogluconate (B8569688) with alternative treatments for hypocalcemia in animals, primarily focusing on bovine health. The information is based on available short- and medium-term follow-up studies, highlighting treatment efficacy, physiological responses, and production outcomes.

Calcium borogluconate has long been the cornerstone of intravenous therapy for parturient paresis (milk fever) in cattle and other livestock.[1][2] Its high solubility and rapid action in restoring blood calcium levels have made it a vital tool in veterinary medicine.[3] However, the search for improved outcomes, reduced relapse rates, and more sustainable herd health management has led to the investigation of alternative and supplementary treatment strategies. This guide synthesizes experimental data to offer a clear comparison of these approaches.

Comparative Efficacy of Calcium Formulations and Administration Routes

The primary goal of hypocalcemia treatment is the rapid and sustained restoration of normal blood calcium levels. While intravenous administration of this compound is standard for acute cases, research has explored the efficacy of different administration routes and the inclusion of other minerals to prevent relapses and address concurrent deficiencies.

A key consideration in treatment is the prevention of relapse, which can occur in a significant number of cases following a single intravenous infusion.[4] Studies have shown that combining intravenous and subcutaneous administration of this compound can significantly reduce relapse rates compared to intravenous therapy alone.[4]

Table 1: Comparison of Relapse Rates and Serum Calcium Levels with Different this compound Administration Protocols in Holstein Cows with Parturient Hypocalcemia

Treatment GroupAdministration RouteRelapse Rate (%)Serum Calcium (mmol/L) at 12h Post-TreatmentSerum Phosphorus (mmol/L) at 12h Post-Treatment
This compound500 ml IV40LowerLower
This compound500 ml IV and 500 ml SC8Significantly HigherSignificantly Higher
Ca, P, Mg, Dextrose Prep.500 ml IV36LowerLower
Ca, P, Mg, Dextrose Prep.500 ml IV and 500 ml SC4Significantly HigherSignificantly Higher

Source: Adapted from a study on 100 Holstein cows with parturient hypocalcemia.[4]

The data clearly indicates that providing a depot of calcium subcutaneously leads to more sustained serum calcium and phosphorus levels, thereby reducing the likelihood of relapse.[4] There was no significant difference in relapse rates between cows treated with this compound and those receiving a preparation that also contained phosphorus, magnesium, and dextrose.[4]

Another study compared subcutaneous this compound with oral calcium boluses as a supplement to prepartum anionic diets.[5] While both methods effectively raised serum calcium compared to no supplementation, the long-term impact on milk production varied.

Table 2: Short- and Long-Term Effects of Postpartum Calcium Supplementation in Holstein Cows

Treatment GroupSerum Calcium at 6h (mmol/L)Serum Calcium at 12h (mmol/L)Milk Yield within first 3 weeksMilk Yield over 3 months
Control (No Supplement)2.011.90Higher than SUBNo significant difference
Subcutaneous Ca Borogluconate (SUB)2.342.14LowestNo significant difference
Oral Ca Bolus (BOL)-2.16Higher than SUBNo significant difference

Source: A study on 36 multiparous Holstein cows.[5]

Interestingly, while subcutaneous this compound led to a quick increase in serum calcium, it was associated with lower milk yields in the first three weeks of lactation compared to control and oral bolus groups.[5] However, these differences in milk production did not persist over a three-month period.[5] This suggests that while effective in correcting hypocalcemia, the method of calcium supplementation may have short-term impacts on productivity that warrant consideration.

Experimental Protocols

To ensure a clear understanding of the presented data, the methodologies of the key cited experiments are detailed below.

Study on Relapse Rates and Serum Mineral Levels
  • Objective: To determine if the type of drug and the method of administration influence relapse rate and serum levels of calcium and inorganic phosphorus in parturient hypocalcemia.

  • Animals: 100 Holstein cows recumbent with parturient hypocalcemia.

  • Treatment Groups:

    • CAGLU 1: 500 ml this compound intravenously (IV).

    • CAGLU 2: 500 ml this compound IV and 500 ml subcutaneously (SC).

    • CADEX 1: 500 ml of a preparation containing calcium, phosphorus, magnesium, and dextrose IV.

    • CADEX 2: 500 ml of the Ca, P, Mg, dextrose preparation IV and 500 ml SC.

  • Data Collection: Blood samples were collected before treatment and at 12, 24, and 48 hours post-treatment to measure serum calcium and inorganic phosphorus levels. Relapse was defined as a cow becoming recumbent again after standing for at least 6 hours.

  • Key Findings: The combined IV and SC administration routes significantly reduced relapse rates and maintained higher serum calcium and phosphorus levels at 12 hours post-treatment compared to IV administration alone.[4]

G cluster_groups Treatment Groups cluster_iv IV Only cluster_ivsc IV + SC cluster_outcomes Outcomes IV_CBG This compound (IV) High_Relapse High Relapse Rate (36-40%) IV_CBG->High_Relapse IV_Mixed Ca, P, Mg, Dextrose (IV) IV_Mixed->High_Relapse IVSC_CBG This compound (IV + SC) Low_Relapse Low Relapse Rate (4-8%) IVSC_CBG->Low_Relapse Sustained_Ca Sustained Serum Ca/P IVSC_CBG->Sustained_Ca IVSC_Mixed Ca, P, Mg, Dextrose (IV + SC) IVSC_Mixed->Low_Relapse IVSC_Mixed->Sustained_Ca

Comparison of Treatment Protocols and Outcomes.
Study on Postpartum Calcium Supplementation

  • Objective: To evaluate the short- and long-term effects of different sources of postpartum calcium supplementation in cows fed prepartum anionic diets.

  • Animals: 36 multiparous Holstein cows.

  • Treatment Groups:

    • CON: Control group with no calcium supplement.

    • SUB: Subcutaneous injection of 500 ml of 40% w/v this compound immediately post-calving.

    • BOL: Oral supplement of a calcium bolus containing 45 g of calcium immediately and 24 hours post-calving.

  • Data Collection: Serum concentrations of calcium, phosphorus, and magnesium were measured at various time points. Milk yield and composition were monitored for the first three months of lactation.

  • Key Findings: Subcutaneous this compound provided the quickest rise in serum calcium but was associated with a temporary decrease in milk yield during the first three weeks of lactation.[5]

G cluster_treatments Treatment Allocation cluster_short_term Short-Term Outcomes (0-3 weeks) cluster_long_term Longer-Term Outcomes (3 months) start Post-Calving Multiparous Holstein Cows (n=36) CON Control (No Supplement) start->CON SUB Subcutaneous This compound start->SUB BOL Oral Calcium Bolus start->BOL Serum_Ca Serum Calcium Levels CON->Serum_Ca Lowest at 12h Milk_Yield_Short Initial Milk Yield CON->Milk_Yield_Short Normal Milk_Yield_Long 3-Month Milk Yield CON->Milk_Yield_Long No Difference SUB->Serum_Ca Highest at 6h SUB->Milk_Yield_Short Lowest SUB->Milk_Yield_Long No Difference BOL->Serum_Ca Higher than CON at 12h BOL->Milk_Yield_Short Normal BOL->Milk_Yield_Long No Difference

Experimental Workflow for Postpartum Calcium Supplementation Study.

Alternatives and Preventative Strategies

While injectable this compound is critical for treating acute clinical hypocalcemia, a more sustainable long-term approach involves preventative measures and alternative supplementation for subclinical cases.

Dietary Management: The most effective alternative to treatment is prevention through proper nutrition.[1] Feeding diets with a low dietary cation-anion difference (DCAD) for at least two weeks before calving is a well-established strategy to decrease the incidence of periparturient hypocalcemia.[6] This dietary adjustment helps to mobilize calcium from the cow's bones more effectively at the onset of lactation.

Oral Calcium Supplements: For cows that are still standing or as a follow-up to intravenous therapy, oral calcium supplements are a valuable tool.[6][7] They are absorbed rapidly and do not pose the risk of inducing hypercalcemia followed by rebound hypocalcemia that can be associated with prophylactic intravenous calcium administration.[7] The most common oral formulations contain calcium chloride or calcium propionate.[6]

Other Calcium Salts: While this compound is preferred for its solubility, other injectable calcium salts like calcium chloride exist.[1] However, calcium chloride is more irritating to tissues and is not recommended for subcutaneous administration.[6] It can also lead to more cardiac arrhythmias during intravenous administration compared to calcium gluconate-based solutions.[6]

Conclusion and Future Directions

The available evidence confirms that intravenous this compound is a rapid and effective treatment for acute hypocalcemia. However, for improved long-term outcomes and prevention of relapses, a combined approach of intravenous and subcutaneous administration is superior to intravenous therapy alone. Oral calcium supplementation presents a safe and effective alternative for less severe cases and as a preventative measure.

The finding that subcutaneous this compound may have a short-term negative impact on milk yield warrants further investigation. Long-term follow-up studies that track the productivity, reproductive performance, and overall health of animals following different hypocalcemia treatment protocols are notably scarce in the published literature. Such studies would be invaluable for developing evidence-based best practices that not only address the immediate clinical signs but also support the long-term health and productivity of the animals. Future research should focus on these longitudinal studies to provide a more complete picture of the downstream effects of various calcium supplementation strategies.

References

A Comparative Meta-Analysis of Clinical Trials Involving Calcium Borogluconate for the Treatment of Bovine Hypocalcemia

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the efficacy, experimental protocols, and physiological action of calcium borogluconate (B8569688) compared to its alternatives in treating parturient paresis (milk fever) in dairy cattle.

This guide provides a comprehensive comparison of calcium borogluconate with other therapeutic options for bovine hypocalcemia, a critical metabolic disorder affecting dairy cattle around parturition. While a formal, large-scale meta-analysis directly comparing all available calcium salt formulations is not extensively documented in published literature, this guide synthesizes data from various clinical trials and reviews to offer an objective comparison. The information is intended for researchers, scientists, and professionals in drug development to support evidence-based decisions.

Comparative Efficacy of Calcium Formulations

This compound is a cornerstone of intravenous therapy for acute hypocalcemia in cattle. Its primary advantages over other calcium salts, such as calcium gluconate, are its enhanced solubility and stability in solution, which allows for the preparation of concentrated formulations suitable for administration.[1] Oral calcium supplements, primarily calcium chloride and calcium propionate, serve as important alternatives, particularly for prophylactic use or as adjuncts to intravenous therapy.

The following tables summarize quantitative data from clinical trials comparing different treatment protocols for bovine hypocalcemia.

Table 1: Intravenous this compound Combination Therapy
Treatment GroupNPrimary Outcome MeasureSuccess Rate (Stood within 8 hours)Serum Calcium LevelsSerum Phosphorus LevelsCitation
Group A: 500ml 40% this compound IV15Cow standing within 8 hours73.3% (11/15)Rapid increase, then steady decrease to hypocalcemic rangeLittle effect[2]
Group B: Group A treatment + 500ml 10% Sodium Phosphate (B84403) IV + 80g Oral Calcium Lactate15Cow standing within 8 hours73.3% (11/15)Similar profile to Group ARapid and sustained increase to normophosphatemic range[2]
Group 1: 500ml 40% this compound IV10Cow standing within 8 hours60-70%No significant difference between groups-[3]
Group 2: Group 1 treatment + 500ml 10% Sodium Phosphate IV (rapid)10Cow standing within 8 hours60-70%No significant difference between groupsIncreased above normal range initially[3]
Group 3: Group 1 treatment + 500ml 10% Sodium Phosphate IV (slow infusion)10Cow standing within 8 hours60-70%No significant difference between groupsIncreased above normal range initially[3]
Table 2: Comparison of Oral Calcium Salts
Treatment GroupPrimary Outcome MeasureResultKey FindingsCitation
Calcium Chloride (Oral Drench) Change in Plasma Calcium ConcentrationHighest increaseMost effective at raising plasma calcium. Caution advised due to risk of metabolic acidosis.[4]
Calcium Propionate (Oral Drench) Change in Plasma Calcium ConcentrationModerate increaseLess effective than CaCl₂, but more effective than CaCO₃. Less irritating than CaCl₂.[4][4]
Calcium Carbonate (Oral Drench) Change in Plasma Calcium ConcentrationLowest increaseLeast effective of the three salts for rapid plasma calcium elevation.[4]

Physiological Action and Signaling Pathways

The therapeutic effect of this compound is the rapid restoration of systemic calcium levels, which is crucial for normal neuromuscular function. The underlying physiological regulation of calcium in dairy cattle is a complex interplay of hormones, primarily Parathyroid Hormone (PTH), Calcitonin, and the active form of Vitamin D (Calcitriol).

When blood calcium levels fall, the parathyroid gland increases secretion of PTH.[5] PTH acts on bone to stimulate calcium resorption and on the kidneys to increase calcium reabsorption.[6] It also stimulates the conversion of Vitamin D to calcitriol, which in turn enhances calcium absorption from the intestine.[5] Conversely, when calcium levels are high, the thyroid gland releases calcitonin, which inhibits bone resorption.[7] The administration of intravenous this compound directly addresses the calcium deficit, supporting these homeostatic mechanisms.

CalciumHomeostasis cluster_stimulus Stimulus cluster_glands Endocrine Glands cluster_hormones Hormones cluster_organs Target Organs cluster_response Physiological Response LowCa Low Blood Calcium (Hypocalcemia) Parathyroid Parathyroid Gland LowCa->Parathyroid Stimulates HighCa High Blood Calcium (Hypercalcemia) Thyroid Thyroid Gland (C-cells) HighCa->Thyroid Stimulates PTH Parathyroid Hormone (PTH) Secretion Parathyroid->PTH Calcitonin Calcitonin Secretion Thyroid->Calcitonin Kidneys Kidneys PTH->Kidneys  Increases Ca²⁺  reabsorption Bone Bone PTH->Bone  Stimulates Ca²⁺  resorption VitaminD Vitamin D Activation (Calcitriol) PTH->VitaminD Stimulates Calcitonin->Bone Inhibits Ca²⁺ resorption IncreaseCa Blood Calcium Increases Kidneys->IncreaseCa Bone->IncreaseCa DecreaseCa Blood Calcium Decreases Bone->DecreaseCa Intestine Intestine Intestine->IncreaseCa IncreaseCa->HighCa Negative Feedback DecreaseCa->LowCa Negative Feedback VitaminD->Intestine

Caption: Hormonal regulation of calcium homeostasis in dairy cattle.

Experimental Protocols and Methodologies

The clinical trials referenced in this guide employ rigorous methodologies to assess the efficacy of different calcium treatments. Below is a generalized experimental workflow and details on key protocols.

Experimental Workflow for a Comparative Clinical Trial

The following diagram illustrates a typical workflow for a randomized controlled trial comparing intravenous this compound with an alternative treatment for milk fever.

ExperimentalWorkflow Start Enrollment: Recumbent cows with parturient paresis Random Randomization Start->Random GroupA Group A: Administer 500ml 40% This compound IV Random->GroupA GroupB Group B: Administer Alternative Treatment (e.g., Combo Therapy) Random->GroupB Monitor Clinical Monitoring: - Heart Rate - Time to Stand - Relapse GroupA->Monitor GroupB->Monitor BloodSample Serial Blood Sampling: (e.g., 0, 1, 2, 8, 24, 48 hrs) Monitor->BloodSample Analysis Biochemical Analysis: - Serum Total Calcium - Serum Ionized Calcium - Serum Phosphorus BloodSample->Analysis Data Data Analysis: - Compare recovery rates - Analyze serum mineral profiles - Assess statistical significance Analysis->Data End Conclusion: Evaluate comparative efficacy of treatments Data->End

Caption: Generalized workflow for a comparative clinical trial on milk fever treatments.
Detailed Methodologies

  • Animal Selection: Studies typically enroll multiparous dairy cows diagnosed with parturient paresis (milk fever) within 24-48 hours of calving.[2] Diagnosis is based on clinical signs such as recumbency, muscle weakness, and a characteristic S-shaped curve of the neck.

  • Treatment Administration:

    • Intravenous: this compound solutions (e.g., 40% concentration in 500ml) are administered slowly over a period of 10-20 minutes into the jugular vein.[2][3] Heart rate is monitored continuously during infusion to detect potential cardiac arrhythmias.[4]

    • Oral: Oral calcium salts are administered as a drench, gel, or bolus. The volume and concentration vary depending on the salt used. For example, 50g of elemental calcium as calcium chloride may be administered.[4]

  • Blood Sampling and Analysis:

    • Blood samples are typically collected via jugular or coccygeal venipuncture into evacuated tubes without anticoagulant to obtain serum.[2]

    • A baseline sample is taken before treatment, followed by a series of post-treatment samples at defined intervals (e.g., hourly for the first few hours, then at 12, 24, and 48 hours) to monitor changes in mineral concentrations.[4][8]

    • Serum concentrations of total calcium, ionized calcium, inorganic phosphorus, and magnesium are measured using standard laboratory techniques such as atomic absorption spectrophotometry or automated biochemical analyzers.[2]

Conclusion and Future Directions

This compound remains the standard for intravenous treatment of acute bovine hypocalcemia due to its high solubility and proven efficacy.[4] Clinical trial data suggests that while combination therapies with phosphorus may correct concurrent hypophosphatemia, they do not significantly improve the primary success rate (cow standing) over this compound alone in many cases.[2][3] Oral calcium supplements, particularly calcium chloride, are effective for increasing plasma calcium but are generally used for milder cases or as a preventative measure due to risks associated with administration in recumbent animals and potential for metabolic acidosis.[4]

While qualitative evidence suggests this compound is superior to calcium gluconate in terms of its physicochemical properties, there is a notable gap in the literature regarding direct, large-scale clinical trials quantitatively comparing the therapeutic outcomes of these two intravenous formulations. Future research should focus on head-to-head comparisons to provide more definitive guidance on the relative efficacy of different intravenous calcium salts.

References

Assessing the Cost-Effectiveness of Calcium Borogluconate Therapy for Hypocalcemia

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Parturient paresis, commonly known as milk fever, is a metabolic disorder prevalent in high-producing dairy cattle, characterized by acute hypocalcemia around the time of calving. The economic repercussions of this condition are significant, encompassing not only direct treatment costs but also substantial indirect losses from reduced milk yield, increased susceptibility to other diseases, and potential mortality.[1][2] Prompt and effective treatment is therefore crucial for both animal welfare and farm profitability. This guide provides a comprehensive cost-effectiveness assessment of calcium borogluconate (B8569688) therapy in comparison to other intravenous calcium formulations, supported by experimental data and detailed methodologies.

Executive Summary

Calcium borogluconate is a widely utilized and highly effective intravenous treatment for hypocalcemia in cattle.[3] Its primary advantages lie in its high solubility and bioavailability, which facilitate a rapid increase in blood calcium levels.[4] This is attributed to the chelating effect of the borogluconate component, which enhances the solubility of calcium gluconate.[5] While calcium chloride can induce a more rapid increase in ionized plasma calcium, it carries a significant risk of tissue necrosis if administered perivascularly and can lead to metabolic acidosis.[6][7] Calcium gluconate, though safer than calcium chloride, has lower solubility compared to this compound.[8] From a cost perspective, while calcium chloride may appear as a lower-cost option per dose, the potential for complications and the need for careful administration can offset this initial saving. This compound and calcium gluconate are comparably priced, with the former's superior formulation offering a key advantage in clinical practice.

Comparative Efficacy and Performance

The primary goal of hypocalcemia treatment is the rapid restoration of normal blood calcium levels to resolve clinical signs and prevent secondary complications. The choice of calcium salt significantly influences the speed and safety of this restoration.

Key Performance Metrics:

  • Solubility and Bioavailability: this compound's enhanced solubility allows for the administration of a concentrated calcium solution, minimizing the required volume and reducing administration time.[5] This high solubility is a direct result of the boric acid forming a complex with calcium gluconate.[5]

  • Speed of Action: Intravenous administration of this compound leads to a rapid increase in blood calcium levels, with clinical improvement often observed within minutes of administration.[4]

  • Safety Profile: Compared to calcium chloride, this compound is considerably safer for subcutaneous and intravenous administration, with a lower risk of tissue irritation and necrosis.[8] While rapid intravenous infusion of any calcium salt can pose a risk of cardiac arrhythmia, the improved formulation of this compound is generally considered to have a good safety profile when administered correctly.

Cost-Effectiveness Analysis

The economic viability of a hypocalcemia treatment extends beyond the initial cost of the product. It must account for the direct costs of treatment, including the drug itself and veterinary services, as well as the indirect costs associated with the disease, such as lost milk production, increased risk of other metabolic diseases (e.g., ketosis, displaced abomasum), and potential animal mortality.[9]

Table 1: Direct Cost Comparison of Intravenous Calcium Therapies

TreatmentFormulationTypical Dose (Cattle)Estimated Cost per Dose (USD)Source(s)
This compound23% Solution500 mL$13.99 - $15.90[3][10]
Calcium Gluconate23% Solution500 mL$6.99 - $7.99
Calcium ChlorideDrench12 oz~$8.70

Note: Prices are estimates based on publicly available online veterinary suppliers and may vary based on location, supplier, and volume discounts.

Table 2: Economic Impact of Clinical and Subclinical Hypocalcemia

Economic FactorEstimated Cost per Case (USD)Key ContributorsSource(s)
Clinical Milk Fever$220 - $330Treatment costs, lost milk production, increased labor, potential mortality.[2]
Subclinical Hypocalcemia~$137Reduced milk yield, impaired immune function, increased risk of secondary diseases.[2][9]
Additional Costs (Subclinical)~$59Increased artificial insemination attempts, longer calving intervals, mastitis treatment.[1]

While calcium gluconate appears to be the most economical option based on direct cost per dose, the enhanced solubility and established efficacy of this compound may lead to faster recovery and a reduced likelihood of relapse, potentially offsetting the initial cost difference through the mitigation of indirect losses. Calcium chloride, although inexpensive, carries a higher risk of adverse effects that can lead to additional treatment costs and animal welfare concerns.[6]

Experimental Protocols

The following is a representative experimental protocol for a comparative study evaluating the efficacy of different intravenous calcium therapies for the treatment of parturient paresis in dairy cows, synthesized from methodologies described in multiple clinical trials.

Objective: To compare the effects of intravenous administration of this compound, calcium gluconate, and calcium chloride on serum calcium concentrations and clinical recovery in dairy cows with clinical hypocalcemia.

Materials and Methods:

  • Animal Selection:

    • Multiparous dairy cows diagnosed with stage II or III parturient paresis (recumbent but in sternal or lateral recumbency) within 24 hours of calving.

    • Exclusion criteria: cows with other concurrent diseases, musculoskeletal injuries, or those that have received prior calcium treatment for the current episode of hypocalcemia.

  • Treatment Groups (Randomized, Double-Blinded):

    • Group A (this compound): Intravenous administration of 500 mL of a 23% this compound solution.

    • Group B (Calcium Gluconate): Intravenous administration of 500 mL of a 23% calcium gluconate solution.

    • Group C (Calcium Chloride): Intravenous administration of a molar equivalent dose of calcium chloride in a sterile solution (administered with extreme caution to avoid perivascular leakage).

  • Administration Protocol:

    • All treatments are administered intravenously via the jugular vein over a period of 10-15 minutes.

    • The infusion rate is monitored closely, and the heart rate is auscultated throughout the administration period.

  • Data Collection:

    • Blood Sampling: Blood samples are collected via jugular venipuncture at the following time points:

      • Time 0 (immediately before treatment)

      • 15, 30, and 60 minutes post-treatment

      • 2, 4, 8, 12, and 24 hours post-treatment

    • Serum Analysis: Serum is harvested and analyzed for total and ionized calcium concentrations.

    • Clinical Assessment: Clinical recovery is assessed based on the time to standing, resolution of clinical signs (e.g., muscle tremors, tachycardia), and return of normal rumen motility.

  • Statistical Analysis:

    • Repeated measures ANOVA will be used to compare serum calcium concentrations between treatment groups over time.

    • Survival analysis (time-to-event) will be used to compare the time to standing between groups.

    • Chi-square or Fisher's exact test will be used to compare the incidence of adverse events.

Signaling Pathway in Calcium Homeostasis

Hypocalcemia triggers a physiological response primarily mediated by the parathyroid hormone (PTH). The following diagram illustrates the signaling pathway initiated by low blood calcium levels, leading to the restoration of calcium homeostasis.

PTH_Signaling_Pathway Hypocalcemia Low Blood Calcium (Hypocalcemia) ParathyroidGland Parathyroid Gland Hypocalcemia->ParathyroidGland Stimulates PTH Parathyroid Hormone (PTH) Secretion ParathyroidGland->PTH PTHR PTH Receptor (PTHR) on Bone and Kidney Cells PTH->PTHR Binds to Bone Bone PTHR->Bone Kidney Kidney PTHR->Kidney Osteoclast Increased Osteoclast Activity (Bone Resorption) Bone->Osteoclast CaReabsorption Increased Calcium Reabsorption Kidney->CaReabsorption VitaminD Increased Active Vitamin D (Calcitriol) Production Kidney->VitaminD CaRelease Calcium Release into Bloodstream Osteoclast->CaRelease Normocalcemia Restoration of Normal Blood Calcium CaRelease->Normocalcemia CaReabsorption->Normocalcemia Intestine Intestine VitaminD->Intestine Acts on CaAbsorption Increased Calcium Absorption Intestine->CaAbsorption CaAbsorption->Normocalcemia Normocalcemia->ParathyroidGland Negative Feedback

References

Safety Operating Guide

Proper Disposal of Calcium Borogluconate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of calcium borogluconate (B8569688) is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential for regulatory compliance and maintaining a safe workspace. While calcium borogluconate is not typically classified as a hazardous material for transport, its disposal requires careful consideration of its form, potential contamination, and, most importantly, local and institutional regulations.[1][2][3]

This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound waste in a laboratory setting.

Immediate Safety and Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Ensure Proper Ventilation: Evacuate personnel to safe areas if necessary and ensure the area is well-ventilated.[1][2]

  • Utilize Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-impermeable gloves, safety glasses, and a face shield.[1][2] For significant dust generation, a particle respirator may be required.[2]

  • Contain the Spill: Prevent further spillage or leakage if it is safe to do so.[1] Crucially, do not allow the chemical to enter drains, surface water, or groundwater.[1][3]

  • Clean-Up:

    • For solid spills: Carefully sweep or shovel the material and place it into a suitable, closed, and clearly labeled container for disposal.[2][4] Avoid actions that create dust.[2]

    • For liquid spills: Absorb the spill with inert material such as sand, sawdust, or spill pillows.[3] Collect the absorbed material into a suitable container for disposal.[1]

  • Decontaminate the Area: Clean the affected area thoroughly with water.[4]

  • Dispose of Contaminated Materials: All contaminated materials, including PPE and cleaning supplies, should be placed in a sealed container and disposed of in the same manner as the original waste product.[4]

Standard Disposal Protocol for this compound Waste

The primary directive for the disposal of any chemical waste, including this compound, is to act in accordance with all applicable local, state, and national laws and regulations.[5][6]

Step 1: Waste Characterization

The first and most critical step is to characterize the waste. Determine if the this compound is:

  • Unused or expired pure product.

  • Mixed with other chemicals. If mixed, the entire waste product must be treated as hazardous if any of the components are hazardous.

  • Contaminated materials (e.g., PPE, weighing boats, paper towels).

While pure this compound is generally not classified as hazardous waste, the responsibility for this determination lies with the waste generator.[4]

Step 2: Segregation and Collection

Collect this compound waste in a suitable, closed container that is clearly labeled.[1][2] Do not mix with other waste streams unless institutional protocols permit it. Keeping chemicals in their original containers, when possible, can prevent misidentification.

Step 3: Disposal Path Determination

For Unused or Expired Product (Pure):

  • Preferred Method: Contact a licensed professional waste disposal service for proper disposal.[2] Incineration at a licensed facility is a recommended method for the product and its residues.[3]

  • Environmental Precaution: Do not discharge the material into surface or wastewater.[3]

For Contaminated Materials:

  • Handle uncleaned containers and contaminated lab materials (gloves, wipes, etc.) as you would the product itself.

  • These materials can typically be disposed of in the regular solid waste stream only if the this compound has been confirmed to be non-hazardous according to your institution's guidelines.[4] Otherwise, they must be disposed of through a licensed waste contractor.

For Empty Containers:

  • Ensure containers are fully empty.

  • Deface or remove the original label to prevent misuse.

  • Dispose of the container through regular trash or recycling, in accordance with your facility's specific procedures.[3][4]

Summary of Waste Characteristics
CharacteristicSummaryCitations
Hazard Classification Generally not classified as dangerous goods for transport. The end-user is responsible for the final waste characterization.[1][2][3][4]
Environmental Hazards Discharge into the environment, especially drains and waterways, must be avoided.[1][3][7]
Primary Disposal Route Contact a licensed professional waste disposal service. Adhere to local, state, and national regulations.[2][5]
Spill Containment Prevent entry into drains. Collect with absorbent material (liquid) or by sweeping (solid) into a closed container for disposal.[1][2][3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start Start: this compound Waste Generated char_waste 1. Characterize Waste: Pure or Mixed with other chemicals? start->char_waste mixed Mixed with Hazardous Chemicals char_waste->mixed Mixed pure Pure this compound char_waste->pure Pure haz_waste Manage and Dispose as Hazardous Waste according to Institutional Protocols mixed->haz_waste Yes form 2. Determine Physical Form: Solid or Liquid? pure->form end_node End: Disposal Complete haz_waste->end_node solid Solid (Powder, Contaminated PPE) form->solid Solid liquid Liquid (Solution) form->liquid Liquid solid_disposal Collect in a labeled, sealed container. Contact licensed waste disposal service. solid->solid_disposal drain_check Is drain disposal explicitly permitted by institutional and local regulations? liquid->drain_check solid_disposal->end_node drain_no Collect in a labeled, sealed container. Manage as non-hazardous chemical waste via licensed waste disposal service. drain_check->drain_no No / Unsure drain_yes Neutralize solution if necessary (pH 6-9). Dispose down the drain with copious amounts of water. drain_check->drain_yes Yes drain_no->end_node drain_yes->end_node

Caption: Decision workflow for the proper disposal of this compound waste.

References

Comprehensive Safety and Handling Guide for Calcium Borogluconate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for the handling and disposal of Calcium Borogluconate (B8569688), tailored for research, scientific, and drug development professionals. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) Summary

Proper selection and use of Personal Protective Equipment are the first line of defense against potential exposure to Calcium Borogluconate. The following table summarizes the required PPE.

Protection Type Equipment Specification Standard/Reference
Eye/Face Protection Tightly fitting safety goggles with side-shieldsEN 166 (EU) or NIOSH (US)[1][2]
Face shield (in addition to goggles for splash hazards)ANSI Z.87.1[3]
Skin Protection Chemical impermeable glovesEU Directive 89/686/EEC, EN 374[1]
Fire/flame resistant and impervious clothing[1]
Complete protective suit against chemicals[2]
Respiratory Protection Full-face respiratorRequired if exposure limits are exceeded or irritation occurs[1]
Self-contained breathing apparatus (SCBA)For firefighting[1][4]

Detailed Operational Protocols

Engineering Controls and Safe Handling

Proper handling procedures are crucial to minimize exposure and ensure safety.

  • Ventilation: Always handle this compound in a well-ventilated area.[1][4] Use appropriate exhaust ventilation where dust may form.[2]

  • Avoid Contact: Take measures to avoid contact with skin and eyes.[1][4]

  • Dust and Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[1][4]

  • Tools: Use non-sparking tools to prevent ignition sources.[1][4]

  • Hygiene Practices: Wash hands thoroughly before breaks and at the end of the workday after handling the substance.[2] Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[2]

Storage Procedures
  • Container: Store in a tightly closed, suitable container.[1][4]

  • Conditions: Keep the storage area dry, cool, and well-ventilated.[1][4]

  • Incompatibilities: Store separately from foodstuff containers and other incompatible materials.[1][4]

Emergency and Disposal Plans

Accidental Release Measures (Spill Protocol)

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Evacuate: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[1][4]

  • Ventilate: Ensure the area is adequately ventilated.[1][4]

  • Wear PPE: Use appropriate personal protective equipment, including chemical impermeable gloves, safety goggles, and respiratory protection if necessary.[1][4]

  • Prevent Spread: Prevent further leakage or spillage if it is safe to do so.[1][4] Do not allow the chemical to enter drains, as discharge into the environment must be avoided.[1][4]

  • Contain and Clean: Collect the spilled material using spark-proof tools and explosion-proof equipment.[1][4]

  • Dispose: Place the collected material into a suitable, closed container for disposal.[1][4] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1][4]

First Aid Measures
Exposure Route First Aid Protocol
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[4]
Eye Contact Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[2][4]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]
Disposal Plan
  • Waste Disposal: All waste materials, including unused product, should be disposed of in accordance with local, state, and federal regulations.[1][4]

  • Container Disposal: Do not reuse empty containers. Dispose of them in the same manner as the product.

Operational Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Decontamination & Disposal cluster_emergency Emergency Response prep1 Assess Risks & Review SDS prep2 Select & Inspect PPE prep1->prep2 prep3 Ensure Engineering Controls are Active (e.g., Ventilation) prep2->prep3 handle1 Weighing & Transfer in Ventilated Area prep3->handle1 handle2 Perform Experiment handle1->handle2 emg1 Spill Occurs handle1->emg1 handle3 Store in Cool, Dry, Well-Ventilated Area handle2->handle3 disp1 Decontaminate Work Area handle2->disp1 emg3 Exposure Occurs handle2->emg3 end_proc Procedure Complete handle3->end_proc disp2 Segregate Waste disp1->disp2 disp3 Dispose of Waste via Approved Procedures disp2->disp3 disp3->end_proc emg2 Follow Spill Protocol emg1->emg2 emg4 Administer First Aid emg3->emg4 start Receiving This compound start->prep1

Caption: Workflow for Safe Handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.